molecular formula C9H6OS B1270333 Benzo[b]thiophene-2-carboxaldehyde CAS No. 3541-37-5

Benzo[b]thiophene-2-carboxaldehyde

Cat. No.: B1270333
CAS No.: 3541-37-5
M. Wt: 162.21 g/mol
InChI Key: NXSVNPSWARVMAY-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxaldehyde is a useful research compound. Its molecular formula is C9H6OS and its molecular weight is 162.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSVNPSWARVMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353043
Record name Benzo[b]thiophene-2-carboxaldehyde
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Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3541-37-5
Record name Benzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-2-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Benzo[b]thiophene-2-carboxaldehyde IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Benzo[b]thiophene-2-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth overview of this compound, a pivotal heterocyclic compound in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile intermediate in the creation of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: Benzo[b]thiophene-2-carbaldehyde

CAS Number: 3541-37-5[1]

Synonyms: 2-Formylbenzo[b]thiophene, 1-benzothiophene-2-carbaldehyde, Thianaphthene-2-carboxaldehyde[2][3]

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₉H₆OS[4][5]
Molecular Weight 162.21 g/mol [4][5]
Appearance White to orange to green powder or lump[4]
Melting Point 32-36 °C[5]
Boiling Point 136 °C at 8 mmHg[4]
Purity ≥97%

Spectroscopic Data

The structural elucidation of this compound is confirmed by the following spectroscopic data.

SpectroscopyData
IR (film) ν = 2826 (w), 1672 (s), 1593 (w), 1518 (m), 1432 (w), 1256 (w), 1225 (m), 1137 (m), 868 (w), 841 (w), 749 (m), 726 (m) cm⁻¹[4]
¹H-NMR (300 MHz, CDCl₃) δ = 10.08 (s, 1 H, CHO), 7.99 (s, 1 H, =CH), 7.95–7.84 (m, 2 H, aromatic), 7.54–7.38 (m, 2 H, aromatic)[4]
¹³C-NMR (75 MHz, CDCl₃) δ = 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4[4]
GC-MS m/z = 162 (100) [M⁺], 161 (99), 134 (24), 133 (32), 108 (4), 89 (50), 63 (22)[4]

Experimental Protocols: Synthesis of this compound

Two common and effective methods for the synthesis of this compound are detailed below.

One-Pot Synthesis from Methylthiobenzene

A convenient method for the direct synthesis of this compound involves a one-pot reaction from commercially available methylthiobenzene.[4]

Experimental Procedure:

  • To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL), add TMEDA (2.8 g, 24.1 mmol) under a nitrogen atmosphere with stirring.

  • Cool the resulting mixture to 0 °C for 10 minutes.

  • Add a solution of n-BuLi in hexane (1.6 M; 15.1 mL, 24.2 mmol) dropwise at 0 °C under nitrogen.

  • Continue stirring at 0 °C for 15 minutes and then at room temperature for 24 hours.

  • Cool the mixture in a cold water bath and slowly add anhydrous DMF (2.1 mL, 27.4 mmol) with vigorous stirring.

  • Allow the mixture to stir under nitrogen at room temperature for 24 hours.

  • Quench the reaction with aqueous HCl (1 M, 40 mL) and separate the phases.

  • Wash the organic phase with 1 M HCl (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).

  • Extract the combined acidic aqueous layers with Et₂O (3 x 80 mL).

  • Wash the combined ethereal phases with water (2 x 80 mL) and brine (80 mL).

  • Dry the combined organic phases over Na₂SO₄.

  • After filtration and solvent evaporation, purify the product by column chromatography on silica gel (eluent: hexane to 8:2 hexane/AcOEt) to yield a pale yellow solid (1.05 g, 80%).[4]

G A Methylthiobenzene + TMEDA in Hexane B Cool to 0 °C A->B C Add n-BuLi in Hexane B->C D Stir at 0 °C then RT for 24h C->D E Add Anhydrous DMF D->E F Stir at RT for 24h E->F G Quench with HCl (aq) F->G H Work-up and Purification G->H I This compound H->I

Caption: Workflow for the one-pot synthesis of this compound.

Synthesis from Thianaphthene

An alternative route to this compound starts from thianaphthene (benzo[b]thiophene).

Experimental Procedure:

  • To a solution of thianaphthene (1.45 g, 10.5 mmol) in anhydrous Et₂O (20 mL) at -15 °C, add a 1.6 M solution of n-BuLi in hexane (9.9 mL, 15.7 mmol) dropwise.

  • Stir the mixture at -15 °C for 1.75 hours and then at 25 °C for 15 minutes.

  • Recool the mixture to -15 °C and add anhydrous N-methylformanilide (1.6 mL, 12.7 mmol) dropwise.

  • Heat the mixture at reflux for 30 minutes.

  • Quench the reaction by adding a mixture of 3N HCl (9 mL) and ice chips (20 mL).

  • Separate the organic phase and extract the aqueous phase with Et₂O (3 x 75 mL).

  • Wash the combined organic layers with 1N HCl (3 x 40 mL), saturated aqueous NaHCO₃ (40 mL), and dry over MgSO₄.

  • Evaporate the solvent to dryness.

  • Dissolve the residue in EtOH (3 mL) and mix with saturated aqueous NaHSO₃ (15 mL).

  • Allow the mixture to stand for 30 minutes to form a crystalline bisulfite addition product.

  • Collect the solid by filtration, wash with Et₂O (50 mL), and dry.

  • Dissolve the yellow solid in warm H₂O (30 mL) and cool to 0 °C.

  • Add saturated aqueous Na₂CO₃ and stir at 25 °C for 15 minutes.

  • Collect the resulting solid by filtration, wash with H₂O, and dry to afford the final product as an amorphous solid (1.25 g, 73% yield).[6]

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Novel Benzo[b]thiophene Derivatives

Recent research has focused on the synthesis of novel derivatives of this compound with promising biological activities. For instance, three new derivatives, BTAP1, BTAP2, and BTAP3, were synthesized and characterized. These compounds feature a conjugated system of benzothiophene rings linked to bromophenyl, aminophenyl, or phenol rings through an α,β-unsaturated ketone bridge.[7]

General Synthetic Scheme:

G cluster_0 Starting Materials A This compound C Claisen-Schmidt Condensation A->C B Substituted Acetophenone B->C D Novel Benzo[b]thiophene Derivative (e.g., BTAP1, BTAP2, BTAP3) C->D

Caption: General scheme for the synthesis of novel derivatives from this compound.

Molecular Docking Studies

To explore the therapeutic potential of these novel derivatives, molecular docking studies were performed. These studies identified the human IgM Fc domain (PDB ID: 4JVW) as a favorable interaction partner. The binding energies for BTAP1, BTAP2, and BTAP3 were found to be -8.0, -7.5, and -7.6 kcal/mol, respectively.[7] The interactions are stabilized by a combination of Coulombic, van der Waals, and lipophilic interactions.[7]

G A Novel Benzo[b]thiophene Derivatives (BTAP1, BTAP2, BTAP3) C Molecular Docking Simulation A->C B Human IgM Fc Domain (PDB: 4JVW) B->C D Binding Interaction Analysis C->D E Stabilizing Forces: - Coulombic - Van der Waals - Lipophilic D->E reveals

Caption: Logical workflow of molecular docking studies for novel Benzo[b]thiophene derivatives.

Conclusion

This compound is a key intermediate in organic and medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide range of derivatives, some of which exhibit significant potential for therapeutic applications. The detailed synthetic protocols and analytical data provided in this guide serve as a valuable resource for researchers working on the development of novel pharmaceuticals and advanced materials. Further investigations into the biological activities of its derivatives are warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to Benzo[b]thiophene-2-carboxaldehyde: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene-2-carboxaldehyde is a heterocyclic aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a thiophene ring, imparts distinct chemical reactivity and biological activity to its derivatives.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its role in relevant biological pathways.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

This table summarizes the key physical and identifying properties of this compound.

PropertyValueReference
Molecular Formula C₉H₆OS
Molecular Weight 162.21 g/mol
CAS Number 3541-37-5
Appearance White to pale cream to cream to yellow to brown solid/powder/lump[1][5]
Melting Point 32-36 °C
Boiling Point 136 °C @ 8 mmHg[1][5]
Solubility Soluble in Methanol[1]
Flash Point > 110 °C (closed cup)
Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Spectroscopy Type Key Data Points Reference
¹H NMR (CDCl₃) δ 10.08 (s, 1H, CHO), 7.99 (s, 1H, =CH), 7.95–7.84 (m, 2H, aromatic), 7.54–7.38 (m, 2H, aromatic)[1]
¹³C NMR (CDCl₃) δ 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4[1]
Infrared (IR) ν = 2826 (w), 1672 (s, C=O), 1593 (w), 1518 (m), 1432 (w), 1256 (w), 1225 (m), 1137 (m), 868 (w), 841 (w), 749 (m), 726 (m) cm⁻¹[1]
Mass Spectrometry (GC-MS) m/z = 162 (100) [M⁺], 161 (99), 134 (24), 133 (32), 89 (50), 63 (22)[1]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic compounds like benzo[b]thiophene.

Synthesis via Vilsmeier-Haack Reaction

This protocol details the synthesis of a related compound, 3-Bromothis compound, which follows the general principles of the Vilsmeier-Haack formylation of a benzo[b]thiophene core.

Materials:

  • 3-Bromobenzo[b]thiophene

  • N,N-dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (3.0 to 5.0 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the generation of the Vilsmeier reagent.[5]

  • Formylation Reaction:

    • Dissolve 3-Bromobenzo[b]thiophene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

    • Add the solution of 3-Bromobenzo[b]thiophene to the freshly prepared Vilsmeier reagent at 0 °C.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to a temperature between 40-70 °C and stir for 2-6 hours.[5]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is neutral or slightly basic.

    • Extract the aqueous mixture with dichloromethane (3 times).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

Synthesis from Thianaphthene

This protocol outlines a method starting from thianaphthene (benzo[b]thiophene).

Materials:

  • Thianaphthene (97% pure)

  • Anhydrous diethyl ether (Et₂O)

  • 1.6M n-Butyllithium (n-BuLi) in hexane

  • Anhydrous N-methylformanilide

  • 3N Hydrochloric acid (HCl)

  • Ice chips

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Water

Procedure:

  • Lithiation:

    • To a solution of thianaphthene (1.45 g, 10.5 mmol) in anhydrous Et₂O (20 mL) at -15 °C, add dropwise a 1.6M solution of n-BuLi in hexane (9.9 mL, 15.7 mmol).

    • Stir the mixture at -15 °C for 1.75 hours and then at 25 °C for 15 minutes.[6]

  • Formylation:

    • Recool the mixture to -15 °C and add anhydrous N-methylformanilide (1.6 mL, 12.7 mmol) dropwise.

    • Heat the mixture at reflux for 30 minutes.[6]

  • Quenching and Extraction:

    • Quench the reaction by adding a mixture of 3N HCl (9 mL) and ice chips (20 mL).

    • Separate the organic phase and extract the aqueous phase with Et₂O (3 x 75 mL).

    • Combine the organic layers and wash with 1N HCl (3 x 40 mL) and saturated aqueous NaHCO₃ (40 mL).

    • Dry the organic layer with MgSO₄ and evaporate to dryness.[6]

  • Purification via Bisulfite Adduct:

    • Dissolve the residue in EtOH (3 mL) and mix with saturated aqueous NaHSO₃ (15 mL).

    • Allow the mixture to stand for 30 minutes to form the crystalline bisulfite addition product.

    • Collect the solid by filtration, wash with Et₂O (50 mL), and dry.

    • Dissolve the yellow solid in warm H₂O (30 mL) and cool to 0 °C.

    • Add saturated aqueous Na₂CO₃ and stir at 25 °C for 15 minutes.

    • Filter, wash with H₂O, and dry to afford this compound as an amorphous solid (1.25 g, 73% yield).[6]

Logical and Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of operations and the rationale behind each step.

G General Workflow for Vilsmeier-Haack Synthesis cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF Anhydrous DMF Reagent_Formation Mix and Stir at 0°C DMF->Reagent_Formation POCl3 POCl3 POCl3->Reagent_Formation Vilsmeier_Reagent Vilsmeier Reagent Reagent_Formation->Vilsmeier_Reagent Reaction Add to Vilsmeier Reagent, Warm to RT, Heat Vilsmeier_Reagent->Reaction Starting_Material Benzo[b]thiophene Derivative in DCM Starting_Material->Reaction Intermediate_Complex Intermediate Complex Reaction->Intermediate_Complex Hydrolysis Pour onto Crushed Ice Intermediate_Complex->Hydrolysis Neutralization Neutralize with NaHCO3 Hydrolysis->Neutralization Extraction Extract with DCM Neutralization->Extraction Drying Dry over MgSO4/Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product Purified Product Evaporation->Final_Product G Opioid Receptor Signaling by Benzo[b]thiophene Derivatives Ligand Benzo[b]thiophene-2- carboxamide Derivative MOR μ-Opioid Receptor Ligand->MOR Binds and Activates G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesic Effect PKA->Analgesia Beta_Arrestin->Analgesia G STING Pathway Activation by Benzo[b]thiophene Derivatives Ligand Benzo[b]thiophene-2- carboxamide Derivative STING STING Ligand->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Immune_Response Anti-tumor Immune Response Type_I_IFN->Immune_Response Cytokines->Immune_Response

References

Spectroscopic Analysis of Benzo[b]thiophene-2-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Benzo[b]thiophene-2-carboxaldehyde, a key intermediate in organic synthesis and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the tables below for clear reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
10.08Singlet1HAldehyde (-CHO)
7.99Singlet1HThiophene ring (=CH)
7.95–7.84Multiplet2HAromatic
7.54–7.38Multiplet2HAromatic

Solvent: CDCl₃, Frequency: 300 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
184.1Aldehyde Carbonyl (C=O)
143.9Aromatic C
143.1Aromatic C
138.9Aromatic C
133.7Aromatic C
128.1Aromatic C
126.3Aromatic C
125.4Aromatic C
123.4Aromatic C

Solvent: CDCl₃, Frequency: 75 MHz[1][2]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2826WeakC-H stretch (aldehyde)
1672StrongC=O stretch (aldehyde)
1593WeakC=C stretch (aromatic)
1518MediumC=C stretch (aromatic)
1432WeakC=C stretch (aromatic)
1225MediumC-H in-plane bend
1137MediumC-H in-plane bend
749MediumC-H out-of-plane bend
726MediumC-H out-of-plane bend

Sample Preparation: Film[1][2]

Table 4: Mass Spectrometry Data
m/zRelative Abundance (%)Assignment
162100[M]⁺ (Molecular Ion)
16199[M-H]⁺
13424[M-CO]⁺
13332[M-CHO]⁺
8950

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 300 MHz (for ¹H NMR) or 75 MHz (for ¹³C NMR) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing the mixture into a thin disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for volatile compounds. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a clear and consistent picture of the molecular structure of this compound.

  • ¹H NMR: The singlet at 10.08 ppm is characteristic of an aldehyde proton. The singlet at 7.99 ppm corresponds to the proton on the thiophene ring. The multiplets between 7.38 and 7.95 ppm are indicative of the four protons on the fused benzene ring.

  • ¹³C NMR: The peak at 184.1 ppm is a definitive signal for an aldehyde carbonyl carbon. The remaining nine signals in the aromatic region (123.4-143.9 ppm) are consistent with the nine distinct carbon atoms of the benzothiophene ring system.

  • IR Spectroscopy: The strong absorption at 1672 cm⁻¹ is a classic C=O stretching vibration for an aromatic aldehyde. The weak band at 2826 cm⁻¹ is characteristic of the C-H stretch of the aldehyde group. The various bands in the 1600-1400 cm⁻¹ region are due to C=C stretching vibrations within the aromatic rings, and the bands below 1300 cm⁻¹ are associated with C-H bending vibrations.

  • Mass Spectrometry: The molecular ion peak [M]⁺ at an m/z of 162 confirms the molecular weight of the compound (C₉H₆OS). The prominent peak at m/z 161 corresponds to the loss of a hydrogen atom, a common fragmentation pattern for aldehydes. The fragment at m/z 134 indicates the loss of a carbonyl group (CO), and the peak at m/z 133 represents the loss of the entire aldehyde functional group (CHO).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq GC-MS Analysis MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicities, Integrations NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS_Acq->MS_Analysis Structure Propose & Confirm Molecular Structure NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Data Analysis.

References

An In-depth Technical Guide to the Plausible Reaction Mechanisms for the Formation of Benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for Benzo[b]thiophene-2-carboxaldehyde, a crucial intermediate in the development of pharmaceutically active molecules.[1] The document outlines plausible reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to facilitate reproducible research.

Introduction

This compound is a key building block in organic synthesis, particularly for the creation of compounds with biological activity.[1] Its synthesis is of significant interest to the medicinal chemistry community. This guide explores the most common and effective methods for its preparation, with a focus on the underlying reaction mechanisms. The two primary strategies discussed are the direct formylation of benzo[b]thiophene and a one-pot synthesis from an acyclic precursor.

Formylation of Benzo[b]thiophene via Lithiation

A prevalent method for the synthesis of this compound involves the initial lithiation of benzo[b]thiophene at the C2 position, followed by quenching with a suitable formylating agent. The electron-rich nature of the thiophene ring directs electrophilic substitution to this position.[2]

Plausible Reaction Mechanism

The reaction proceeds in two main steps:

  • Deprotonation: n-Butyllithium (n-BuLi), a strong base, selectively removes the proton at the 2-position of the benzo[b]thiophene ring. This is the most acidic proton due to the electron-withdrawing effect of the adjacent sulfur atom. This step results in the formation of a 2-lithiobenzo[b]thiophene intermediate.

  • Formylation: The highly nucleophilic 2-lithiobenzo[b]thiophene then attacks the electrophilic carbonyl carbon of a formylating agent, such as N-methylformanilide or N,N-dimethylformamide (DMF). A subsequent acidic workup hydrolyzes the resulting intermediate to yield the final aldehyde product.

G cluster_step1 cluster_step2 Benzothiophene Benzo[b]thiophene LithioIntermediate 2-Lithiobenzo[b]thiophene Intermediate Benzothiophene->LithioIntermediate 1. Deprotonation nBuLi n-BuLi nBuLi->LithioIntermediate FormylatingAgent N-Methylformanilide or DMF Adduct Tetrahedral Intermediate FormylatingAgent->Adduct LithioIntermediate->Adduct 2. Nucleophilic Attack Product This compound Adduct->Product 3. Hydrolysis Step1_Cond -15 °C to 25 °C Step2_Cond Reflux, then H3O+ G cluster_step1 cluster_step2 DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent 1. Reagent Formation POCl3 POCl3 POCl3->VilsmeierReagent Benzothiophene Benzo[b]thiophene IminiumSalt Iminium Salt Intermediate Benzothiophene->IminiumSalt 2. Electrophilic Attack VilsmeierReagent->IminiumSalt Product This compound IminiumSalt->Product 3. Hydrolysis Step1_Cond 0 °C to RT Step2_Cond 40-70 °C, then H2O G Methylthiobenzene Methylthiobenzene Dilithiated Dilithiated Intermediate Methylthiobenzene->Dilithiated 1. Double Lithiation BuLi_TMEDA BuLi / TMEDA BuLi_TMEDA->Dilithiated DMF DMF Dialdehyde Dialdehyde Intermediate DMF->Dialdehyde HCl aq. HCl Product This compound HCl->Product Dilithiated->Dialdehyde 2. Diformylation Aldolate Aldolate Intermediate Dialdehyde->Aldolate 3. Intramolecular Condensation Aldolate->Product 4. Cyclization & Aromatization

References

An In-depth Technical Guide to Benzo[b]thiophene-2-carboxaldehyde: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzo[b]thiophene-2-carboxaldehyde, a key heterocyclic building block in organic synthesis and drug discovery. This document details its nomenclature, physicochemical properties, a detailed synthesis protocol, and its emerging role in the development of novel therapeutic agents.

Nomenclature and Identification

This compound is a well-characterized organic compound. For clarity and comprehensive database searching, a list of its synonyms, alternative names, and key chemical identifiers are provided below.

Table 1: Synonyms and Alternative Names for this compound

TypeName/Identifier
Systematic Name This compound
IUPAC Name 1-benzothiophene-2-carbaldehyde
Common Synonyms 2-Formylbenzo[b]thiophene
Thianaphthene-2-carboxaldehyde
Benzo[b]-2-thiophenecarboxaldehyde
Benzothiophene-2-carboxaldehyde
CAS Number 3541-37-5
Molecular Formula C₉H₆OS
Molecular Weight 162.21 g/mol
PubChem CID 736500
MDL Number MFCD01075041

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to orange to green powder or lump[1]
Melting Point 35 °C[1]
Boiling Point 136 °C at 8 mmHg[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at room temperature

Synthesis of this compound

A novel and expedient one-pot synthesis of this compound has been reported, starting from methylthiobenzene. This method provides a high yield and avoids the use of more hazardous reagents.

Experimental Protocol

Materials:

  • Methylthiobenzene

  • n-Butyllithium (BuLi) in hexane

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexane

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL), add TMEDA (2.8 g, 24.1 mmol) under a nitrogen atmosphere with stirring.

  • Cool the resulting mixture to 0 °C for 10 minutes.

  • Add a 1.6 M solution of BuLi in hexane (15.1 mL, 24.2 mmol) dropwise at 0 °C under nitrogen.

  • After the addition is complete, continue stirring at 0 °C for 15 minutes and then at room temperature for 24 hours.

  • Cool the mixture in a cold water bath and slowly add anhydrous DMF (2.1 mL, 27.4 mmol) with vigorous stirring.

  • Allow the resulting mixture to stir under a nitrogen atmosphere at room temperature for 24 hours.

  • Quench the reaction with 1 M aqueous HCl (40 mL) and separate the phases.

  • Wash the organic phase with 1 M HCl (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).

  • Extract the combined acidic aqueous layers with Et₂O (3 x 80 mL).

  • Wash the combined ethereal phases with water (2 x 80 mL) and brine (80 mL).

  • Combine all organic phases and dry over Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield this compound. The reported isolated yield is 80%.

Reaction Workflow

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product start1 Methylthiobenzene step1 Double Lithiation start1->step1 start2 BuLi, TMEDA start2->step1 start3 DMF step2 Diformylation start3->step2 step1->step2 step3 Intramolecular Condensation & Aromatization step2->step3 product This compound step3->product

A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including as antimicrobial and analgesic agents.

Antimicrobial Activity

Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

Table 3: Antimicrobial Activity of Benzo[b]thiophene Derivatives

Derivative ClassOrganism(s)MIC (µg/mL)Reference
Benzo[b]thiophene AcylhydrazonesMultidrug-resistant Staphylococcus aureus4[2]
3-Halobenzo[b]thiophenesBacillus cereus, Staphylococcus aureus, Enterococcus faecalis, Candida albicans16 - >512[3]
Various Multicomponent Reaction ProductsS. aureus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, A. niger, C. albicans6.25 - 50[4]
Analgesic Activity

Recent studies have explored benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists for pain management. One such derivative has demonstrated potent analgesic effects with a favorable side-effect profile compared to morphine.

Table 4: Analgesic Activity of a Benzo[b]thiophene-2-carboxamide Derivative

AssayED₅₀ (µg/kg)
Thermal-stimulated pain model127.1 ± 34.65

This derivative was found to be a potent activator of the mu-opioid receptor.

Signaling Pathway in Analgesia

The analgesic effect of the investigated benzo[b]thiophene-2-carboxamide derivative is mediated through its interaction with the mu-opioid receptor, influencing downstream signaling cascades.

G Opioid Receptor Signaling of a Benzo[b]thiophene-2-carboxamide Derivative cluster_gprotein G-protein Dependent Pathway cluster_arrestin β-arrestin Dependent Pathway ligand Benzo[b]thiophene-2- carboxamide Derivative receptor Mu-Opioid Receptor ligand->receptor ac Adenylate Cyclase receptor->ac Activates barrestin β-arrestin-2 Recruitment receptor->barrestin Activates camp cAMP Production ac->camp Inhibition analgesia Analgesic Effect camp->analgesia Leads to barrestin->analgesia Leads to

Signaling pathway of a benzo[b]thiophene-2-carboxamide derivative via the mu-opioid receptor.

References

Initial Biological Activity Screening of Benzo[b]thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of benzo[b]thiophene derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological properties. The structural versatility of the benzo[b]thiophene core allows for a multitude of chemical modifications, leading to a diverse library of derivatives with potent antimicrobial, anticancer, and anti-inflammatory activities.[1] This document outlines detailed experimental protocols for key biological assays, presents quantitative activity data in a structured format, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.

Antimicrobial and Antifungal Activity Screening

Benzo[b]thiophene derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi.[2][3] The initial screening of these compounds is crucial for identifying lead candidates for further development as novel antimicrobial agents.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial and antifungal activity of benzo[b]thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
Series 1 Staphylococcus aureus4[4]
Methicillin-resistant S. aureus (MRSA)4[4]
Daptomycin-resistant S. aureus4[4]
3-halobenzo[b]thiophene derivative Gram-positive bacteria16[3]
Yeast16[3]
12E S. aureusHigh Activity[5]
12L S. aureusHigh Activity[5]
12J S. aureusHigh Activity[5]
10 C. albicansPotential Agent[5]
12K C. albicansPotential Agent[5]
Experimental Protocols

This method is a quantitative assay to determine the MIC of a compound against bacteria and fungi.[6]

Materials:

  • Synthesized benzo[b]thiophene derivatives

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) or appropriate liquid medium

  • 96-well microtiter plates

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth with inoculum, no compound)

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Prepare a stock solution of each benzo[b]thiophene derivative in a suitable solvent.[2]

  • Perform two-fold serial dilutions of the compound stock solutions in the wells of a 96-well plate containing the appropriate broth medium.[2]

  • Prepare a standardized inoculum of the test microorganism, adjusted to a turbidity equivalent to the 0.5 McFarland standard.[2]

  • Inoculate each well with the microbial suspension.[2]

  • Include positive, negative, and sterility (broth only) controls on each plate.[2]

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature for fungi.[2]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

This method is a qualitative or semi-quantitative assay for preliminary screening of antimicrobial activity.

Materials:

  • Synthesized benzo[b]thiophene derivatives

  • Bacterial/fungal strains

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare agar plates by pouring sterile, molten agar medium into Petri dishes and allowing it to solidify.[2]

  • Spread a standardized inoculum of the test microorganism evenly over the agar surface.[2]

  • Create wells in the agar using a sterile cork borer.[2]

  • Add a specific volume of the test compound solution (at a known concentration) into each well.[2]

  • Include wells with a standard antibiotic (positive control) and the solvent (negative control).[2]

  • Incubate the plates under appropriate conditions.[2]

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[2]

Experimental Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Synthesized Benzo[b]thiophene Derivatives stock_sol Prepare Stock Solutions start->stock_sol serial_dilution Serial Dilution (Broth Microdilution) stock_sol->serial_dilution agar_diffusion Agar Well Diffusion stock_sol->agar_diffusion media_prep Prepare Culture Media (Broth/Agar) media_prep->serial_dilution media_prep->agar_diffusion inoculum_prep Prepare Standardized Microbial Inoculum plate_inoculation Inoculate Plates inoculum_prep->plate_inoculation inoculum_prep->agar_diffusion serial_dilution->plate_inoculation incubation Incubate Plates plate_inoculation->incubation agar_diffusion->incubation read_results Read Results incubation->read_results data_analysis Determine MIC / Zone of Inhibition read_results->data_analysis

General workflow for antimicrobial screening.

Anticancer Activity Screening

Several benzo[b]thiophene derivatives have exhibited potent cytotoxic effects against various cancer cell lines, making them promising candidates for the development of new anticancer therapies.[1][7]

Data Presentation: IC50 Values

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
IPBT MDA-MB-231126.67[8]
HepG267.04[8]
LNCaP127.59[8]
Caco-263.74[8]
Panc-176.72[8]
HeLa146.75[8]
Ishikawa110.84[8]
Compound 5 HepG2, MCF7, HCT1166-16[9]
Compound 1 HepG2, MCF7, HCT1166-16[9]
Compound 12 HepG2, MCF7, HCT1166-16[9]
B12 PHGDH Inhibition0.29[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Benzo[b]thiophene derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL) and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the benzo[b]thiophene derivatives and incubate for a specified period (e.g., 72 hours).[11]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10][12]

  • Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[10][12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway: RhoA/ROCK Pathway Inhibition

Some benzo[b]thiophene derivatives exert their anticancer effects by targeting specific signaling pathways. For instance, certain derivatives have been identified as inhibitors of the RhoA/ROCK pathway, which plays a crucial role in cell proliferation, migration, and invasion.[3][4][13]

RhoA_ROCK_Pathway Ligand Growth Factors / Extracellular Signals Receptor Receptor Tyrosine Kinase Ligand->Receptor GEFs GEFs Receptor->GEFs Activates RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Actin Actin Cytoskeleton Reorganization MLC_P->Actin Proliferation Cell Proliferation Actin->Proliferation Migration Cell Migration & Invasion Actin->Migration Benzo_b_thiophene Benzo[b]thiophene Derivative (e.g., b19) Benzo_b_thiophene->RhoA_GTP Inhibits

Inhibition of the RhoA/ROCK signaling pathway.

Anti-inflammatory Activity Screening

Benzo[b]thiophene derivatives have also been investigated for their potential as anti-inflammatory agents, with some compounds showing significant activity in preclinical models.

Data Presentation: Inhibition of Paw Edema and COX-2 Activity

Anti-inflammatory activity can be assessed in vivo by measuring the reduction in carrageenan-induced paw edema and in vitro by determining the inhibition of cyclooxygenase-2 (COX-2) enzyme activity.

Compound IDAssayActivityReference
4a, 4j, 4k, 4q Carrageenan-induced paw edemaPotent anti-inflammatory activity[14]
4a, 4j, 4k, 4q In vitro COX-2 inhibitionIC50: 0.31-1.40 µM[14]
IPBT LPS-induced NO productionSignificant reduction[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model for evaluating the anti-inflammatory activity of new compounds.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (1% w/v in saline)

  • Benzo[b]thiophene derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital caliper

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Administer the benzo[b]thiophene derivative or the standard drug to the test groups of animals, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[7][16] The control group receives the vehicle.

  • Induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[7][16]

  • Measure the paw volume or thickness using a plethysmometer or caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathway: COX-2 Inhibition

A key mechanism of action for many anti-inflammatory drugs is the inhibition of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 action PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-2 action COX2 Cyclooxygenase-2 (COX-2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzo_b_thiophene Benzo[b]thiophene Derivative Benzo_b_thiophene->COX2 Inhibits

Inhibition of the COX-2 signaling pathway.

Conclusion

This technical guide provides a foundational framework for the initial biological activity screening of benzo[b]thiophene derivatives. The presented protocols for antimicrobial, anticancer, and anti-inflammatory assays, along with the structured data and pathway visualizations, are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The diverse biological activities exhibited by this class of compounds underscore their potential as a privileged scaffold for the design of novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

A Technical Guide to the Discovery and Synthesis of Novel Benzo[b]thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent biological activities.[1] These compounds, encompassing both natural and synthetic origins, have demonstrated a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[2][3] Their structural similarity to active biological molecules makes them ideal candidates for the rational design of new, more effective lead compounds.[1] This technical guide provides an in-depth overview of recent advancements in the synthesis of novel benzo[b]thiophene derivatives, details key experimental protocols, summarizes quantitative structure-activity relationship (SAR) data, and visualizes the critical signaling pathways through which these compounds exert their effects.

General Synthetic Strategies & Experimental Workflow

The synthesis of the benzo[b]thiophene skeleton has been an area of intensive research, leading to the development of numerous efficient methodologies.[2][4] These strategies often involve cyclization reactions, with various catalysts and substrates being employed to construct the core heterocyclic ring system.[3]

A cornerstone in the synthesis of functionalized thiophenes, which can be precursors or analogues to benzo[b]thiophenes, is the Gewald three-component reaction . This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base, yielding a highly substituted 2-aminothiophene.[5][6] This method is exceptionally valuable as it introduces an amino group at the 2-position in a single step, which is otherwise challenging to incorporate.[7]

The general workflow for the discovery and preclinical development of novel benzo[b]thiophene-based therapeutic agents is a multi-step process, beginning with rational design and synthesis and progressing through rigorous biological evaluation.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization A Target Identification & Validation B Library Design of Benzo[b]thiophene Analogs A->B C Chemical Synthesis (e.g., Gewald Reaction) B->C D Purification & Structural Characterization (NMR, HRMS) C->D E In Vitro Screening (e.g., Kinase Assays) D->E Compound Library F Cell-Based Assays (Cytotoxicity, Apoptosis) E->F G Mechanism of Action (Western Blot, Pathway Analysis) F->G H ADMET Prediction (In Silico & In Vitro) G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Compound Selection I->J J->C Iterative Redesign K In Vivo Efficacy (Animal Models) J->K L IND Candidate K->L

Caption: General workflow for novel benzo[b]thiophene drug discovery.

Case Study 1: Benzo[b]thiophene Derivatives as Kinase Inhibitors

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[8] The benzo[b]thiophene scaffold has proven to be highly effective in the design of potent kinase inhibitors, often by interacting with the ATP-binding site of the target enzyme.[8] Recent research has focused on developing derivatives that target specific kinases like DYRK1A, DYRK1B, and the Epidermal Growth Factor Receptor (EGFR) with high potency and selectivity.[9][10]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected benzo[b]thiophene derivatives against a panel of protein kinases.

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference
16b 5-hydroxybenzo[b]thiophene-2-carbohydrazideClk411[11][12]
DRAK187[11][12]
Haspin125.7[11][12]
Dyrk1A353.3[11][12]
3n BenzothiopheneDYRK1APotent[9]
DYRK1BPotent[9]
4d Fused Thiophene-BenzimidazoleEGFR (vs. PANC-1 cells)67[10]
6d Fused Thiophene-BenzimidazoleEGFR (vs. A549 cells)820[10]

Note: "Potent" indicates high activity reported without a specific IC50 value in the abstract.

Signaling Pathway: EGFR Inhibition

Several benzo[b]thiophene derivatives have been designed to target the EGFR signaling pathway, which is frequently overactive in various cancers.[10] Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream cascades like the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival. Inhibitors based on the benzo[b]thiophene scaffold can block the kinase activity of EGFR, thereby preventing its phosphorylation and halting the downstream signal.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates & Activates Inhibitor Benzo[b]thiophene Inhibitor (e.g., 4d) Inhibitor->EGFR Inhibits Phosphorylation

Caption: Inhibition of the EGFR signaling cascade by a benzo[b]thiophene derivative.
Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor

This protocol is adapted from methodologies for synthesizing benzo[b]thiophene carboxamides, which are common scaffolds for kinase inhibitors.[11]

Synthesis of N-cyclopropyl-5-hydroxybenzo[b]thiophene-2-carboxamide (3)

  • Starting Material: 5-methoxybenzo[b]thiophene-2-carboxylic acid (Intermediate C).

  • Amide Coupling: To a solution of the starting material (1.0 eq) in dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add cyclopropyl amine (1.5 eq) to the reaction mixture and continue stirring at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Demethylation: Dissolve the crude intermediate in anhydrous dichloromethane (DCM) and cool to -78°C. Add boron tribromide (BBr₃) (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by adding methanol, followed by water.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography (DCM/Methanol, 100:1) to yield the title compound as a brown solid (Yield: 44.5%).[11]

Case Study 2: Targeting the RhoA/ROCK Pathway for Metastasis Inhibition

The Rho family of GTPases, particularly RhoA, are pivotal regulators of cell morphology and migration.[13][14] Overactivation of the RhoA/ROCK signaling pathway is a key driver of tumor cell invasion and metastasis.[14] Consequently, inhibitors of this pathway are promising candidates for novel anticancer agents. Recently, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as potent inhibitors of this pathway.[13]

Data Presentation: Anti-proliferative Activity

The table below shows the anti-proliferative activity of benzo[b]thiophene derivatives against the highly metastatic triple-negative breast cancer cell line, MDA-MB-231.

Compound IDScaffoldTarget Cell LineIC50 (µM)Reference
b19 Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideMDA-MB-231Significant[13]
a6 Benzo[b]thiophene-3-carboxamideMDA-MB-231> 50[14]
a12 Benzo[b]thiophene-3-carboxamideMDA-MB-231> 50[14]
a13 Benzo[b]thiophene-3-carboxamideMDA-MB-23118.2[14]

Note: "Significant" indicates high activity reported without a specific IC50 value in the abstract.

Signaling Pathway: RhoA/ROCK Inhibition

Active, GTP-bound RhoA activates its downstream effector, ROCK (Rho-associated kinase). ROCK then phosphorylates several substrates, including Myosin Light Chain (MLC), which promotes the assembly of actin-myosin filaments into stress fibers. This process increases cell contractility and motility, facilitating cancer cell invasion. Benzo[b]thiophene-based inhibitors can disrupt this pathway, leading to a reduction in stress fiber formation and a subsequent decrease in cell migration and invasion.[13][14]

G RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phospho-MLC StressFibers Stress Fiber Formation & Cell Contraction MLC_P->StressFibers Invasion Cell Migration & Invasion StressFibers->Invasion Inhibitor Benzo[b]thiophene Inhibitor (e.g., b19) Inhibitor->RhoA_GTP Inhibits Activity

Caption: Disruption of the RhoA/ROCK pathway by a benzo[b]thiophene inhibitor.
Experimental Protocol: Synthesis of a RhoA/ROCK Pathway Modulator

This protocol is adapted from the synthesis of N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide (a12).[14]

  • Starting Material: Benzo[b]thiophene-3-carboxylic acid.

  • Acid Chloride Formation: To a solution of the starting material (1.0 eq) in thionyl chloride (SOCl₂), add a catalytic amount of DMF. Heat the mixture under reflux for 2 hours. After cooling, remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude benzo[b]thiophene-3-carbonyl chloride in anhydrous DCM. In a separate flask, dissolve 3,4-dimethoxyphenethylamine (1.2 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM.

  • Reaction: Add the acid chloride solution dropwise to the amine solution at 0°C. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography to afford the final product (a12) as a white solid (Yield: 83%).[14]

Conclusion

The benzo[b]thiophene core continues to be a highly fruitful scaffold for the development of novel therapeutic agents. Through versatile synthetic strategies, such as the Gewald reaction and palladium-catalyzed couplings, a vast chemical space of derivatives can be accessed.[3][15] As demonstrated in the case studies, targeted modifications to the benzo[b]thiophene structure have led to potent and selective inhibitors of key signaling pathways implicated in cancer, such as the EGFR and RhoA/ROCK cascades. The integration of rational design, efficient synthesis, and detailed biological evaluation, as outlined in this guide, will continue to drive the discovery of next-generation benzo[b]thiophene-based drugs for a range of human diseases.

References

Crystal Structure of Benzo[b]thiophene-2-carboxaldehyde Remains Undetermined in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and crystallographic databases has revealed that the single-crystal X-ray structure of Benzo[b]thiophene-2-carboxaldehyde has not been publicly reported. While numerous studies detail the synthesis and spectroscopic characterization of this compound, the precise arrangement of its atoms in the solid state, including unit cell parameters, space group, and atomic coordinates, is not available in accessible records.

This compound, a key intermediate in the synthesis of various biologically active molecules, has been the subject of extensive chemical research. Multiple synthetic routes to obtain this aldehyde have been established and are well-documented in the chemical literature. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), have been used to confirm its molecular structure in solution and in the gas phase. However, the crucial step of growing single crystals of sufficient quality for X-ray diffraction analysis and the subsequent deposition of the structural data in public databases like the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) appear not to have been completed or made public.

For researchers, scientists, and drug development professionals, the absence of a definitive crystal structure presents a significant knowledge gap. Crystallographic data provides invaluable insights into the molecule's three-dimensional geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is fundamental for computational modeling, understanding structure-activity relationships (SAR), and designing new derivatives with enhanced properties.

While the crystal structures of several derivatives of this compound have been determined, this information does not allow for the accurate extrapolation of the crystal packing and conformational preferences of the parent aldehyde.

This report, therefore, serves to highlight the current status of structural knowledge regarding this compound and to underscore the opportunity for further research in this area. The determination of its single-crystal structure would be a valuable contribution to the fields of organic chemistry, medicinal chemistry, and materials science.

Below, we provide a summary of the available information regarding the synthesis and a general experimental workflow that would be followed for its crystal structure determination, should suitable crystals be obtained in the future.

Synthetic Protocols

Several methods for the synthesis of this compound have been reported. A common approach involves the Vilsmeier-Haack formylation of benzo[b]thiophene.

Example Synthetic Protocol:

  • Reaction Setup: In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), N,N-Dimethylformamide (DMF) is cooled in an ice bath.

  • Vilsmeier Reagent Formation: Phosphoryl chloride (POCl₃) is added dropwise to the cooled DMF with stirring. The mixture is then allowed to warm to room temperature.

  • Formylation: A solution of benzo[b]thiophene in a suitable solvent (e.g., 1,2-dichloroethane) is added to the Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is heated and stirred for a specified period.

  • Work-up: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Proposed Workflow for Crystal Structure Determination

The following diagram outlines the logical workflow that would be employed for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Benzo[b]thiophene- 2-carboxaldehyde Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->CrystalGrowth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (e.g., CHECKCIF) StructureRefinement->Validation FinalReport Crystallographic Data: - Unit Cell Parameters - Space Group - Atomic Coordinates - Bond Lengths/Angles Validation->FinalReport CIF & Report

A Comprehensive Technical Guide to the Health and Safety of Benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety information for handling Benzo[b]thiophene-2-carboxaldehyde (CAS No. 3541-37-5). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a comprehensive understanding of its properties and associated hazards. This document is intended to supplement, not replace, established laboratory safety protocols and institutional guidelines.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various experimental and storage conditions.

PropertyValueSource(s)
Molecular Formula C₉H₆OS[1][2][3]
Molecular Weight 162.21 g/mol [1][2][3]
Appearance White to Orange to Green powder to lump
Melting Point 32-36 °C[2]
Boiling Point 90 °C @ 0.1 mmHg; 136 °C @ 8 mmHg[1][2]
Flash Point > 110 °C (> 230 °F) - closed cup[3]
Density 1.300 ± 0.1 g/cm³[2][4]
Purity >97% - 98% (GC)

Hazard Identification and Classification

The classification of this compound presents some inconsistencies across different suppliers. While some sources classify it as not hazardous, others indicate specific risks. It is prudent to handle this compound with caution, adhering to the more stringent safety precautions.

GHS Classification Summary

ClassificationHazard StatementSignal WordPictogramSource(s)
Serious Eye IrritationH319: Causes serious eye irritationWarningGHS07[1][4]
Skin IrritationH315: Causes skin irritationWarningGHS07[5][6]
Not a hazardous substance or mixtureNoneNoneNone[5][7]

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[1][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1][8]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[5] Therefore, this substance should be handled with particular care.

Experimental Handling and Safety Protocols

The following protocols are based on standard laboratory practices for handling potentially hazardous chemicals and are derived from the available safety data sheets.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound.

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Skin and Body Protection: Wear a laboratory coat and ensure that skin is not exposed.[9]

  • Respiratory Protection: If working with the powder or in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[8]

Safe Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid dust formation.[1][8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Do not get in eyes, on skin, or on clothing.[8]

  • Wash hands thoroughly after handling.[1][8]

  • Keep away from heat, sparks, and open flames.[9]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9]

  • Store under an inert atmosphere (e.g., nitrogen) and refrigerated if possible.[9]

  • The storage class is 11 - Combustible Solids.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions:

    • Wear appropriate personal protective equipment.[5]

    • Ensure adequate ventilation.[5]

    • Evacuate personnel to safe areas.[1]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[5]

    • Do not let the product enter drains or the environment.[1][5]

  • Methods for Containment and Cleaning Up:

    • Cover the spill with a suitable non-flammable absorbent material (e.g., sand, earth, vermiculite).[5]

    • Sweep up and shovel the material into a suitable, labeled container for disposal.[8]

    • Wash the spill site after material pickup is complete.[5]

Disposal
  • Dispose of contaminated material as hazardous waste according to local, state, and federal regulations.[5]

  • Hand over to a licensed hazardous waste disposal company.[5]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5]

  • In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation persists, call a physician.[1][5][8]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][8]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[5]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[5][8]

Toxicological Information

There is limited toxicological data available for this compound.

  • Acute Toxicity: No data available.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][5]

  • Respiratory or Skin Sensitization: No data available.[5]

  • Germ Cell Mutagenicity: No data available.[5]

  • Carcinogenicity: No data available.[5]

  • Reproductive Toxicity: No data available.[5]

  • Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.[5]

The toxicological properties have not been fully investigated, and other dangerous properties cannot be excluded.[5][8]

Logical Workflow for Safe Handling

The following diagram illustrates the key stages and considerations for the safe handling of this compound in a research environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Emergency cluster_disposal Waste Disposal RiskAssessment Risk Assessment PPE_Selection PPE Selection (Goggles, Gloves, Lab Coat) RiskAssessment->PPE_Selection Ventilation Ensure Proper Ventilation (Fume Hood) PPE_Selection->Ventilation Weighing Weighing Ventilation->Weighing Dissolving Dissolving/ Reaction Setup Weighing->Dissolving Spill Spill Occurs Weighing->Spill StorageCond Store in Cool, Dry, Well-Ventilated Area Dissolving->StorageCond Post-Experiment Dissolving->Spill WasteCollection Collect Waste in Labeled Container Dissolving->WasteCollection End of Experiment FirstAid First Aid Spill->FirstAid Exposure WasteDisposal Dispose as Hazardous Waste WasteCollection->WasteDisposal

References

The Aldehyde Group of Benzo[b]thiophene-2-carboxaldehyde: A Hub of Chemical Reactivity for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Benzo[b]thiophene-2-carboxaldehyde, a bicyclic heteroaromatic compound, is a versatile building block in organic synthesis. The reactivity of its aldehyde group, in particular, serves as a gateway to a diverse array of molecular architectures, making it a valuable precursor in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde group in this compound, detailing key reactions, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Core Reactivity of the Aldehyde Group

The aldehyde functional group in this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity allows for a wide range of chemical transformations, including carbon-carbon bond formation, oxidation, and reduction. The aromatic benzo[b]thiophene moiety influences the reactivity of the aldehyde group, primarily through electronic effects.

Key Reactions and Experimental Protocols

This section details the most significant reactions involving the aldehyde group of this compound, providing both quantitative data and detailed experimental procedures.

Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is pivotal for the synthesis of various biologically active molecules and functional materials.

Quantitative Data for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
MalononitrileDBUWaterRoom Temp5 min98[1]
MalononitrileAmmonium AcetateMortar/Pestle (Solvent-free)Room Temp5-15 minHigh[1]
Ethyl CyanoacetatePiperidineEthanolReflux2-6 hours90[1]
Cyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95[1]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and malononitrile (1.0 eq).

  • Solvent and Catalyst Addition: Add water as the solvent and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction Conditions: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.

  • Work-up: Upon completion, the product often precipitates. Isolate the solid by filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield (E)-2-(benzo[b]thiophen-2-ylmethylene)malononitrile.

Reaction Mechanism: Knoevenagel Condensation

Knoevenagel_Condensation Aldehyde This compound NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Intermediate ActiveMethylene->Carbanion Base Base (e.g., DBU) Base->Carbanion Deprotonation Carbanion->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Protonation Protonation Intermediate->Protonation Alcohol β-Hydroxy Intermediate Protonation->Alcohol Dehydration Dehydration Alcohol->Dehydration - H₂O Product α,β-Unsaturated Product Dehydration->Product

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes using a phosphorus ylide (Wittig reagent). This reaction is highly valuable for introducing a vinyl group at the 2-position of the benzo[b]thiophene core.

Quantitative Data for Wittig Reaction

Wittig ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF0 to RT2-4High
Benzyltriphenylphosphonium chlorideNaOHDichloromethane/WaterRT0.5High

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise. A color change indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.[2]

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[2]

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain 2-vinylbenzo[b]thiophene.[2]

Reaction Mechanism: Wittig Reaction

Wittig_Reaction Aldehyde Benzo[b]thiophene- 2-carboxaldehyde Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Ylide Phosphorus Ylide (Wittig Reagent) Ylide->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Decomposition Decomposition Oxaphosphetane->Decomposition Alkene Alkene Product Decomposition->Alkene PhosphineOxide Triphenylphosphine Oxide Decomposition->PhosphineOxide

Caption: Mechanism of the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. It generally offers excellent (E)-selectivity for the resulting alkene and the water-soluble phosphate byproduct simplifies purification.

Quantitative Data for Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Selectivity
Triethyl phosphonoacetateNaHTHF0 to RT2-16High(E)-selective
Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDSTHF-782-4High(Z)-selective (Still-Gennari)

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

  • Ylide Preparation:

    • To a flame-dried flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

    • Wash the sodium hydride with anhydrous hexane and decant.

    • Add anhydrous THF to form a suspension and cool to 0 °C.

    • Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF.

    • Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes until hydrogen evolution ceases.[3]

  • HWE Reaction:

    • Cool the ylide solution to 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[3]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl (E)-3-(benzo[b]thiophen-2-yl)acrylate.[3]

Reaction Mechanism: Horner-Wadsworth-Emmons Reaction

HWE_Reaction Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Carbanion Deprotonation NucleophilicAddition Nucleophilic Addition Carbanion->NucleophilicAddition Aldehyde Benzo[b]thiophene- 2-carboxaldehyde Aldehyde->NucleophilicAddition Betaine Betaine Intermediate NucleophilicAddition->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Alkene (E)-Alkene Product Elimination->Alkene Phosphate Phosphate Byproduct Elimination->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Oxidation and Reduction Reactions

The aldehyde group can be readily oxidized to a carboxylic acid, affording Benzo[b]thiophene-2-carboxylic acid, another important synthetic intermediate.

Quantitative Data for Oxidation

Oxidizing AgentSolventTemperature (°C)TimeYield (%)
Potassium Permanganate (KMnO₄)Toluene/Water (Phase Transfer)Room Temp30 minHigh

Experimental Protocol: Oxidation with Potassium Permanganate

  • Reaction Setup: Dissolve this compound in toluene containing a phase transfer catalyst (e.g., a quaternary ammonium salt).

  • Oxidant Addition: Add an aqueous solution of potassium permanganate to the organic solution.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes.[4]

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ether).

    • Combine the organic layers and extract with an aqueous sodium bicarbonate solution.

    • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.[4]

  • Purification: Filter the solid, wash with water, and dry to obtain Benzo[b]thiophene-2-carboxylic acid.

The aldehyde can be selectively reduced to the corresponding primary alcohol, (Benzo[b]thiophen-2-yl)methanol, using mild reducing agents.

Quantitative Data for Reduction

Reducing AgentSolventTemperature (°C)TimeYield (%)
Sodium Borohydride (NaBH₄)Methanol or Ethanol0 to RT20 minHigh

Experimental Protocol: Reduction with Sodium Borohydride

  • Reaction Setup: Dissolve this compound in methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.[5]

  • Reagent Addition: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature for approximately 20 minutes, monitoring by TLC.[6]

  • Work-up:

    • Cool the mixture in an ice-water bath and quench by the addition of water, followed by dilute HCl.[6]

    • Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (Benzo[b]thiophen-2-yl)methanol.

Broader Synthetic Applications

Cycloaddition and Multicomponent Reactions

While less common, the derivatives of this compound can participate in cycloaddition and multicomponent reactions. For instance, benzo[b]thiophene S-oxides, which can be prepared from the corresponding benzo[b]thiophenes, have been shown to undergo [4+2]-cycloaddition reactions with alkenes and alkynes.[7] The aldehyde functionality can be a handle to introduce diene or dienophile moieties for subsequent cycloaddition reactions.

Multicomponent reactions (MCRs) involving this compound are a promising area for the rapid generation of molecular complexity. Although specific examples are not widespread in the literature, the aldehyde's reactivity makes it a suitable candidate for established MCRs such as the Ugi or Passerini reactions, which would allow for the one-pot synthesis of complex, drug-like molecules.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the reactions described in this guide.

Experimental_Workflow Start Start ReactionSetup Reaction Setup (Flask, Stirrer, Inert Atmosphere if needed) Start->ReactionSetup ReagentAddition Addition of This compound and Solvent ReactionSetup->ReagentAddition Reagent2Addition Addition of Second Reagent/Catalyst (e.g., Ylide, Active Methylene Compound) ReagentAddition->Reagent2Addition ReactionConditions Maintain Reaction Conditions (Temperature, Stirring, Time) Reagent2Addition->ReactionConditions Monitoring Monitor Reaction (TLC) ReactionConditions->Monitoring Monitoring->ReactionConditions Incomplete Workup Reaction Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization, Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for reactions of this compound.

Conclusion

The aldehyde group of this compound is a highly versatile functional group that enables a vast array of chemical transformations. The reactions detailed in this guide, including Knoevenagel condensations, Wittig and Horner-Wadsworth-Emmons olefinations, as well as oxidation and reduction, provide a robust toolkit for the synthesis of a wide range of derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the benzo[b]thiophene scaffold. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers aiming to leverage the reactivity of this important building block in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzo[b]thiophene-2-carboxaldehyde is a crucial intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. This document outlines a highly efficient one-pot protocol for the synthesis of this compound starting from the readily available and inexpensive precursor, methylthiobenzene. This method offers a streamlined approach, high yield, and is based on a sequential reaction involving metallation and formylation.[1][2][3]

Reaction Principle

The synthesis proceeds via a one-pot, sequential reaction. Initially, methylthiobenzene undergoes a double lithiation at the ortho position of the benzene ring and on the thiomethyl group, facilitated by BuLi in the presence of TMEDA. This forms a dilithiated intermediate. Subsequent reaction with an electrophile, in this case, N,N-dimethylformamide (DMF), leads to a diformylation. An intramolecular aldol-type condensation of the dialdehyde intermediate, followed by dehydration and aromatization upon acidic workup, yields the final product, this compound.[1]

Experimental Protocol

This protocol is adapted from a reported expedient synthesis of this compound.[1][2]

Materials:

  • Methylthiobenzene

  • n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)

  • Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hexane, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Deionized water

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath and cold water bath

Procedure:

  • Reaction Setup: To a solution of methylthiobenzene (1.0 equivalent) in anhydrous hexane, add TMEDA (3.0 equivalents) under an inert nitrogen atmosphere with stirring.

  • Lithiation: Cool the resulting mixture to 0 °C using an ice bath for approximately 10 minutes. Subsequently, add a solution of n-BuLi in hexane (3.0 equivalents) dropwise to the stirred mixture while maintaining the temperature at 0 °C.

  • Reaction Incubation: After the addition of n-BuLi is complete, continue stirring the reaction mixture at 0 °C for an additional 15 minutes. Then, allow the mixture to warm to room temperature and stir for 24 hours.

  • Formylation: Cool the reaction mixture using a cold water bath. Add anhydrous DMF (3.4 equivalents) slowly with vigorous stirring.

  • Second Incubation: Allow the resulting mixture to stir under a nitrogen atmosphere at room temperature for 24 hours.

  • Quenching and Work-up: The reaction is quenched by the careful addition of an aqueous HCl solution. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of this compound from methylthiobenzene as described in the literature.[1][2]

ParameterValue
Starting Material Methylthiobenzene
Key Reagents n-Butyllithium (n-BuLi), Tetramethylethylenediamine (TMEDA), N,N-Dimethylformamide (DMF)
Solvent Hexane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 48 hours (24h for lithiation, 24h for formylation)
Isolated Yield 80%[1][2][3]

Alternative Synthetic Approaches

While the one-pot synthesis from methylthiobenzene is highly efficient, other methods for obtaining this compound exist. One common alternative is the Vilsmeier-Haack formylation of benzo[b]thiophene.[4][5][6] This reaction typically involves treating benzo[b]thiophene with a Vilsmeier reagent, which is generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[6][7] This method is effective for formylating the electron-rich 2-position of the benzo[b]thiophene ring system.[6]

Another approach involves the lithiation of benzo[b]thiophene (also known as thianaphthene) with n-BuLi, followed by quenching with a formylating agent such as N-methylformanilide.[8] This method also provides the desired product in good yield.

Visualizations

Experimental Workflow Diagram:

One_Pot_Synthesis Workflow for the One-Pot Synthesis of this compound cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_formylation Formylation cluster_workup Work-up and Purification start Methylthiobenzene in Hexane add_tmeda Add TMEDA start->add_tmeda cool_0c Cool to 0 °C add_tmeda->cool_0c add_buli Add n-BuLi dropwise at 0 °C cool_0c->add_buli stir_0c Stir at 0 °C for 15 min add_buli->stir_0c stir_rt Stir at RT for 24 h stir_0c->stir_rt cool_water Cool with water bath stir_rt->cool_water add_dmf Add anhydrous DMF cool_water->add_dmf stir_rt_24h Stir at RT for 24 h add_dmf->stir_rt_24h quench Quench with aq. HCl stir_rt_24h->quench extraction Extraction quench->extraction purification Purification extraction->purification end This compound purification->end

Caption: Workflow for the one-pot synthesis.

Plausible Reaction Mechanism:

Reaction_Mechanism Plausible Reaction Mechanism start Methylthiobenzene + 2 BuLi/TMEDA intermediate1 Dilithiated Intermediate start->intermediate1 Double Lithiation intermediate2 Diformylation + 2 DMF intermediate1->intermediate2 intermediate3 Dialdehyde Intermediate intermediate2->intermediate3 intermediate4 Intramolecular Aldol Condensation intermediate3->intermediate4 intermediate5 Aldolate Intermediate intermediate4->intermediate5 intermediate6 Protonation & Dehydration + HCl intermediate5->intermediate6 product {this compound} intermediate6->product

Caption: Plausible reaction mechanism.

References

Application Notes and Protocols: Formylation of Benzo[b]thiophene to Produce Benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene-2-carboxaldehyde is a pivotal intermediate in the synthesis of various biologically active compounds and materials for organic electronics. This document provides detailed protocols for the formylation of benzo[b]thiophene to selectively produce this compound. The primary methods covered are formylation via organolithium intermediates and the Vilsmeier-Haack reaction. These protocols are designed to offer reliable and reproducible methods for obtaining the target compound in good yields.

Introduction

Benzo[b]thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a formyl group at the C2 position of the benzo[b]thiophene nucleus opens up a wide range of synthetic transformations, making this compound a valuable building block. Common methods for this transformation include the Vilsmeier-Haack reaction and the formylation of a pre-formed organometallic intermediate. The choice of method can depend on the desired scale, available reagents, and the presence of other functional groups on the benzo[b]thiophene core.

Data Presentation

The following table summarizes the quantitative data for different methods of synthesizing this compound.

MethodReagentsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
Lithiation followed by Formylationn-Butyllithium, N-methylformanilideDiethyl ether-15 to reflux~2.573[1]
One-pot from Methylthiobenzenen-Butyllithium, TMEDA, DMFHexane0 to 254880[2][3][4][5]
Vilsmeier-Haack ReactionPhosphorus oxychloride (POCl₃), DMFDichloromethane0 to RTNot specified59-78

Experimental Protocols

Protocol 1: Formylation via Lithiation of Benzo[b]thiophene

This protocol is adapted from the formylation of thianaphthene (benzo[b]thiophene) using n-butyllithium and N-methylformanilide.[1]

Materials:

  • Benzo[b]thiophene (thianaphthene)

  • Anhydrous diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)

  • Anhydrous N-methylformanilide

  • 3N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethanol (EtOH)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzo[b]thiophene (1.45 g, 10.5 mmol) in anhydrous Et₂O (20 mL).

  • Lithiation: Cool the solution to -15 °C using an appropriate cooling bath. Add a 1.6 M solution of n-BuLi in hexane (9.9 mL, 15.7 mmol) dropwise via the dropping funnel, maintaining the temperature at -15 °C.

  • Stir the reaction mixture at -15 °C for 1.75 hours, then allow it to warm to 25 °C and stir for an additional 15 minutes.

  • Formylation: Recool the mixture to -15 °C. Add anhydrous N-methylformanilide (1.6 mL, 12.7 mmol) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 30 minutes.

  • Quenching and Work-up: Quench the reaction by adding a mixture of 3N HCl (9 mL) and ice chips (20 g).

  • Separate the organic layer, and extract the aqueous layer with Et₂O (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 1N HCl (3 x 40 mL) and saturated aqueous NaHCO₃ (40 mL).

  • Dry the organic phase over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification (Bisulfite Adduct Formation): Dissolve the residue in EtOH (3 mL) and add a saturated aqueous solution of NaHSO₃ (15 mL).

  • Allow the mixture to stand for 30 minutes to allow the crystalline bisulfite addition product to form.

  • Collect the solid by filtration, wash with Et₂O (50 mL), and dry in a vacuum desiccator.

  • Dissolve the yellow solid in warm water (30 mL) and cool to 0 °C.

  • Add saturated aqueous Na₂CO₃ and stir at 25 °C for 15 minutes to liberate the aldehyde.

  • Collect the resulting solid by filtration, wash with water, and dry to afford this compound as an amorphous solid (1.25 g, 73% yield).

Protocol 2: Vilsmeier-Haack Formylation of a Benzo[c]thiophene Derivative

This protocol is a representative procedure for the Vilsmeier-Haack formylation, which can be adapted for benzo[b]thiophene.

Materials:

  • Benzo[b]thiophene derivative

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (30 mL) and anhydrous DMF (3 mL). Cool the mixture to 0 °C in an ice bath.

  • Slowly add POCl₃ (0.38 mL, 4 mmol) to the stirred solution. After the addition is complete, allow the reaction mixture to stir at room temperature until a pale yellow Vilsmeier reagent is formed.

  • Formylation Reaction: Add the benzo[b]thiophene derivative (e.g., 1a-d in the reference, 1 equivalent) to the Vilsmeier reagent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the solution by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

G Experimental Workflow for Formylation via Lithiation A 1. Dissolve Benzo[b]thiophene in anhydrous Et2O B 2. Cool to -15 °C A->B C 3. Add n-BuLi dropwise at -15 °C B->C D 4. Stir at -15 °C (1.75 h) then at 25 °C (15 min) C->D E 5. Recool to -15 °C D->E F 6. Add N-methylformanilide dropwise E->F G 7. Reflux for 30 min F->G H 8. Quench with HCl/ice G->H I 9. Extraction with Et2O H->I J 10. Purification via Bisulfite Adduct I->J K This compound J->K G Experimental Workflow for Vilsmeier-Haack Formylation A 1. Form Vilsmeier Reagent: POCl3 + DMF in DCM at 0 °C B 2. Add Benzo[b]thiophene derivative A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with ice-water C->D E 5. Neutralize with NaHCO3 D->E F 6. Extract with DCM E->F G 7. Wash, Dry, and Concentrate F->G H 8. Column Chromatography Purification G->H I This compound H->I

References

Application Notes and Protocols: Benzo[b]thiophene-2-carboxaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophene-2-carboxaldehyde is a pivotal heterocyclic building block in the field of organic synthesis, offering a gateway to a diverse array of biologically active molecules and functional materials.[1][2] Its unique chemical structure, featuring a fused benzene and thiophene ring system with a reactive aldehyde group, allows for a multitude of chemical transformations, making it an invaluable starting material in drug discovery and materials science.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various derivatives with potential therapeutic applications.

Synthesis of Bioactive Molecules from this compound

This compound serves as a key intermediate for the synthesis of compounds with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[3][4][5] The aldehyde functionality provides a reactive handle for the construction of more complex molecular architectures through reactions such as Knoevenagel condensation, Schiff base formation, and Claisen-Schmidt condensation.

Anticancer Agents: Benzothiophene Acrylonitrile Analogs

Derivatives of benzo[b]thiophene, particularly acrylonitrile analogs, have shown significant potential as anticancer agents. These compounds are synthesized via a Knoevenagel condensation reaction between this compound and various substituted benzyl nitriles.[3]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the 50% growth inhibition (GI₅₀) values for selected benzothiophene acrylonitrile analogs against various cancer cell lines.[3]

Compound IDDerivative NameCancer Cell LineGI₅₀ (nM)
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia10 - 66.5
Colon10 - 66.5
CNS10 - 66.5
Prostate10 - 66.5
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia21.2 - 50
CNS21.2 - 50
Prostate21.2 - 50

Experimental Protocol: Synthesis of Benzothiophene Acrylonitrile Analogs

This protocol details the synthesis of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs via Knoevenagel condensation.

  • Materials:

    • This compound

    • Substituted phenylacetonitrile (e.g., 3,4,5-trimethoxyphenylacetonitrile)

    • 5% Sodium methoxide in methanol

    • Methanol

  • Procedure:

    • Dissolve this compound (1 equivalent) and the substituted phenylacetonitrile (1 equivalent) in methanol.

    • Add 5% sodium methoxide in methanol to the solution.

    • Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

    • Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]

Knoevenagel_Condensation Reactant1 This compound Reaction Knoevenagel Condensation Reactant1->Reaction Reactant2 Substituted Phenylacetonitrile Reactant2->Reaction Catalyst 5% NaOMe in MeOH Catalyst->Reaction Product Benzothiophene Acrylonitrile Analog Reaction->Product

Caption: Knoevenagel condensation for anticancer agents.

Antimicrobial Agents: Schiff Bases and Acylhydrazones

The condensation of this compound with various amines and hydrazides yields Schiff bases and acylhydrazones, respectively, which have demonstrated promising antimicrobial activities.[4][6]

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selected benzo[b]thiophene derivative against multidrug-resistant Staphylococcus aureus.[4]

Compound IDDerivative NameBacterial StrainMIC (µg/mL)
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMethicillin-resistant S. aureus (MRSA)4
Daptomycin-resistant S. aureus4

Experimental Protocol: Synthesis of Schiff Bases

This protocol describes the general synthesis of Schiff bases from this compound.

  • Materials:

    • This compound

    • Substituted aniline or diamine

    • Ethanol

    • Concentrated Sulfuric Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1 equivalent) and the substituted aniline or diamine (1 equivalent) in ethanol.

    • Add 3-4 drops of concentrated sulfuric acid to the mixture.

    • Stir the reaction mixture at room temperature or under reflux. Monitor the reaction by TLC.

    • Upon completion, cool the mixture. The Schiff base product may precipitate.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization.

    • Characterize the final compound using spectral and chemical analysis.[7]

Schiff_Base_Formation Reactant1 This compound Reaction Schiff Base Formation Reactant1->Reaction Reactant2 Amine Derivative Reactant2->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Product Benzothiophene Schiff Base Reaction->Product

Caption: Schiff base formation for antimicrobial agents.

Synthesis of Chalcones

Chalcones derived from this compound are synthesized through a Claisen-Schmidt condensation with various acetophenones. These compounds serve as precursors for a range of heterocyclic compounds with potential biological activities.

Experimental Protocol: Synthesis of Benzothiophene Chalcones

This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones.

  • Materials:

    • This compound

    • Substituted acetophenone

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

    • Prepare a solution of KOH or NaOH in water and add it dropwise to the reaction mixture with stirring.

    • Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Claisen_Schmidt_Condensation Reactant1 This compound Reaction Claisen-Schmidt Condensation Reactant1->Reaction Reactant2 Substituted Acetophenone Reactant2->Reaction Catalyst KOH / EtOH Catalyst->Reaction Product Benzothiophene Chalcone Reaction->Product

Caption: Claisen-Schmidt condensation for chalcone synthesis.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of derivatives from this compound.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - this compound - Co-reactant - Solvent & Catalyst Start->ReactionSetup Reaction Reaction (Stirring / Reflux) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quenching - Extraction - Washing Monitoring->Workup Complete Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - Elemental Analysis Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its utility in the development of potential anticancer and antimicrobial agents highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this building block and to develop novel molecules with significant therapeutic potential.

References

Synthesis of Biologically Active Compounds from Benzo[b]thiophene-2-carboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biologically active compounds derived from benzo[b]thiophene-2-carboxaldehyde. This versatile starting material serves as a key building block for a variety of heterocyclic compounds with significant pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Overview of Synthetic Pathways and Biological Activities

This compound is a valuable precursor for the synthesis of several classes of bioactive molecules. The aldehyde functional group readily undergoes condensation reactions with various nucleophiles to yield a diverse array of derivatives. Key synthetic routes and the associated biological activities are summarized below.

  • Schiff Bases: Condensation with primary amines yields Schiff bases, which have demonstrated significant antimicrobial and enzyme inhibitory properties. These compounds are of interest for their potential in treating infectious diseases and neurological disorders.[1][2]

  • Chalcones: Base-catalyzed condensation with acetophenones results in the formation of chalcones. These α,β-unsaturated ketones are well-known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and cholinesterase inhibitory effects.[3][4][5]

  • Carboxamide Derivatives: Conversion of the aldehyde to a carboxylic acid, followed by amide coupling, leads to benzo[b]thiophene-2-carboxamides. These derivatives have been investigated for their potential as STING agonists, playing a role in innate immunity and cancer therapy.[6]

  • Acylhydrazones: Reaction with carbohydrazides produces acylhydrazones, which have been explored as potent antimicrobial agents, particularly against multidrug-resistant bacteria.[7]

The following sections provide detailed experimental protocols for the synthesis of these key compound classes, along with a summary of their reported biological activities in structured tables for easy comparison.

Experimental Protocols

Synthesis of this compound Schiff Base Derivatives

This protocol describes the general synthesis of Schiff bases from this compound and various primary amines.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, alkyl diamines)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.

General Reaction Scheme:

Caption: General synthesis of Schiff bases.

Synthesis of Benzo[b]thiophene-2-yl Chalcone Derivatives

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 10-40%)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[8]

General Reaction Scheme:

Caption: General synthesis of chalcones.

Data Presentation: Biological Activities

The following tables summarize the quantitative data for the biological activities of various this compound derivatives.

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Acylhydrazone(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4[7]
Schiff BaseDerivative of 2-aminobenzenesulfonamideS. aureus6.25-50[9]
Schiff BaseDerivative of 2-aminobenzenesulfonamideB. cereus6.25-50[9]
Schiff BaseDerivative of 2-aminobenzenesulfonamideE. coli6.25-50[9]
Schiff BaseDerivative of 2-aminobenzenesulfonamideP. aeruginosa6.25-50[9]
Schiff BaseDerivative of 2-aminobenzenesulfonamideK. pneumoniae6.25-50[9]
Schiff BaseDerivative of 2-aminobenzenesulfonamideA. niger6.25-50[9]
Schiff BaseDerivative of 2-aminobenzenesulfonamideC. albicans6.25-50[9]
Table 2: Anticancer Activity of Benzo[b]thiophene Derivatives
Compound ClassDerivativeCell LineIC50 (µM)Reference
ChalconeCompound 5f AChE Inhibition62.10[3]
CarboxamideCompound 18 MCF-71.81 - 2.52[10]
CarboxamideCompound 19 MCF-71.81 - 2.52[10]
CarboxamideCompound 21 HeLa1.81 - 2.52[10]
CarboxamideCompound 25 A-5491.81 - 2.52[10]
CarboxamideCompound 30 Du-1451.81 - 2.52[10]
CarboxamideCompound 31 Du-1451.81 - 2.52[10]
CarboxamideCompound 33 A-5491.81 - 2.52[10]
Table 3: Enzyme Inhibition Activity of Benzo[b]thiophene Derivatives

| Compound Class | Derivative | Target Enzyme | IC50 / Ki | Reference | | --- | --- | --- | --- | | Schiff Base | Compound 1a | Carbonic Anhydrase I | Ki: 58.82 ± 7.96 nM |[1] | | Schiff Base | Compound 1b | Carbonic Anhydrase I | Ki: 126.28 ± 26.22 nM |[1] | | Schiff Base | Compound 1a | Carbonic Anhydrase II | Ki: 27.86 ± 3.76 nM |[1] | | Schiff Base | Compound 1b | Carbonic Anhydrase II | Ki: 74.30 ± 7.89 nM |[1] | | Schiff Base | Compound 1a | Acetylcholinesterase | Ki: 1.31 ± 0.39 nM |[1] | | Schiff Base | Compound 1b | Acetylcholinesterase | Ki: 2.16 ± 1.01 nM |[1] | | Schiff Base | Compound 1a | Butyrylcholinesterase | Ki: 1.80 ± 0.27 nM |[1] | | Schiff Base | Compound 1b | Butyrylcholinesterase | Ki: 2.01 ± 1.67 nM |[1] | | Chalcone | Compound 5h | Butyrylcholinesterase | IC50: 24.35 µM |[3] |

Visualization of Methodologies

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel compounds from this compound.

workflow start Start: this compound synthesis Synthesis of Derivatives (e.g., Schiff Bases, Chalcones) start->synthesis purification Purification and Characterization (Crystallization, Chromatography, Spectroscopy) synthesis->purification biological_screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) purification->biological_screening hit_identification Hit Identification and Lead Optimization biological_screening->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies in_vivo In Vivo Studies hit_identification->in_vivo sar_studies->synthesis

Caption: Drug discovery workflow.

STING Signaling Pathway Activation

Certain benzo[b]thiophene-2-carboxamide derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immunity.

STING_pathway compound Benzo[b]thiophene-2-carboxamide Derivative (Agonist) sting STING Activation compound->sting tbk1 TBK1 Phosphorylation sting->tbk1 irf3 IRF3 Phosphorylation tbk1->irf3 nucleus IRF3 Dimerization and Nuclear Translocation irf3->nucleus ifn Type I Interferon (IFN) Production nucleus->ifn immune_response Antitumor Immune Response ifn->immune_response

Caption: STING signaling pathway.[6]

Conclusion

This compound is a highly versatile and valuable starting material in medicinal chemistry. The straightforward synthesis of a wide range of derivatives, coupled with their significant and diverse biological activities, underscores the importance of this scaffold in the development of new therapeutic agents. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel benzo[b]thiophene-based compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the design of more potent and selective drug candidates.

References

Application of Benzo[b]thiophene-2-carboxaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly those derived from Benzo[b]thiophene-2-carboxaldehyde, have garnered significant attention due to their broad spectrum of pharmacological activities. These activities include potent anticancer, antimicrobial, and anti-inflammatory properties, making this chemical class a fertile ground for the discovery of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data to support researchers in the synthesis, evaluation, and development of this compound-based compounds.

I. Synthesis of this compound and Its Derivatives

The versatile aldehyde functional group at the 2-position of the benzo[b]thiophene core serves as a key synthetic handle for the elaboration into a diverse array of derivatives.

Protocol 1: Synthesis of this compound

A common and efficient method for the synthesis of the core aldehyde involves the Vilsmeier-Haack formylation of benzo[b]thiophene.

Materials:

  • Benzo[b]thiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Sodium acetate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cool a solution of DMF in DCM to 0 °C in an ice bath.

  • Slowly add POCl3 dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.

  • After the addition is complete, warm the mixture to room temperature and stir for 30 minutes.

  • Add a solution of benzo[b]thiophene in DCM to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium acetate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

II. Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various cellular pathways, including the RhoA/ROCK pathway, tubulin polymerization, and the STING pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineActivity Metric (IC50/EC50)Reference
IPBT 3-iodo-2-phenylbenzo[b]thiopheneMDA-MB-231 (Breast)126.67 µM[1]
HepG2 (Liver)67.04 µM[1]
LNCaP (Prostate)127.59 µM[1]
Caco-2 (Colon)63.74 µM[1]
Panc-1 (Pancreatic)76.72 µM[1]
HeLa (Cervical)146.75 µM[1]
Ishikawa (Endometrial)110.84 µM[1]
b19 Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativeMDA-MB-231 (Breast)Potent Inhibition[2]
Experimental Protocols for Anticancer Assays

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Benzo[b]thiophene derivative stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzo[b]thiophene derivative and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow to a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing the test compound or vehicle control.

  • Capture images of the wound at 0 hours and at various time points (e.g., 24, 48 hours).

  • Measure the wound area at each time point and calculate the percentage of wound closure.

Signaling Pathways in Anticancer Activity

Anticancer_Signaling_Pathways cluster_RhoA RhoA/ROCK Pathway Inhibition cluster_STING STING Pathway Agonism cluster_Apoptosis Induction of Apoptosis b19 Compound b19 RhoA RhoA ROCK ROCK MLC_P Myosin Light Chain Phosphorylation StressFibers Stress Fiber Formation MigrationInvasion Cell Migration & Invasion B2C_agonists Benzo[b]thiophene- 2-carboxamide Agonists STING STING TBK1 TBK1 IRF3 IRF3 Type1_IFN Type I Interferons Antitumor_Immunity Antitumor Immunity IPBT IPBT Pro_apoptotic Pro-apoptotic Genes (BAX, CASP3, CASP8, CASP9, P53) Apoptosis Apoptosis

III. Antimicrobial Applications

This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide AcylhydrazoneStaphylococcus aureus (MRSA)4[3]
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene 3-Halobenzo[b]thiopheneGram-positive bacteria & yeast16[4]
Cyclohexanol-substituted 3-bromobenzo[b]thiophene 3-Halobenzo[b]thiopheneGram-positive bacteria & yeast16[4]
Experimental Protocols for Antimicrobial Assays

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • 96-well microtiter plates

  • Benzo[b]thiophene derivative stock solution in DMSO

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the wells of a 96-well plate containing broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive (broth with inoculum and standard antibiotic), negative (broth with inoculum), and sterility (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Antimicrobial_Screening_Workflow start Synthesis of Benzo[b]thiophene Derivatives characterization Structural Characterization (NMR, MS, etc.) start->characterization stock_prep Prepare Stock Solutions in DMSO characterization->stock_prep serial_dilution Serial Dilution in 96-well Plates stock_prep->serial_dilution inoculation Inoculate Plates serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC (Visual Inspection) incubation->mic_determination end Identify Active Compounds mic_determination->end

IV. Anti-inflammatory Applications

Certain derivatives of this compound have been shown to possess anti-inflammatory properties, primarily through the inhibition of inflammatory mediators like nitric oxide (NO).

Quantitative Anti-inflammatory Activity Data
Compound IDDerivative ClassAssayActivityReference
IPBT 3-iodo-2-phenylbenzo[b]thiopheneNitric Oxide Production in LPS-induced RAW 264.7 cellsSignificant Reduction[1]
Experimental Protocol for Anti-inflammatory Assay

Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Benzo[b]thiophene derivative stock solution in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the benzo[b]thiophene derivative for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix equal volumes of the supernatant and freshly prepared Griess reagent (equal parts of A and B).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Anti_inflammatory_Workflow start Seed RAW 264.7 Cells in 96-well Plate pretreat Pre-treat with Benzo[b]thiophene Derivative start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reaction Add Griess Reagent collect_supernatant->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance analyze Quantify Nitric Oxide Production measure_absorbance->analyze

V. Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for the development of novel therapeutic agents with diverse pharmacological activities. The synthetic accessibility and the potential for a wide range of structural modifications allow for the creation of extensive compound libraries for screening. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, evaluate, and further explore the medicinal chemistry of this compound derivatives in the ongoing quest for more effective treatments for cancer, infectious diseases, and inflammatory conditions.

References

Application Notes and Protocols: Preparation and Evaluation of Benzo[b]thiophene Acylhydrazones as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and antimicrobial evaluation of benzo[b]thiophene acylhydrazones, a promising class of compounds in the development of new antimicrobial agents. The information presented is collated from recent scientific literature and is intended to guide researchers in this field.

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Benzo[b]thiophene scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] When combined with the acylhydrazone moiety, which is also a key pharmacophore in various bioactive molecules, the resulting benzo[b]thiophene acylhydrazones have demonstrated significant potential as antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus (MRSA).[2][3][4][5] This document outlines the synthetic strategies for preparing these compounds and the essential protocols for assessing their antimicrobial efficacy and preliminary safety profile.

Data Presentation: Antimicrobial Activity and Cytotoxicity

The following tables summarize the quantitative data for a selection of benzo[b]thiophene acylhydrazone derivatives, highlighting their antimicrobial activity and cytotoxicity.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzo[b]thiophene Acylhydrazones against Staphylococcus aureus Strains

Compound IDStructureS. aureus (Strain 1) MIC (µg/mL)S. aureus (Strain 2 - MRSA) MIC (µg/mL)S. aureus (Strain 3 - Daptomycin-Resistant) MIC (µg/mL)Reference
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide444[2][5]
I.k (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide>64>64>64[3]
I.l (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide323232[3]
I.m (E)-2-((2-(Benzo[b]thiophene-2-carbonyl)hydrazono)methyl)benzoic acid646464[5]
I.n (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid161616[3]

Table 2: Cytotoxicity Data for Selected Benzo[b]thiophene Acylhydrazones

Compound IDCell LineAssayIC50 (µM)NotesReference
II.b Not specifiedNot specifiedNon-cytotoxicFound to be non-cytotoxic at active concentrations.[2][4][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzo[b]thiophene acylhydrazones and their subsequent antimicrobial and cytotoxicity evaluation.

Protocol 1: Synthesis of Benzo[b]thiophene Acylhydrazones

This protocol describes a general two-step synthesis of benzo[b]thiophene acylhydrazones, starting from the corresponding substituted benzo[b]thiophene-2-carboxylic acid.

Step 1: Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Hydrazide

  • To a solution of the appropriate substituted benzo[b]thiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (excess, e.g., 10 equivalents).

  • The reaction mixture is refluxed for a period of 4 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The collected solid is washed with cold solvent (e.g., ethanol) and dried under vacuum to yield the desired benzo[b]thiophene-2-carboxylic hydrazide.

Step 2: Synthesis of Benzo[b]thiophene Acylhydrazones

  • Dissolve the substituted benzo[b]thiophene-2-carboxylic hydrazide (1 equivalent) in a suitable solvent, such as ethanol.

  • To this solution, add the desired aromatic or heteroaromatic aldehyde (1 to 1.2 equivalents).

  • A catalytic amount of an acid, such as glacial acetic acid (2-3 drops), can be added to facilitate the reaction.

  • The reaction mixture is then refluxed for 2 to 8 hours, with monitoring by TLC.

  • After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, DMF/water) to afford the pure benzo[b]thiophene acylhydrazone.[2][3]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[7][8]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test microorganism.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the broth medium within a 96-well microtiter plate.[7]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria without the compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[7]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][9][10]

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10]

Visualizations

The following diagrams illustrate the key workflows described in these application notes.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Benzo_acid Substituted Benzo[b]thiophene -2-carboxylic Acid Step1 Step 1: Hydrazide Formation (Reflux) Benzo_acid->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Aldehyde Aromatic/Heteroaromatic Aldehyde Step2 Step 2: Acylhydrazone Formation (Reflux with Aldehyde) Aldehyde->Step2 Hydrazide_intermediate Benzo[b]thiophene -2-carboxylic Hydrazide Step1->Hydrazide_intermediate Final_product Benzo[b]thiophene Acylhydrazone Step2->Final_product Hydrazide_intermediate->Step2

Caption: Synthetic workflow for Benzo[b]thiophene Acylhydrazones.

Antimicrobial_Evaluation_Workflow Start Synthesized Benzo[b]thiophene Acylhydrazone MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity_Assay Data_Analysis Data Analysis MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Application Notes and Protocols: Benzo[b]thiophene-2-carboxaldehyde in the Development of Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the proposed use of Benzo[b]thiophene-2-carboxaldehyde in the synthesis of novel conductive polymers. The presence of the aldehyde functional group offers a versatile platform for post-polymerization modification, enabling the covalent attachment of various moieties for applications in electronics, sensors, and drug delivery systems.

Introduction

Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds extensively studied in materials science and medicinal chemistry due to their excellent electronic properties and biological activities.[1][2][3] The fusion of a benzene ring to the thiophene core extends the π-conjugated system, making them promising building blocks for organic semiconductors. This document outlines a proposed synthetic strategy for creating conductive polymers from this compound, focusing on preserving the reactive aldehyde group for subsequent functionalization.

The proposed method is based on well-established palladium-catalyzed cross-coupling reactions, similar to those used for other functionalized thiophene monomers.[4] This approach allows for the formation of a conjugated polymer backbone, which is essential for electrical conductivity.

Proposed Synthetic Pathway

The synthesis of a conductive polymer from this compound requires a preliminary halogenation step to enable cross-coupling polymerization. A plausible route involves the bromination of the this compound monomer, followed by a Yamamoto or Grignard Metathesis (GRIM) polymerization.

Workflow of the Proposed Synthesis:

cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Post-Polymerization Modification start This compound bromination Bromination start->bromination monomer 3-Bromo-benzo[b]thiophene-2-carboxaldehyde bromination->monomer polymerization Yamamoto or GRIM Polymerization monomer->polymerization polymer Poly(3-bromo-benzo[b]thiophene-2-carboxaldehyde) polymerization->polymer functionalization Functionalization via Aldehyde Group polymer->functionalization final_product Functionalized Conductive Polymer functionalization->final_product cluster_0 Modification Chemistry cluster_1 Resulting Functional Polymer polymer Poly(benzo[b]thiophene- 2-carboxaldehyde) reductive_amination Reductive Amination polymer->reductive_amination wittig_reaction Wittig Reaction polymer->wittig_reaction condensation Condensation polymer->condensation amine_functionalized Amine-Functionalized Polymer reductive_amination->amine_functionalized alkene_functionalized Alkene-Functionalized Polymer wittig_reaction->alkene_functionalized imine_functionalized Imine-Functionalized Polymer condensation->imine_functionalized

References

Application Notes and Protocols for Witt-ig Reactions Involving Benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the Wittig reaction, a powerful tool for carbon-carbon bond formation, specifically tailored for the olefination of Benzo[b]thiophene-2-carboxaldehyde. This protocol is critical for the synthesis of novel stilbene-like compounds bearing the benzo[b]thiophene moiety, a scaffold of significant interest in medicinal chemistry and materials science. The following sections detail the experimental procedures, present key data in a structured format, and illustrate the reaction workflow.

Introduction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction is highly valued for its reliability and the high degree of control it offers over the location of the newly formed double bond. Benzo[b]thiophene and its derivatives are prominent heterocyclic scaffolds found in numerous pharmaceuticals and functional materials. The synthesis of vinyl-substituted benzo[b]thiophenes via the Wittig reaction provides access to a diverse range of compounds with potential applications in drug discovery and organic electronics.

This document outlines a general yet detailed protocol for the Wittig reaction of this compound with a representative phosphonium salt, (4-methoxybenzyl)triphenylphosphonium bromide. This specific example serves as a template that can be adapted for various substituted phosphonium ylides to generate a library of benzo[b]thiophene-containing stilbenoids.

Data Presentation

The following table summarizes representative quantitative data for the Wittig reaction between this compound and various phosphonium ylides. The data has been compiled from analogous Wittig reactions reported in the literature to provide an expected range of outcomes.

Wittig ReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)E/Z Ratio
(4-Methoxybenzyl)triphenylphosphonium bromideSodium MethoxideMethanolRoom Temperature12(E)-1-(2-(Benzo[b]thiophen-2-yl)vinyl)-4-methoxybenzene85-95>95:5
Benzyltriphenylphosphonium chlorideSodium HydroxideDichloromethane/WaterRoom Temperature24(E/Z)-1-(Benzo[b]thiophen-2-yl)-2-phenylethene70-85Variable
(4-Nitrobenzyl)triphenylphosphonium bromidePotassium t-butoxideTHFRoom Temperature18(E/Z)-1-(Benzo[b]thiophen-2-yl)-2-(4-nitrophenyl)ethene75-90Variable
Methyltriphenylphosphonium bromiden-ButyllithiumTHF0 to RT122-Vinylbenzo[b]thiophene60-75N/A

Experimental Protocols

This section provides a detailed methodology for the synthesis of (E)-1-(2-(Benzo[b]thiophen-2-yl)vinyl)-4-methoxybenzene via a Wittig reaction.

Synthesis of (4-Methoxybenzyl)triphenylphosphonium bromide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (4-methoxybenzyl) chloride (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous toluene.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Work-up and Isolation: After cooling to room temperature, collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials. Dry the resulting white solid under vacuum to obtain the (4-methoxybenzyl)triphenylphosphonium bromide.

Wittig Reaction: Synthesis of (E)-1-(2-(Benzo[b]thiophen-2-yl)vinyl)-4-methoxybenzene
  • Ylide Generation: To a suspension of (4-methoxybenzyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.2 equivalents) portion-wise at room temperature. Stir the resulting orange-red mixture for 1 hour to ensure complete formation of the phosphonium ylide.

  • Aldehyde Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The less polar alkene will elute first.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The predominant formation of the E-isomer is expected with stabilized or semi-stabilized ylides.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the general workflow of the experimental procedure.

Wittig_Reaction cluster_reactants Reactants cluster_products Products Aldehyde This compound Reaction Wittig Reaction Aldehyde->Reaction Ylide Phosphonium Ylide (e.g., from (4-Methoxybenzyl)triphenylphosphonium bromide) Ylide->Reaction Alkene Substituted Alkene (e.g., (E)-1-(2-(Benzo[b]thiophen-2-yl)vinyl)-4-methoxybenzene) Reaction->Alkene Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: General scheme of the Wittig reaction.

Experimental_Workflow start_node Start A 1. Generate Phosphonium Ylide (Phosphonium Salt + Base) start_node->A Prepare Reagents end_node End process_node process_node decision_node decision_node io_node io_node B 2. Add this compound A->B 1 hr C 3. Monitor Reaction by TLC B->C 12-24 hr D 4. Quench Reaction (Add Water) C->D Reaction Complete E 5. Extraction (Organic Solvent) D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H H->end_node

Caption: Experimental workflow for the Wittig reaction.

Application Notes and Protocols: Benzo[b]thiophene-2-carboxaldehyde in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Benzo[b]thiophene-2-carboxaldehyde as a key building block in the synthesis of novel anticancer agents. This document details the synthetic methodologies, biological activities, and mechanisms of action of various derivatives, supported by experimental protocols and quantitative data.

Introduction

This compound is a versatile heterocyclic aldehyde that serves as a crucial starting material for the synthesis of a diverse range of compounds with significant therapeutic potential.[1] Its rigid, planar structure and the presence of a reactive aldehyde group make it an ideal scaffold for the development of small molecules targeting various pathways implicated in cancer progression. Several classes of derivatives, including acrylonitrile analogs and carboxamides, have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines, with some exhibiting nanomolar efficacy.[2][3] The mechanisms of action for these compounds are varied and include disruption of microtubule dynamics, induction of ferroptosis, and modulation of key signaling pathways such as RhoA/ROCK and STING.[2][4][5][6]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of representative derivatives synthesized from this compound.

Table 1: Growth Inhibition (GI₅₀) of Benzo[b]thiophene Acrylonitrile Analogs in Human Cancer Cell Lines

Compound IDDerivative NameCancer Cell LineGI₅₀ (nM)Reference
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia (CCRF-CEM)<10[2]
Leukemia (HL-60(TB))<10[2]
Colon Cancer (HCC-2998)10.4[2]
CNS Cancer (SF-539)11.1[2]
Prostate Cancer (PC-3)13.6[2]
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia (K-562)21.2[2]
Leukemia (SR)21.1[2]
CNS Cancer (SNB-75)23.9[2]
Prostate Cancer (DU-145)27.9[2]
13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia (RPMI-8226)<10[2]
Non-Small Cell Lung Cancer (NCI-H522)<10[2]
Colon Cancer (COLO 205)<10[2]
Melanoma (UACC-62)<10[2]
Ovarian Cancer (OVCAR-3)<10[2]

Table 2: Cytotoxicity (IC₅₀) of Benzo[b]thiophene Derivatives Targeting Various Pathways

Compound IDDerivative ClassTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
b19 Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideRhoA/ROCK Pathway InhibitorMDA-MB-231 (Breast)1.81[6]
III-4 Benzo[b]thiophene analogFerroptosis Inducer (GPX4 Inhibitor)HT1080 (Fibrosarcoma)Not specified[5]
12d Benzo[b]thiophene-2-carboxamideSTING AgonistTHP1-Dual™ cellsEC₅₀ = 26.6[4]
12e Benzo[b]thiophene-2-carboxamideSTING AgonistTHP1-Dual™ cellsEC₅₀ = 28.3[4]

Experimental Protocols

Protocol 1: Synthesis of Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6)

This protocol describes a base-catalyzed condensation reaction to synthesize a potent tubulin polymerization inhibitor.[2]

Materials:

  • This compound

  • 3,4,5-trimethoxyphenylacetonitrile

  • Sodium methoxide (5% in methanol)

  • Methanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and 3,4,5-trimethoxyphenylacetonitrile in methanol.

  • Add 5% sodium methoxide in methanol to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Z-isomer.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay determines the effect of test compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Vinblastine (positive control for depolymerization)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a 2X tubulin solution in polymerization buffer.

  • In a 96-well plate, add the test compound at various concentrations. Include wells for vehicle control (DMSO), positive controls (paclitaxel and vinblastine), and a blank (buffer only).

  • Add the 2X tubulin solution to each well.

  • Initiate polymerization by adding GTP and the fluorescent reporter to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity every minute for 60 minutes (excitation/emission wavelengths will depend on the fluorescent reporter used).

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the vehicle control.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Reaction with Active Methylene Compound start->reaction purification Purification & Characterization reaction->purification derivative Anticancer Derivative purification->derivative in_vitro In Vitro Screening (e.g., MTT Assay) derivative->in_vitro mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization) in_vitro->mechanism data Data Analysis (IC50/GI50 Determination) mechanism->data

Caption: General workflow for the synthesis and evaluation of anticancer agents.

tubulin_pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitosis Mitosis microtubules->mitosis Mitotic Spindle Formation apoptosis Apoptosis mitosis->apoptosis Mitotic Arrest compound Benzo[b]thiophene Acrylonitrile Derivative compound->tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by benzo[b]thiophene derivatives.

ferroptosis_pathway cluster_cell Cancer Cell gpx4 GPX4 lipid_peroxides Lipid Peroxides gpx4->lipid_peroxides Reduces ferroptosis Ferroptosis lipid_peroxides->ferroptosis Induces compound Benzo[b]thiophene Derivative compound->gpx4 Inhibits

Caption: Induction of ferroptosis via GPX4 inhibition.

rho_rock_pathway cluster_cell Cancer Cell rhoa RhoA-GTP rock ROCK rhoa->rock Activates mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates stress_fibers Stress Fiber Formation (Cell Migration/Invasion) mlc->stress_fibers compound Benzo[b]thiophene Derivative compound->rhoa Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway.

sting_pathway cluster_cell Antigen Presenting Cell cgamp cGAMP sting STING cgamp->sting Activates tbk1 TBK1 sting->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates & Activates type1_ifn Type I Interferons irf3->type1_ifn Induces Transcription antitumor_immunity Antitumor Immunity type1_ifn->antitumor_immunity compound Benzo[b]thiophene -2-carboxamide compound->sting Agonist

Caption: Activation of the STING pathway for cancer immunotherapy.

References

Application Notes: Purification of Benzo[b]thiophene-2-carboxaldehyde via Bisulfite Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of Benzo[b]thiophene-2-carboxaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol leverages the reversible formation of a crystalline bisulfite adduct to effectively separate the aldehyde from impurities. This method is particularly advantageous for removing non-aldehydic contaminants from crude reaction mixtures, often resulting in a significant increase in product purity. This application note includes a step-by-step experimental protocol, a summary of expected quantitative outcomes, and visual diagrams of the workflow and reaction mechanisms.

Introduction

This compound is a critical building block in medicinal chemistry and materials science. Its synthesis can often result in byproducts and unreacted starting materials that are challenging to remove through traditional methods like column chromatography. The formation of a bisulfite adduct is a classic and highly effective technique for the purification of aldehydes. The reaction involves the nucleophilic attack of the bisulfite ion on the carbonyl carbon of the aldehyde, forming a water-soluble α-hydroxy sulfonate salt. This adduct can be easily separated from water-insoluble impurities. Subsequent decomposition of the adduct under basic or acidic conditions regenerates the pure aldehyde.

Data Presentation

The purification of this compound via its bisulfite adduct is expected to yield a product with high purity. While specific data for the purity of crude this compound can vary depending on the synthetic route, the following table provides representative data on the expected yield and purity enhancement based on typical results for aromatic aldehydes.

ParameterCrude Product (Typical)Purified Product
Purity (by GC/HPLC) 85-95%>99%
Overall Yield -~73%[1]
Physical Appearance Yellow to brown solidPale yellow to white solid

Experimental Protocols

This section details the procedures for the formation of the this compound bisulfite adduct and the subsequent regeneration of the purified aldehyde.

Protocol 1: Formation and Isolation of the Bisulfite Adduct

This protocol is adapted from a known synthesis of this compound.[1]

Materials:

  • Crude this compound

  • Ethanol (EtOH)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Diethyl ether (Et₂O)

  • Deionized water (H₂O)

  • Beaker

  • Stir plate and stir bar

  • Büchner funnel and filter flask

  • Vacuum desiccator

Procedure:

  • Dissolution: Dissolve the crude this compound residue in a minimal amount of ethanol (e.g., 3 mL for ~1.5 g of crude product) with stirring.

  • Adduct Formation: To the ethanolic solution, add a saturated aqueous solution of sodium bisulfite (e.g., 15 mL).

  • Crystallization: Allow the mixture to stand for 30 minutes. A crystalline precipitate of the bisulfite addition product will form.

  • Isolation: Collect the crystalline bisulfite adduct by filtration using a Büchner funnel.

  • Washing: Wash the collected solid with diethyl ether (e.g., 50 mL) to remove any organic, non-aldehydic impurities.

  • Drying: Dry the isolated bisulfite adduct in a vacuum desiccator. The product should be a yellow solid.

Protocol 2: Regeneration of Pure this compound

This protocol describes the decomposition of the bisulfite adduct to recover the purified aldehyde.

Materials:

  • This compound bisulfite adduct (from Protocol 1)

  • Deionized water (H₂O)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution or 50% sodium hydroxide (NaOH) solution

  • Beaker

  • Stir plate and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Dissolution of Adduct: Dissolve the dried bisulfite adduct in warm deionized water (e.g., 30 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Decomposition: While stirring, slowly add a saturated aqueous solution of sodium carbonate or 50% sodium hydroxide solution until the solution is basic (pH ~12).[1] The addition of a strong base reverses the equilibrium, regenerating the aldehyde.[2]

  • Precipitation and Stirring: The purified this compound will precipitate out of the aqueous solution. Continue stirring the mixture at room temperature for 15 minutes to ensure complete decomposition of the adduct.

  • Isolation of Pure Aldehyde: Collect the precipitated solid by filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified this compound to obtain an amorphous solid.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the purification process.

experimental_workflow cluster_crude Crude Product cluster_adduct_formation Adduct Formation cluster_isolation Isolation cluster_regeneration Regeneration cluster_final_product Final Product crude Crude Benzo[b]thiophene- 2-carboxaldehyde dissolve Dissolve in EtOH crude->dissolve add_bisulfite Add saturated NaHSO₃(aq) dissolve->add_bisulfite precipitate Precipitate Adduct add_bisulfite->precipitate filter_wash Filter and Wash with Et₂O precipitate->filter_wash dry_adduct Dry Adduct filter_wash->dry_adduct dissolve_adduct Dissolve Adduct in H₂O dry_adduct->dissolve_adduct add_base Add Na₂CO₃(aq) or NaOH(aq) dissolve_adduct->add_base precipitate_aldehyde Precipitate Aldehyde add_base->precipitate_aldehyde filter_dry Filter, Wash, and Dry precipitate_aldehyde->filter_dry pure_aldehyde Pure Benzo[b]thiophene- 2-carboxaldehyde filter_dry->pure_aldehyde

Caption: Experimental workflow for the purification of this compound.

reaction_mechanisms cluster_formation Bisulfite Adduct Formation cluster_regeneration Aldehyde Regeneration struct1 This compound + NaHSO₃ struct2 Bisulfite Adduct (α-hydroxy sulfonate salt) struct1->struct2 Nucleophilic Addition struct3 Bisulfite Adduct struct4 Pure this compound + Na₂SO₃ + H₂O struct3->struct4 Base (e.g., Na₂CO₃) Reversible Reaction

Caption: Chemical reactions for adduct formation and aldehyde regeneration.

References

Application Notes and Protocols for the Synthesis of Fused Benzo[b]thiophene Derivatives via Photocyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of various fused benzo[b]thiophene derivatives utilizing photocyclization reactions. Fused benzo[b]thiophenes are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science, exhibiting properties such as antitumor, anti-inflammatory, and electronic activities. Photocyclization offers a powerful and often milder alternative to traditional thermal methods for constructing these complex polycyclic systems.

Photochemical Dehydrohalogenation for the Synthesis of Benzo[b]thieno[2,3-c]quinolones

This method involves the intramolecular photocyclization of N-(halophenyl)benzo[b]thiophene-2-carboxamides, leading to the formation of a new ring and the elimination of a hydrogen halide. This approach is particularly useful for the synthesis of quinolone-fused systems, which are known for their biological activities, including antitumor properties.[1]

Experimental Protocol: General Procedure for Photochemical Dehydrohalogenation

A solution of the corresponding N-(halophenyl)benzo[b]thiophene-2-carboxamide (typically 0.5 to 1.0 mmol) is prepared in a suitable solvent such as benzene or methanol. The concentration is generally kept low to minimize intermolecular side reactions. The solution is then irradiated with a high-pressure mercury lamp (e.g., 125W or 450W) for a period ranging from 4 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired benzo[b]thieno[2,3-c]quinolone.

Diagram of the Experimental Workflow for Photochemical Dehydrohalogenation

G cluster_prep Starting Material Preparation cluster_photo Photocyclization cluster_workup Workup and Purification start Substituted Benzo[b]thiophene-2-carbonyl chloride carboxamide N-(halophenyl)benzo[b]thiophene-2-carboxamide start->carboxamide Amidation amine Substituted Aniline amine->carboxamide irradiation Irradiation (High-Pressure Hg Lamp) in Solvent carboxamide->irradiation product Fused Benzo[b]thieno[2,3-c]quinolone irradiation->product evaporation Solvent Evaporation product->evaporation purification Column Chromatography / Recrystallization evaporation->purification final_product Pure Benzo[b]thieno[2,3-c]quinolone purification->final_product

Caption: Workflow for Benzo[b]thieno[2,3-c]quinolone Synthesis.

Quantitative Data
Starting Material (Substituents on Aniline Ring)Product (Substituents on Quinoline Ring)Yield (%)Reference
2-chloroUnsubstituted45-60[1]
2,4-dichloro8-chloro50-65[1]
2-chloro-4-methyl8-methyl55-70[1]
2-chloro-5-nitro9-nitro30-45[1]

Iodine-Promoted Photocyclization of Diaryl-Substituted Thiophenes

This protocol describes an efficient method for synthesizing fused benzo[b]thiophene derivatives through the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes. This approach is advantageous for creating highly conjugated systems, such as naphtho[2,1-b:3,4-b′]dithiophenes and phenanthro[9,10-b]thiophenes, which are of interest in molecular electronics.[2]

Experimental Protocol: General Procedure for Iodine-Promoted Photocyclization

A solution of the 4,5-diaryl-substituted thiophene (typically 0.1 to 0.5 mmol) and a catalytic amount of iodine (5-10 mol%) is prepared in a solvent like cyclohexane or toluene. The solution is deoxygenated by bubbling argon or nitrogen through it for 15-30 minutes. The reaction mixture is then irradiated with a medium- or high-pressure mercury lamp at room temperature or under reflux for 2 to 12 hours. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the fused benzo[b]thiophene derivative.

Diagram of the General Mechanism for Photocyclization

G cluster_mechanism Photocyclization Mechanism Starting Material Starting Material Excited State Excited State Starting Material->Excited State hv (Light Absorption) Cyclized Intermediate Cyclized Intermediate Excited State->Cyclized Intermediate 6π-Electrocyclization Fused Product Fused Product Cyclized Intermediate->Fused Product Oxidation / Aromatization

Caption: General Photocyclization Mechanism.

Quantitative Data
Starting Diaryl ThiopheneFused ProductYield (%)Reference
4,5-diphenylthiophenePhenanthro[9,10-b]thiophene85-95[2]
4-phenyl-5-(2-thienyl)thiopheneBenzo[b]thieno[2,3-d]thiophene derivative70-80[2]
4,5-di(naphthalen-2-yl)thiopheneDinaphtho[2,1-b:1',2'-d]thiophene80-90[2]

Continuous Flow Photocyclization for Thieno[3,2-c]quinolin-4(5H)-ones

Continuous flow photochemistry offers several advantages over batch processes, including improved scalability, safety, and reaction efficiency. This method has been successfully applied to the synthesis of thieno[3,2-c]quinolin-4(5H)-ones from N-aryl-3-vinylthiophene-2-carboxamides.

Experimental Protocol: Continuous Flow Photocyclization

The starting N-aryl-3-vinylthiophene-2-carboxamide is dissolved in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 0.01 M. The solution is then pumped through a photoflow reactor equipped with a UV lamp (e.g., 365 nm LEDs) at a specific flow rate, which determines the residence time in the irradiated zone. The temperature of the reactor is typically maintained at or near room temperature. The output from the reactor is collected, and the solvent is removed in vacuo. The resulting crude product is then purified by standard methods such as column chromatography or recrystallization.

Diagram of the Continuous Flow Photocyclization Workflow

G cluster_flow Continuous Flow Photocyclization Reagent Reservoir Reagent Reservoir Pump Pump Reagent Reservoir->Pump Solution of Starting Material Photoflow Reactor Photoflow Reactor Pump->Photoflow Reactor Controlled Flow Rate Product Collection Product Collection Photoflow Reactor->Product Collection Irradiated Solution Purification Purification Product Collection->Purification Workup Final Product Final Product Purification->Final Product

Caption: Continuous Flow Photocyclization Setup.

Quantitative Data
Starting Material SubstituentResidence Time (min)Yield (%)Reference
H1585[3]
4-Me1582[3]
4-OMe2078[3]
4-Cl1588[3]

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the original literature for specific details and safety precautions. Reaction conditions may need to be optimized for different substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzo[b]thiophene-2-carboxaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound include:

  • Vilsmeier-Haack Reaction: This method involves the formylation of benzo[b]thiophene using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3]

  • Lithiation followed by Formylation: This approach requires the deprotonation of benzo[b]thiophene at the 2-position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent like DMF or N-methylformanilide.[4][5]

  • One-Pot Synthesis from Methylthiobenzene: A convenient method that starts from commercially available methylthiobenzene, involving a one-pot reaction with BuLi and tetramethylethylenediamine (TMEDA), followed by the addition of DMF.[6][7][8][9]

Q2: What is a typical yield for the synthesis of this compound?

A2: The reported yields for this compound synthesis vary depending on the chosen method and optimization of reaction conditions. Here is a summary of reported yields:

Synthesis MethodReagentsReported YieldReference
Lithiation and Formylationn-BuLi, N-methylformanilide73%[4]
One-Pot from MethylthiobenzeneBuLi, TMEDA, DMF80%[6][7][8][9]
Vilsmeier-Haack ReactionPOCl₃, DMFGood yields (quantitative data not specified)[1][2][3]

Q3: How can I purify the final product?

A3: Purification of this compound is crucial to remove unreacted starting materials and side products. Common purification techniques include:

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired aldehyde from impurities.[5]

  • Bisulfite Adduct Formation: The aldehyde can be selectively reacted with sodium bisulfite to form a crystalline adduct, which is then filtered and treated with a base (e.g., sodium carbonate) to regenerate the pure aldehyde.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Vilsmeier-Haack Reaction

Problem: Low or no product formation.

Possible Cause Troubleshooting Step
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and anhydrous DMF and POCl₃.[1]
Insufficient Reaction Temperature While the initial formation of the Vilsmeier reagent is performed at low temperatures (0-10 °C), the subsequent formylation of benzo[b]thiophene may require heating. Monitor the reaction progress by TLC and consider increasing the temperature if the reaction is sluggish.[1]
Poor Quality Starting Material Ensure the benzo[b]thiophene starting material is pure. Impurities can interfere with the reaction.

Problem: Formation of multiple products.

Possible Cause Troubleshooting Step
Reaction at other positions Although formylation at the 2-position is generally favored, substitution at the 3-position can occur. Optimize the reaction temperature and the stoichiometry of the Vilsmeier reagent to improve selectivity.
Side reactions due to excess reagent Use the recommended stoichiometry for the Vilsmeier reagent. An excess may lead to the formation of byproducts.
Lithiation and Formylation

Problem: Low yield of the desired product.

Possible Cause Troubleshooting Step
Incomplete Lithiation Ensure the use of anhydrous solvent (e.g., THF, diethyl ether) and perform the reaction under a strict inert atmosphere. The presence of water will quench the n-BuLi. The temperature for lithiation is also critical and should be carefully controlled, often at low temperatures (-78 °C to -15 °C).[4][5]
Impure n-BuLi The concentration of commercially available n-BuLi can decrease over time. It is advisable to titrate the n-BuLi solution before use to determine its exact molarity.
Inefficient Formylation Add the formylating agent (DMF or N-methylformanilide) slowly at a low temperature to control the exothermicity of the reaction. Ensure the formylating agent is also anhydrous.

Problem: Presence of unreacted benzo[b]thiophene.

Possible Cause Troubleshooting Step
Insufficient n-BuLi Use a slight excess of n-BuLi (typically 1.1 to 1.5 equivalents) to ensure complete deprotonation of the benzo[b]thiophene.
Reaction quenched prematurely Allow sufficient time for the lithiation to complete before adding the formylating agent. Monitor the reaction by quenching a small aliquot with D₂O and analyzing by ¹H NMR to check for deuterium incorporation.

Experimental Protocols

Protocol 1: Synthesis via Lithiation and Formylation[4]
  • To a solution of benzo[b]thiophene (1.0 eq) in anhydrous diethyl ether, add a solution of n-BuLi (1.5 eq) in hexane dropwise at -15 °C under an inert atmosphere.

  • Stir the mixture at -15 °C for 1.75 hours, then allow it to warm to 25 °C for 15 minutes.

  • Cool the reaction mixture back to -15 °C and add anhydrous N-methylformanilide (1.2 eq) dropwise.

  • Heat the mixture at reflux for 30 minutes.

  • Quench the reaction by adding a mixture of 3N HCl and ice.

  • Separate the organic phase and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with 1N HCl, saturated aqueous NaHCO₃, and brine, then dry over MgSO₄.

  • Evaporate the solvent and purify the residue, for example, by forming the bisulfite adduct.

Protocol 2: One-Pot Synthesis from Methylthiobenzene[6]
  • To a solution of methylthiobenzene (1.0 eq) in hexane, add TMEDA (3.0 eq) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C and add a solution of BuLi in hexane (3.0 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes and then at room temperature for 24 hours.

  • Cool the mixture and slowly add anhydrous DMF (3.4 eq) with vigorous stirring.

  • Allow the mixture to stir at room temperature for 24 hours.

  • Quench the reaction with aqueous HCl (1 M).

  • Separate the phases and extract the aqueous layer with diethyl ether.

  • Combine the organic phases, wash with 1 M HCl, water, and brine, and then dry over Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-10 °C POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate BT Benzo[b]thiophene BT->Intermediate Reaction with BT Product This compound Intermediate->Product Hydrolysis Quench Quench with Ice/Water Product->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography/Crystallization) Extract->Purify Lithiation_Troubleshooting Start Low Yield in Lithiation/Formylation Q1 Check for Moisture? Start->Q1 A1_Yes Dry Glassware & Solvents Rigorously. Use Fresh Anhydrous Reagents. Q1->A1_Yes Yes Q2 n-BuLi Concentration Correct? Q1->Q2 No A1_Yes->Q2 A2_No Titrate n-BuLi Solution Before Use. Q2->A2_No No Q3 Incomplete Reaction? Q2->Q3 Yes A2_No->Q3 A3_Yes Increase Reaction Time or Adjust Temperature. Ensure Sufficient Equivalents of n-BuLi. Q3->A3_Yes Yes End Improved Yield Q3->End No A3_Yes->End

References

Technical Support Center: Optimization of Reaction Conditions for the Formylation of Benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formylation of benzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of benzo[b]thiophene?

A1: The most widely used method for the formylation of benzo[b]thiophene is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]

Q2: At which position does the formylation of unsubstituted benzo[b]thiophene primarily occur?

A2: Electrophilic substitution on the benzo[b]thiophene ring, such as formylation, preferentially occurs at the C3 position.[5][6] However, if the C3 position is blocked, formylation can occur at the C2 position.

Q3: Can the reaction conditions be modified to achieve formylation at a different position?

A3: Yes, reaction conditions can influence regioselectivity. For instance, metallation of[7]benzothieno[3,2-b][7]benzothiophene with butyllithium followed by reaction with N,N-dimethylformamide (DMF) can lead to substitution at position 1.[8] While this is a different derivative, it illustrates that changing the reaction type from electrophilic aromatic substitution to a directed metallation can alter the position of functionalization.

Q4: What are some common side reactions to be aware of during the formylation of benzo[b]thiophene?

A4: Common side reactions include the formation of di-formylated products and, under more drastic conditions, the formation of chloro-derivatives.[2] For example, the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene under drastic conditions can lead to 3-chloro-2-formylbenzo[b]thiophene.[2] Additionally, the decomposition of formylated products can yield colored impurities like thioindigo.[7][9]

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Low or no conversion of starting material Incomplete formation of the Vilsmeier reagent.Ensure that DMF and POCl₃ are fresh and added in the correct stoichiometry. The reaction to form the reagent is typically exothermic and should be controlled by cooling.
Low reaction temperature.While the initial formation of the Vilsmeier reagent is done at low temperatures (e.g., 0°C), the subsequent reaction with benzo[b]thiophene may require heating. Optimization of the reaction temperature is crucial; monitor the reaction progress using TLC.
Insufficient reaction time.Allow the reaction to proceed for a sufficient duration. Typical reaction times can range from a few hours to overnight.[10]
Significant amount of starting material recovered The Vilsmeier reagent is not reactive enough.Consider using a more reactive formylating agent or adjusting the solvent.
Poor Selectivity and Side Product Formation
Symptom Possible Cause Suggested Solution
Formation of multiple products (isomers) Reaction temperature is too high, leading to loss of regioselectivity.Perform the reaction at a lower temperature to favor the kinetically controlled product.[8]
Presence of activating or deactivating groups on the benzo[b]thiophene ring.The electronic nature of substituents will direct the position of formylation. Consider protecting sensitive functional groups if necessary.
Formation of a chlorinated byproduct Drastic reaction conditions (high temperature, excess POCl₃).[2]Use milder reaction conditions. Reduce the reaction temperature and use a stoichiometric amount of POCl₃.
Formation of colored impurities Decomposition of the product.Work up the reaction mixture promptly after completion. Purification by column chromatography or recrystallization can help remove colored byproducts like thioindigo.[7][9]
Work-up and Purification Issues
Symptom Possible Cause Suggested Solution
Difficulty in isolating the product The product may be soluble in the aqueous layer during work-up.Ensure the pH of the aqueous layer is adjusted appropriately (typically neutralized or made slightly basic) to precipitate the product or facilitate extraction into an organic solvent.
Impure product after initial isolation Presence of unreacted reagents or side products.Utilize column chromatography on silica gel for purification.[11] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
The product is unstable.Some formylated benzothiophenes can be unstable.[7][9] Store the purified product under an inert atmosphere and at a low temperature.

Experimental Protocols

Vilsmeier-Haack Formylation of Benzo[b]thiophene

This protocol is a general guideline and may require optimization for specific substituted benzo[b]thiophenes.

Materials:

  • Benzo[b]thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes. The formation of a pale yellow solid Vilsmeier reagent may be observed.

  • Formylation Reaction:

    • Dissolve benzo[b]thiophene (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • If the reaction is slow at room temperature, it can be heated to reflux. The optimal temperature and time will depend on the specific substrate.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0°C.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[12]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[11]

    • Combine the fractions containing the pure product and evaporate the solvent to yield the purified formylated benzo[b]thiophene.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for Substituted Benzo[b]thiophenes

EntrySubstrateFormylating AgentSolventTemperature (°C)Time (h)Yield (%)Ref.
16,7-dihydrobenzo[b]thiophen-4(5H)-onePOCl₃/DMF---58 (for 4-chloro-5-formyl derivative)[1]
23-methoxybenzo[b]thiophenPOCl₃/DMF-Moderate-- (2-formyl product)[2]
33-methoxybenzo[b]thiophenPOCl₃/DMF-Drastic-- (3-chloro-2-formyl product)[2]
44-methoxybenzo[b]thiophenPOCl₃/DMF---- (7-formyl product)[2]
5Dibenzoheterocycles tethered benzo[c]thiophenesPOCl₃/DMFDCM0 to RT-59-78

Visualizations

Experimental Workflow for Vilsmeier-Haack Formylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Vilsmeier Reagent Formation (DMF + POCl3) addition Add Substrate to Vilsmeier Reagent at 0°C reagent_prep->addition substrate_prep Substrate Solution (Benzo[b]thiophene in DCM) substrate_prep->addition reaction Stir at RT or Reflux (Monitor by TLC) addition->reaction quench Quench with Ice & NaHCO3 Solution reaction->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Formylated Benzo[b]thiophene purify->product

Caption: Workflow for the Vilsmeier-Haack formylation of benzo[b]thiophene.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Formylated Product check_tlc Analyze TLC Plate of Crude Reaction Mixture start->check_tlc no_conversion High Amount of Starting Material check_tlc->no_conversion Predominant Spot is Starting Material multiple_spots Multiple Unidentified Spots (Side Products/Decomposition) check_tlc->multiple_spots Multiple Spots Observed streaking Product Streaking or Stuck at Baseline check_tlc->streaking Product appears polar or decomposed increase_time_temp Increase Reaction Time or Temperature no_conversion->increase_time_temp check_reagents Check Reagent Quality (Anhydrous Conditions) no_conversion->check_reagents milder_conditions Use Milder Conditions (Lower Temperature) multiple_spots->milder_conditions workup_protocol Review Work-up Protocol (pH adjustment, prompt work-up) streaking->workup_protocol

Caption: Decision tree for troubleshooting low yield in formylation reactions.

References

Troubleshooting common side reactions in Benzo[b]thiophene-2-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Benzo[b]thiophene-2-carboxaldehyde. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack formylation of benzo[b]thiophene, direct lithiation of benzo[b]thiophene at the 2-position followed by quenching with a formylating agent, and the oxidation of 2-methylbenzo[b]thiophene.[1][2] A novel one-pot synthesis starting from methylthiobenzene has also been reported.[1][2]

Q2: I am seeing a second product in my Vilsmeier-Haack reaction. What could it be?

A2: A common side product in the Vilsmeier-Haack formylation, especially under forcing conditions (higher temperatures or prolonged reaction times), is the formation of a chloro-substituted aldehyde.[3] For instance, the formylation of 3-methoxybenzo[b]thiophen under drastic conditions can yield 3-chloro-2-formylbenzo[b]thiophen.[3] Diformylation, where a second formyl group is added to the benzene ring, is also a possibility, though generally less common for this substrate.

Q3: My lithiation reaction is giving a low yield of the desired aldehyde. What are the likely causes?

A3: Low yields in lithiation reactions are often due to the high reactivity of organolithium reagents like n-butyllithium.[4] Common causes include:

  • Reaction with moisture or protic impurities: n-Butyllithium reacts violently with water.[4] Ensure all glassware is flame-dried and solvents are rigorously anhydrous.

  • Degradation of the solvent: If using THF as a solvent, temperatures should be kept low (typically -78 °C) to prevent deprotonation and subsequent ring-opening of the THF by n-BuLi.[4][5]

  • Incorrect temperature control: The initial lithiation and the subsequent formylation step often require specific, low temperatures to prevent side reactions.

  • Anion migration: In some substituted benzothiophenes, the lithiated species can be unstable and undergo rearrangement.[6]

Q4: What are the safety precautions for working with selenium dioxide for the oxidation of 2-methylbenzo[b]thiophene?

A4: Selenium dioxide and its byproducts are toxic and often have an unpleasant odor.[7][8] It is crucial to handle this reagent in a well-ventilated fume hood. Workup procedures should be designed to precipitate and safely remove selenium-containing waste.[7]

Q5: How can I purify this compound from my crude reaction mixture?

A5: A common method for purifying aldehydes is through the formation of a crystalline bisulfite addition product.[9] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from soluble impurities. The aldehyde is then regenerated by treating the adduct with a base, such as sodium carbonate.[9] Standard techniques like column chromatography can also be employed.

Troubleshooting Guides

Vilsmeier-Haack Formylation
Problem Potential Cause Troubleshooting Steps
Low or no product formation Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and use anhydrous DMF and fresh POCl₃. Prepare the reagent at 0-5 °C and use it immediately.[10]
Low reactivity of the substrate.For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. Monitor the reaction by TLC.[10]
Formation of a dark, tarry residue Reaction overheating.The reaction is exothermic. Maintain strict temperature control using an ice bath, especially during the addition of the substrate.[10]
Multiple products observed on TLC Over-reaction or side reactions.Maintain strict temperature control. Use purified starting materials and anhydrous solvents.[10] Consider reducing the reaction time or temperature.
Formation of chloro-aldehyde.Avoid excessively high temperatures or prolonged reaction times.[3]
Lithiation and Formylation
Problem Potential Cause Troubleshooting Steps
Low yield of the aldehyde Titre of n-BuLi is low.Titrate the n-BuLi solution before use to determine its exact concentration.
Reaction with impurities.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[9]
Degradation of THF solvent.Maintain a low temperature (-78 °C) throughout the addition of n-BuLi and the subsequent reaction steps when using THF.[4][5]
Formation of multiple products Competing side reactions of n-BuLi.Optimize the reaction temperature and addition rate of n-BuLi. Ensure efficient stirring.
Anion migration.For substituted benzothiophenes, consider the use of a protecting group at the 2-position if lithiation is desired elsewhere.[6]
Oxidation of 2-Methylbenzo[b]thiophene
Problem Potential Cause Troubleshooting Steps
Low yield of the aldehyde Incomplete reaction.Increase the reaction time or temperature. Ensure the selenium dioxide is of good quality.
Over-oxidation to carboxylic acid Reaction conditions are too harsh.Reduce the reaction time or temperature. Use a milder oxidizing agent or a stoichiometric amount of selenium dioxide.[11][12]
Difficult work-up Presence of selenium byproducts.Follow established procedures for the precipitation and removal of selenium waste.[7]

Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for this compound

Method Reagents Solvent Temperature (°C) Reaction Time Yield (%) Reference
Lithiation/Formylationn-BuLi, N-methylformanilideDiethyl ether-15 to reflux~2.5 h73[9]
One-pot from MethylthiobenzeneBuLi, TMEDA, DMFHexane0 to RT48 h80[1][2]

Experimental Protocols

Synthesis of this compound via Lithiation and Formylation[9]
  • To a solution of benzo[b]thiophene (1.45 g, 10.5 mmol) in anhydrous diethyl ether (20 mL) at -15 °C under an inert atmosphere, add a 1.6 M solution of n-BuLi in hexane (9.9 mL, 15.7 mmol) dropwise.

  • Stir the mixture at -15 °C for 1.75 hours and then at 25 °C for 15 minutes.

  • Recool the mixture to -15 °C and add anhydrous N-methylformanilide (1.6 mL, 12.7 mmol) dropwise.

  • Heat the mixture at reflux for 30 minutes.

  • Quench the reaction by adding a mixture of 3N HCl (9 mL) and ice chips (20 mL).

  • Separate the organic phase and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with 1N HCl, saturated aqueous NaHCO₃, and dry over MgSO₄.

  • Evaporate the solvent to dryness.

  • For purification, dissolve the residue in ethanol and add a saturated aqueous solution of NaHSO₃.

  • Collect the crystalline bisulfite addition product by filtration.

  • Dissolve the solid in warm water, cool to 0 °C, and add saturated aqueous Na₂CO₃.

  • Stir at 25 °C for 15 minutes, filter, wash with water, and dry to afford this compound.

One-Pot Synthesis of this compound from Methylthiobenzene[2]
  • To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL) under a nitrogen atmosphere, add TMEDA (2.8 g, 24.1 mmol).

  • Cool the stirred mixture to 0 °C for 10 minutes, then add a 1.6 M solution of BuLi in hexane (15.1 mL, 24.2 mmol) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes and then at room temperature for 24 hours.

  • Cool the mixture in a cold water bath and slowly add anhydrous DMF (2.1 mL, 27.4 mmol) with vigorous stirring.

  • Allow the resulting mixture to stir under nitrogen at room temperature for 24 hours.

  • Quench the reaction with aqueous HCl (1 M, 40 mL) and separate the phases.

  • Wash the organic phase with 1 M HCl, water, and brine.

  • Extract the combined acidic aqueous layers with diethyl ether.

  • Combine all organic phases, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Benzothiophene Benzo[b]thiophene Iminium_Salt Iminium Salt Intermediate Benzothiophene->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis

Caption: Reaction pathway for the Vilsmeier-Haack formylation.

Lithiation_Pathway Benzothiophene Benzo[b]thiophene Lithiated_Intermediate 2-Lithiobenzo[b]thiophene Benzothiophene->Lithiated_Intermediate + n-BuLi Adduct Tetrahedral Intermediate Lithiated_Intermediate->Adduct + Formylating Agent Formylating_Agent Formylating Agent (e.g., DMF, N-methylformanilide) Product This compound Adduct->Product Work-up (H₃O⁺)

Caption: Synthetic route via lithiation and formylation.

Troubleshooting_Workflow Start Low Yield or Multiple Products Check_Reaction Which reaction? Start->Check_Reaction Vilsmeier Vilsmeier-Haack Check_Reaction->Vilsmeier V-H Lithiation Lithiation Check_Reaction->Lithiation Li Oxidation Oxidation Check_Reaction->Oxidation Ox Vilsmeier_Troubleshoot Check: - Anhydrous conditions? - Temperature control? - Reagent quality? Vilsmeier->Vilsmeier_Troubleshoot Lithiation_Troubleshoot Check: - Anhydrous conditions? - Low temperature (-78°C)? - n-BuLi titre? Lithiation->Lithiation_Troubleshoot Oxidation_Troubleshoot Check: - Reaction time/temp? - Stoichiometry of oxidant? Oxidation->Oxidation_Troubleshoot

Caption: General troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Benzo[b]thiophene-2-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification methods for this compound are column chromatography, formation of a bisulfite adduct, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: The impurity profile can vary depending on the synthetic route. Common impurities may include unreacted starting materials (e.g., benzo[b]thiophene), residual solvents, and side-products from the formylation reaction. For instance, in a Vilsmeier-Haack reaction, potential side-products can include chloro-substituted aldehydes or other formylated isomers.[1] If the aldehyde is prepared by oxidation of 2-(hydroxymethyl)benzo[b]thiophene, unreacted starting material and over-oxidized carboxylic acid may be present.

Q3: My purified this compound is a yellow oil/solid, but the literature reports a pale-yellow solid. Is this a cause for concern?

A3: A yellow coloration can indicate the presence of impurities. While a pale-yellow appearance is often cited, the physical state can range from a pale yellow solid to a light yellow oil, with a melting point around 27-28°C.[2] If the color is intense or accompanied by other signs of impurity (e.g., broad melting point range, unexpected spectroscopic signals), further purification is recommended.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities with distinct signals.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity.- Overloading the column.- Optimize the eluent system using TLC. A common eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[2]- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Reduce the amount of crude material loaded onto the column.
Product streaks on the column. - The compound is not fully soluble in the eluent.- The compound is interacting too strongly with the stationary phase.- Add a small amount of a more polar solvent to the eluent to improve solubility.- Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.
Low recovery of the product. - The product is strongly adsorbed on the column.- The product is volatile and is lost during solvent removal.- Gradually increase the polarity of the eluent to ensure all the product is eluted.- Use a rotary evaporator at a controlled temperature and pressure to remove the solvent.
Purification via Bisulfite Adduct
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the precipitated bisulfite adduct. - The adduct is soluble in the reaction mixture.- Incomplete reaction with sodium bisulfite.- If the adduct is water-soluble, proceed with a liquid-liquid extraction to isolate the adduct in the aqueous phase.- Ensure a freshly prepared and saturated aqueous solution of sodium bisulfite is used.
A solid forms at the interface of the organic and aqueous layers during extraction. - The bisulfite adduct is insoluble in both the organic and aqueous layers.- Filter the entire mixture through a pad of celite to collect the insoluble adduct. The adduct can then be washed and carried forward to the regeneration step.
Incomplete regeneration of the aldehyde from the bisulfite adduct. - The equilibrium of the regeneration reaction is not shifted sufficiently towards the free aldehyde.- Use a sufficiently strong base (e.g., saturated sodium carbonate or sodium hydroxide solution) to ensure complete decomposition of the adduct.[5]- Ensure vigorous stirring during the regeneration step to facilitate the decomposition.
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" instead of forming crystals. - The solution is supersaturated, and the compound is coming out of solution above its melting point.- The presence of significant impurities that lower the melting point.- Re-heat the solution and add a small amount of additional solvent to reduce the saturation level.- Try a different recrystallization solvent or a solvent mixture.- If impurities are suspected, first purify by another method (e.g., column chromatography).
No crystals form upon cooling. - The solution is not sufficiently saturated.- The compound has a tendency for supersaturation.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of the purified product. - Too much solvent was used for recrystallization.- The product has some solubility in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution in an ice bath to minimize the solubility of the product.- Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

The following table summarizes quantitative data for different purification methods of this compound.

Purification Method Typical Yield (%) Reported Purity (%) Key Parameters Reference
Column Chromatography 80>98 (by GC)Eluent: Hexane/Ethyl Acetate (gradient from pure hexane to 8:2)[2]
Bisulfite Adduct Formation 73Not explicitly stated, but yields an amorphous solid.Formation of a crystalline bisulfite addition product followed by regeneration.[5]
Recrystallization VariesCan be high depending on initial puritySolvent choice is critical (e.g., ethanol, hexane). Slow cooling is recommended.General principle

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from a reported synthesis of this compound.[2]

  • Preparation of the Column: A glass column is packed with silica gel (70-230 mesh) as a slurry in hexane.

  • Loading the Sample: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient starts with pure hexane and gradually increases the proportion of ethyl acetate (e.g., up to a ratio of 8:2 hexane/ethyl acetate).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is based on a described method for the purification of this compound.[5]

  • Adduct Formation: The crude residue is dissolved in ethanol (e.g., 3 mL), and a saturated aqueous solution of sodium bisulfite (e.g., 15 mL) is added. The mixture is allowed to stand for 30 minutes.

  • Isolation of the Adduct: The crystalline bisulfite addition product is collected by filtration and washed with diethyl ether (e.g., 50 mL). The solid is then dried.

  • Regeneration of the Aldehyde: The dried yellow solid is dissolved in warm water (e.g., 30 mL) and cooled to 0°C. A saturated aqueous solution of sodium carbonate is added, and the mixture is stirred at 25°C for 15 minutes.

  • Isolation of the Pure Product: The precipitated this compound is collected by filtration, washed with water, and dried to afford the purified product as an amorphous solid.

Mandatory Visualization

Troubleshooting Workflow for Purification

Troubleshooting Workflow for this compound Purification start Crude Benzo[b]thiophene- 2-carboxaldehyde assess_purity Assess Purity (TLC, GC, NMR) start->assess_purity is_pure Is Purity Sufficient? assess_purity->is_pure troubleshoot Troubleshoot Purification assess_purity->troubleshoot Still Impure select_method Select Purification Method is_pure->select_method No end Pure Product is_pure->end Yes column_chrom Column Chromatography select_method->column_chrom High resolution needed bisulfite Bisulfite Adduct Formation select_method->bisulfite Aldehyde-specific impurities recrystallization Recrystallization select_method->recrystallization Final polishing/large scale column_chrom->assess_purity bisulfite->assess_purity recrystallization->assess_purity troubleshoot->select_method Re-evaluate method

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Catalyst Selection for Functionalizing the Benzo[b]thiophene Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the functionalization of the benzo[b]thiophene core.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of the benzo[b]thiophene core?

A1: The main challenges in regioselective functionalization of benzo[b]thiophene stem from the inherent electronic properties of the molecule. The C2 and C3 positions on the thiophene ring are the most common sites for functionalization. The C2 position is generally more acidic and electronically favored for many reactions, making selective functionalization at C3 a significant challenge.[1] Direct C-H functionalization at positions other than C2 can be difficult to achieve with high selectivity due to the intrinsic reactivity of the C2-H bond.[2]

Q2: How can I selectively functionalize the C2 versus the C3 position?

A2: Selective functionalization can be achieved by carefully choosing the catalytic system and reaction conditions.

  • For C2-selective functionalization: Direct C-H activation/arylation is a common strategy. For instance, a silver(I)-mediated C-H activation at low palladium concentrations has proven effective for C2-selective arylation.[2] Another approach involves lithiation at the C2 position with a strong base like n-butyllithium at low temperatures, followed by quenching with an electrophile.[2]

  • For C3-selective functionalization: Achieving C3 selectivity often requires overcoming the natural preference for C2. One strategy involves using a directing group to guide the catalyst to the C3 position.[3] Alternatively, specific catalytic systems can favor C3 functionalization. For example, a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl has been reported for completely selective C3 C-H arylation of benzo[b]thiophenes with aryl chlorides.[4]

Q3: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing benzo[b]thiophene?

A3: The most frequently employed palladium-catalyzed cross-coupling reactions for functionalizing the benzo[b]thiophene core include:

  • Suzuki-Miyaura Coupling: Widely used for forming C-C bonds by coupling a halo-benzo[b]thiophene with a boronic acid or ester. The choice of catalyst, ligand, and base is crucial for success.[5]

  • Heck Reaction: Used to form C-C bonds by coupling a halo-benzo[b]thiophene with an alkene. Regioselectivity can be influenced by the choice of ligands and reaction conditions.[6][7]

  • Buchwald-Hartwig Amination: Employed for the formation of C-N bonds by coupling a halo-benzo[b]thiophene with an amine. The selection of the appropriate phosphine ligand is critical for achieving high yields.[8]

  • Direct C-H Arylation: An increasingly popular method that avoids the need for pre-functionalization of the benzo[b]thiophene core. This reaction directly couples a C-H bond with an aryl halide.[9][10]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause(s) Suggested Solution(s)
No or low conversion of starting material1. Inactive catalyst.2. Insufficiently degassed solvent/reagents.3. Inappropriate base or solvent.1. Use a fresh batch of palladium catalyst or a pre-catalyst.2. Ensure thorough degassing of the reaction mixture by sparging with an inert gas (e.g., Argon) or using the freeze-pump-thaw method.3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, with or without water).
Formation of significant side products (e.g., homo-coupling, protodeboronation)1. Reaction temperature is too high.2. Presence of oxygen in the reaction mixture.3. Sub-optimal water content in the solvent.1. Lower the reaction temperature and consider increasing the reaction time.2. Ensure the reaction is performed under a strictly inert atmosphere.3. For some Suzuki reactions, a small amount of water is necessary. Optimize the solvent system (e.g., dioxane/water mixtures).
Issue 2: Poor Regioselectivity in C-H Arylation
Symptom Possible Cause(s) Suggested Solution(s)
Mixture of C2 and C3 isomers obtained1. Reaction conditions favor multiple activation pathways.2. The chosen ligand does not effectively control regioselectivity.1. For C2-selective arylation, a Ag(I)-mediated C-H activation at lower palladium concentrations can be effective.[2]2. For C3 selectivity, consider using a directing group or a specific catalyst system like Pd/C with CuCl.[4]3. Screen different phosphine or N-heterocyclic carbene (NHC) ligands, as their steric and electronic properties can significantly influence regioselectivity.[11][12]
Functionalization on the benzene ring instead of the thiophene ring1. The directing group is not effective enough to overcome the inherent reactivity of the benzene ring C-H bonds.2. Reaction conditions are too harsh, leading to less selective C-H activation.1. Install a more strongly coordinating directing group on the thiophene ring.2. Optimize the reaction temperature and time to favor functionalization at the desired position.

Data Presentation

Table 1: Comparison of Catalytic Systems for C2-Selective Direct Arylation of Benzo[b]thiophene with 4-Iodotoluene

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)C2:C3 Ratio
Pd(OAc)₂ (0.4 mol%)NoneAg₂OHFIP30168397:3
Pd₂(dba)₃·CHCl₃ (2.5 mol%)NoneAg₂CO₃HFIP2416843:97
Pd/AlO(OH) (0.15 mol%)PPh₃ (3 mol%)Ag₂CO₃Solvent-free (IR)-0.2595>99:1

Data compiled from multiple sources for illustrative purposes.[1][9][10]

Table 2: Catalyst and Ligand Effects on Buchwald-Hartwig Amination of 3-Aminobenzo[b]thiophene Derivatives with Aryl Halides

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂XantphosCs₂CO₃Dioxane120Moderate to High
Pd₂(dba)₃(±)-BINAPNaOtBuToluene8060

Yields are highly substrate-dependent. Data compiled from multiple sources.[8][13]

Experimental Protocols

Protocol 1: General Procedure for C2-Selective Direct Arylation[1]
  • To a reaction vessel, add Pd(OAc)₂ (0.4 mol%), silver oxide (1.0 equiv), NaOAc (0.5 equiv), the aryl iodide (1.0 equiv), and the benzo[b]thiophene derivative (2.0 equiv).

  • Add hexafluoro-2-propanol (HFIP) to achieve a 1 M concentration.

  • Stir the mixture at 30 °C for 16 hours.

  • After completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Wash the silica plug with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for C3-Selective Direct Arylation[9]
  • To a reaction vessel, add Pd₂(dba)₃·CHCl₃ (2.5 mol%), Ag₂CO₃ (0.75 equiv), the aryl iodide (1.5 equiv), and the benzo[b]thiophene derivative (1.0 equiv).

  • Add hexafluoro-2-propanol (HFIP) to the vessel.

  • Stir the mixture at 24 °C for 16 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a silica plug.

  • Rinse the silica plug with ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue via column chromatography.

Visualizations

Regioselectivity cluster_functionalization Functionalization Position BTH Benzo[b]thiophene Core C2 C2 Position (More Acidic, Electronically Favored) BTH->C2 Favored Pathway (e.g., C-H Activation) C3 C3 Position (Less Reactive) BTH->C3 Challenging Pathway (Requires Specific Catalysis)

Caption: Regioselectivity in Benzo[b]thiophene Functionalization.

Catalyst_Selection_Workflow start Start: Select Functionalization Strategy pos_select Desired Position? start->pos_select c2_strat C2-Selective Methods: - Direct C-H Activation (Ag(I)/Pd) - Lithiation/Electrophilic Quench pos_select->c2_strat C2 c3_strat C3-Selective Methods: - Directing Group Approach - Specific Catalysis (e.g., Pd/C + CuCl) pos_select->c3_strat C3 rxn_type Reaction Type? c2_strat->rxn_type c3_strat->rxn_type suzuki Suzuki-Miyaura: - Pd(PPh₃)₄, Pd(dppf)Cl₂ - Phosphine or NHC ligands rxn_type->suzuki C-C Bond buchwald Buchwald-Hartwig: - Pd(OAc)₂ with Xantphos - Pd₂(dba)₃ with BINAP rxn_type->buchwald C-N Bond heck Heck Reaction: - Pd(OAc)₂ - Ligand choice influences regioselectivity rxn_type->heck C-C Bond (Alkene) optimize Optimize Conditions: - Temperature - Solvent - Base suzuki->optimize buchwald->optimize heck->optimize

Caption: Catalyst Selection Workflow for Benzo[b]thiophene.

Experimental_Workflow setup 1. Reaction Setup (Substrates, Catalyst, Ligand, Base) degas 2. Degassing (Inert Atmosphere) setup->degas reaction 3. Reaction (Heating & Stirring) degas->reaction workup 4. Aqueous Workup (Quenching & Extraction) reaction->workup purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize

Caption: General Experimental Workflow for Cross-Coupling.

References

Technical Support Center: Scaling Up the Synthesis of Benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of Benzo[b]thiophene-2-carboxaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Vilsmeier-Haack Formylation of Benzo[b]thiophene

Issue 1: Low or No Product Yield

  • Question: My Vilsmeier-Haack reaction is giving a low yield or no product at all. What are the possible causes and solutions?

  • Answer:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

    • Insufficiently Reactive Substrate: While benzo[b]thiophene is generally reactive, substituents on the ring can affect its electron density. For less reactive derivatives, consider increasing the equivalents of the Vilsmeier reagent or elevating the reaction temperature.

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is not fully consumed, extend the reaction time or gradually increase the temperature.

    • Product Decomposition During Work-up: The aldehyde product can be sensitive to harsh work-up conditions. Perform the aqueous quench at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate.

Issue 2: Formation of a Dark, Tarry Residue

  • Question: The reaction mixture turned into a dark, tarry mess. What went wrong?

  • Answer:

    • Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature can lead to polymerization and decomposition. Maintain strict temperature control, especially during the initial addition of POCl₃ to DMF, using an ice bath. For larger scale reactions, ensure efficient heat transfer and consider a slower addition rate.

    • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. Use high-purity benzo[b]thiophene and anhydrous solvents.

Issue 3: Multiple Products Observed on TLC/HPLC

  • Question: I am seeing multiple spots on my TLC plate. What are the likely side products?

  • Answer:

    • Regioisomers: While formylation of benzo[b]thiophene is highly selective for the 2-position, trace amounts of the 3-formyl isomer may be formed, especially with substituted benzo[b]thiophenes.

    • Di-formylation: Under forcing conditions (high temperature, large excess of Vilsmeier reagent), di-formylation can occur.

    • Side reactions with substituents: If the benzo[b]thiophene starting material has sensitive functional groups, they may react with the Vilsmeier reagent.

Method 2: Lithiation of Benzo[b]thiophene followed by Formylation

Issue 1: Low Yield of Lithiated Intermediate

  • Question: My lithiation step is inefficient, leading to low overall yield. How can I improve it?

  • Answer:

    • Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive with water and oxygen. Ensure all glassware is flame-dried, and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.

    • Inaccurate Reagent Titration: The concentration of commercially available organolithium reagents can vary. Titrate the n-BuLi solution before use to ensure accurate stoichiometry.

    • Inappropriate Temperature: The lithiation of benzo[b]thiophene is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure the reaction temperature is maintained throughout the addition of n-BuLi.

Issue 2: Formation of Impurities

  • Question: I am observing significant impurity formation in my scaled-up lithiation reaction. What are the likely causes?

  • Answer:

    • Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure efficient stirring.

    • Incorrect Order of Addition: On a larger scale, it can be beneficial to add the benzo[b]thiophene solution to the n-BuLi solution to maintain a low concentration of the substrate.

    • Side Reactions of the Formylating Agent: Ensure the formylating agent (e.g., DMF) is of high purity and added at a controlled rate to the lithiated intermediate at low temperature.

Method 3: One-Pot Synthesis from Methylthiobenzene

Issue 1: Incomplete Reaction or Low Yield

  • Question: The one-pot synthesis from methylthiobenzene is not proceeding to completion or giving a low yield. What should I check?

  • Answer:

    • Stoichiometry of Reagents: This is a multi-step, one-pot reaction, and the stoichiometry of each reagent (methylthiobenzene, n-BuLi, TMEDA, and DMF) is critical. Ensure accurate measurements and dispensing of all reagents.

    • Reaction Times and Temperatures: Adhere to the specified reaction times and temperatures for each step of the one-pot procedure. Insufficient time for the initial lithiation or the subsequent formylation and cyclization steps can lead to incomplete conversion.

    • Quenching and Work-up: The final quenching with acid and the subsequent extraction are crucial for isolating the product. Ensure proper phase separation and efficient extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Vilsmeier-Haack formylation of benzo[b]thiophene is a widely used and scalable method. However, for large-scale production, careful control of reaction conditions, particularly temperature, is crucial to ensure safety and prevent the formation of byproducts.[1]

Q2: What are the main safety concerns when scaling up these syntheses?

A2:

  • Vilsmeier-Haack Reaction: The reaction is exothermic and can lead to a thermal runaway if not properly controlled. The reagents (POCl₃) are corrosive and react violently with water.

  • Organolithium Reactions: Organolithium reagents like n-BuLi are pyrophoric (ignite spontaneously in air) and react violently with water. These reactions are often conducted at cryogenic temperatures, which requires specialized equipment and handling procedures.

Q3: How can I purify this compound at a larger scale?

A3: A common and effective method for purifying aldehydes is through the formation of a crystalline bisulfite addition product. The aldehyde is reacted with a saturated solution of sodium bisulfite, and the resulting solid adduct is filtered off. The aldehyde can then be regenerated by treating the adduct with a base (e.g., sodium carbonate solution).[2] Distillation can also be employed for purification.[3]

Q4: What are the typical impurities I should look out for?

A4: Common impurities include unreacted starting materials, regioisomers (in the case of substituted benzo[b]thiophenes), di-formylated products, and products from side reactions with functional groups on the starting material. Over-oxidation of the aldehyde to the corresponding carboxylic acid can also occur if exposed to air for prolonged periods.[4]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound (Lab Scale)

ParameterVilsmeier-Haack FormylationLithiation-FormylationOne-Pot from Methylthiobenzene
Starting Material Benzo[b]thiopheneBenzo[b]thiopheneMethylthiobenzene
Key Reagents POCl₃, DMFn-BuLi, DMF/N-Methylformaniliden-BuLi, TMEDA, DMF
Typical Yield ~70-85%~70-80%~80%[5][6][7][8]
Reaction Temperature 0 °C to 70 °C-78 °C to reflux0 °C to room temperature
Reaction Time 2-6 hours2-4 hours48 hours
Key Advantages Well-established, uses common reagentsHigh yields, good selectivityHigh-yielding, one-pot procedure
Key Disadvantages Exothermic, corrosive reagentsRequires cryogenic temperatures, pyrophoric reagentsLong reaction time, requires careful control of stoichiometry

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Benzo[b]thiophene
  • Reagent Preparation: In a dry, inerted reactor, cool N,N-dimethylformamide (DMF, 3.0-5.0 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve benzo[b]thiophene (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane).

  • Add the benzo[b]thiophene solution to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-70 °C for 2-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Lithiation of Benzo[b]thiophene and Formylation with DMF
  • Setup: Under a nitrogen or argon atmosphere, dissolve benzo[b]thiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried reactor.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 3: One-Pot Synthesis from Methylthiobenzene
  • Initial Reaction: To a solution of methylthiobenzene (1.0 equivalent) in hexane, add tetramethylethylenediamine (TMEDA, 3.0 equivalents) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C and add a solution of n-butyllithium (n-BuLi, 3.0 equivalents) in hexane dropwise.

  • Stir at 0 °C for 15 minutes and then at room temperature for 24 hours.

  • Formylation and Cyclization: Cool the mixture and slowly add anhydrous N,N-dimethylformamide (DMF, 3.4 equivalents) with vigorous stirring.

  • Allow the mixture to stir at room temperature for 24 hours.

  • Work-up: Quench the reaction with 1 M aqueous HCl.

  • Separate the phases and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic phases, wash with 1 M HCl, water, and brine, and then dry over anhydrous sodium sulfate. After solvent removal, the product can be further purified if necessary.[7]

Visualizations

experimental_workflow_vilsmeier_haack cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification dmf DMF (anhydrous) reagent Vilsmeier Reagent dmf->reagent 0 °C pocli POCl3 pocli->reagent < 10 °C reaction_mix Reaction Mixture reagent->reaction_mix bth Benzo[b]thiophene bth->reaction_mix 0 °C -> 40-70 °C quench Quench (Ice) reaction_mix->quench neutralize Neutralize (NaHCO3) quench->neutralize extract Extract neutralize->extract purify Purify extract->purify

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

troubleshooting_logic_low_yield start Low/No Product Yield check_reagents Check Reagent Activity/Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Evaluate Work-up Procedure start->check_workup solution_reagents Use anhydrous reagents Inert atmosphere check_reagents->solution_reagents Moisture/Impurity Suspected solution_conditions Extend reaction time Increase temperature Monitor via TLC/HPLC check_conditions->solution_conditions Incomplete Reaction solution_workup Mild quench (ice) Careful neutralization check_workup->solution_workup Product Decomposition

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Temperature Control in Benzo[b]thiophene Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzo[b]thiophene via lithiation. Proper temperature control is critical for achieving high yields and regioselectivity in these reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the lithiation of benzo[b]thiophene, with a focus on temperature-related causes and solutions.

Issue Potential Temperature-Related Cause(s) Recommended Solutions & Troubleshooting Steps
1. Low or No Yield of the Desired Product Decomposition of the Lithiated Intermediate: The lithiated benzo[b]thiophene species can be unstable at higher temperatures, leading to decomposition or side reactions before the electrophile is added. For instance, 3-benzo[b]thienyl-lithium can undergo ring-cleavage at room temperature.[1]- Maintain Low Temperatures: Conduct the lithiation and electrophilic quench at very low temperatures, typically -78 °C (dry ice/acetone bath) or even -100 °C.[2] - Slow Reagent Addition: Add the organolithium reagent (e.g., n-BuLi) dropwise to the cooled solution of benzo[b]thiophene to dissipate the heat of reaction and maintain a consistent low temperature. - Pre-cool Electrophile: If the electrophile is added as a solution, ensure it is also pre-cooled before addition.
Reaction with Solvent: n-Butyllithium can react with ethereal solvents like THF at temperatures above -20 °C.- Strict Temperature Control: Ensure the reaction temperature remains below -20 °C when using THF as a solvent. For reactions at higher temperatures, consider a more inert solvent like hexane.
2. Poor Regioselectivity (e.g., mixture of C2 and C3 lithiation) Thermodynamic vs. Kinetic Control: Higher temperatures can lead to an equilibrium between different lithiated species, resulting in a loss of regioselectivity. Lower temperatures favor the kinetically formed product. Lowering the reaction temperature can substantially increase regioselectivity.[3]- Optimize Lithiation Temperature: Perform the lithiation at the lowest practical temperature (e.g., -78 °C) to favor the kinetically preferred lithiation site. - Choice of Base and Additives: The choice of organolithium reagent (n-BuLi, s-BuLi, t-BuLi) and the presence of additives like TMEDA can influence regioselectivity. These factors should be optimized in conjunction with temperature.
Anion Migration: In some cases, a lithiated species can rearrange to a more thermodynamically stable isomer at elevated temperatures.- Use of Protecting Groups: For certain substrates, protecting a specific position (e.g., with a silyl group) can prevent anion migration, even at slightly higher temperatures.[1]
3. Formation of Unexpected Byproducts Side Reactions of the Organolithium Reagent: At higher temperatures, n-BuLi can act as a nucleophile and add to certain functional groups on the benzo[b]thiophene substrate or the electrophile.- Low-Temperature Conditions: Conducting the reaction at -78 °C minimizes the nucleophilic addition of the organolithium reagent to sensitive functional groups.[4]
Reaction with Electrophile before Complete Lithiation: If the temperature is too low for the lithiation to go to completion, unreacted organolithium reagent may react directly with the added electrophile.- Allow Sufficient Reaction Time: Ensure the lithiation is complete by stirring for an adequate amount of time at the optimal low temperature before adding the electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the lithiation of benzo[b]thiophene?

A1: The optimal temperature for the lithiation of benzo[b]thiophene is highly dependent on the specific lithiation method (e.g., deprotonation, halogen-lithium exchange) and the desired regioselectivity. However, for most applications, especially those requiring high regioselectivity and yield, a temperature of -78 °C (dry ice/acetone bath) is recommended for both the lithiation and the subsequent electrophilic quench.[5] This low temperature minimizes the decomposition of the lithiated intermediate and prevents unwanted side reactions.

Q2: I am observing a significant amount of starting material in my reaction mixture. Could this be a temperature-related issue?

A2: While incomplete reaction can have several causes (e.g., inactive organolithium reagent, presence of moisture), temperature can play a role. If the temperature is too low, the rate of lithiation may be very slow, requiring longer reaction times. Conversely, if the temperature is too high, the organolithium reagent could be consumed by side reactions or decomposition, leaving unreacted starting material. It is crucial to maintain the recommended low temperature and allow for sufficient reaction time (typically 30-60 minutes at -78 °C for lithium-halogen exchange).

Q3: How does temperature affect the regioselectivity of lithiation on a substituted benzo[b]thiophene?

A3: Temperature is a critical factor in controlling the regioselectivity of lithiation, especially in directed ortho-metalation (DoM). The directing ability of a substituent is more pronounced at lower temperatures. As the temperature increases, the thermodynamic stability of the lithiated species becomes more influential, potentially leading to a mixture of isomers. Therefore, to achieve high regioselectivity dictated by a directing group, it is advisable to perform the lithiation at low temperatures, such as -78 °C.[4]

Q4: Can I run the lithiation of benzo[b]thiophene at room temperature?

A4: While some lithiated thiophenes have been found to be stable in hexane at room temperature, it is generally not recommended for benzo[b]thiophene, especially when using ethereal solvents like THF.[1] The 3-lithiated benzo[b]thiophene intermediate is known to be unstable at room temperature and can undergo ring-cleavage.[1] Furthermore, n-BuLi reacts with THF at room temperature. For these reasons, low-temperature conditions are strongly advised to ensure the integrity of the lithiated intermediate and the success of the reaction.

Quantitative Data Summary

The following table summarizes typical temperature conditions for various lithiation-based modifications of benzo[b]thiophene.

Reaction Type Organolithium Reagent Solvent Temperature (°C) Typical Outcome/Notes Reference
Halogen-Lithium Exchangen-BuLiTHF-78High yield of the lithiated species, minimal side reactions.[5]
Directed ortho-Metalations-BuLi/TMEDATHF-78 to -20Regioselectivity is dependent on the directing group.[1]
AcylationVaries1,2-dichloroethane-10 to 25 (preferably 0)Acylation of the benzo[b]thiophene ring.[6]
Coupling Cyclizationn-BuLiToluene-78For the synthesis of 2-substituted benzo[b]thiophenes.[7]

Experimental Protocols

Protocol 1: C2-Lithiation of 3-Bromobenzo[b]thiophene via Lithium-Halogen Exchange

This protocol describes the generation of 2-lithio-3-bromobenzo[b]thiophene, which can then be reacted with an electrophile.

Materials:

  • 3-Bromobenzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas inlet.

  • Initial Solution: Dissolve 3-bromobenzo[b]thiophene (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath with continuous stirring.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise to the stirred solution via the dropping funnel over 20 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or dissolved in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming and Quenching: After the addition of the electrophile, stir the reaction at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

Visualizations

Troubleshooting Workflow for Low Yield in Lithiation

low_yield_troubleshooting start Low Yield Observed check_temp Was the reaction maintained at -78°C? start->check_temp check_reagents Are reagents anhydrous and active? check_temp->check_reagents Yes temp_high Probable Cause: Intermediate Decomposition check_temp->temp_high No reagents_bad Probable Cause: Inactive Reagents/ Presence of Water check_reagents->reagents_bad No end Problem Resolved/ Further Investigation check_reagents->end Yes (Investigate other factors) solution_temp Solution: - Improve cooling bath - Slow addition of BuLi temp_high->solution_temp solution_reagents Solution: - Use freshly dried solvent - Titrate n-BuLi reagents_bad->solution_reagents

Caption: Troubleshooting workflow for low yield.

Relationship Between Temperature and Reaction Outcome

temp_outcome_relationship cluster_temp Reaction Temperature cluster_outcome Primary Outcome low_temp -78 °C (Kinetic Control) desired_product High Yield & Good Regioselectivity low_temp->desired_product Favors high_temp > -20 °C to RT (Thermodynamic Control) side_products Low Yield & Mixture of Isomers, Decomposition high_temp->side_products Leads to desired_product->high_temp Unfavorable Transition

Caption: Temperature's influence on reaction outcome.

References

Technical Support Center: Refinement of the Workup Procedure for Isolating Pure Benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the isolation of pure Benzo[b]thiophene-2-carboxaldehyde.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Crude Product After Vilsmeier-Haack Reaction

  • Question: My Vilsmeier-Haack formylation of benzo[b]thiophene resulted in a low yield of the desired aldehyde. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Vilsmeier-Haack reaction can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the Vilsmeier reagent was prepared correctly (typically from POCl₃ and DMF) and that the reaction was allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

    • Substrate Quality: The purity of the starting benzo[b]thiophene is crucial. Impurities can interfere with the reaction.

    • Reaction Temperature: While the reaction is often carried out at low temperatures to control its exothermicity, sometimes gentle heating is required to drive the reaction to completion, especially with less reactive substrates.[1]

    • Workup Issues: Product loss during the aqueous workup can occur. Ensure the pH is carefully adjusted to hydrolyze the intermediate iminium salt and that the product is thoroughly extracted with an appropriate organic solvent.

Issue 2: Presence of Impurities After Initial Workup

  • Question: My crude product shows multiple spots on TLC analysis. What are the likely impurities and how can I remove them?

  • Answer: Common impurities from the Vilsmeier-Haack reaction on benzo[b]thiophene can include:

    • Unreacted Starting Material: If the reaction was incomplete, residual benzo[b]thiophene will be present.

    • Di-formylated Byproducts: Although formylation is expected at the 2-position, over-reaction can lead to di-formylated products.[2]

    • Chlorinated Byproducts: Under certain conditions, chlorination of the aromatic ring can occur as a side reaction.[2][3]

    • Polymeric Material: The highly acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to the formation of dark, tarry residues.[4]

    To remove these impurities, a careful purification strategy is necessary. Column chromatography on silica gel is a common method. For separating the aldehyde from non-aldehydic impurities, purification via a bisulfite adduct is a highly effective chemical method.[5][6][7]

Issue 3: Difficulty with Purification by Column Chromatography

  • Question: I am struggling to separate the product from impurities using column chromatography. What solvent systems are recommended, and are there any common pitfalls?

  • Answer: For the column chromatography of this compound on silica gel, a non-polar/polar solvent system is typically effective. A common eluent system is a gradient of ethyl acetate in hexane.[6]

    • Tailing: Aldehydes can sometimes streak or "tail" on silica gel columns. This can occasionally be mitigated by adding a very small amount of a non-nucleophilic base like triethylamine to the eluent.

    • Compound Stability: Be aware that some aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to degradation or side reactions. If this is suspected, using neutral alumina as the stationary phase could be a viable alternative.

Issue 4: Low Recovery from Bisulfite Adduct Purification

  • Question: I attempted to purify my aldehyde using the bisulfite adduct method, but the recovery of the pure aldehyde was low. Why might this be, and how can I optimize the process?

  • Answer: Low recovery from bisulfite adduct purification can be due to several factors:

    • Incomplete Adduct Formation: The formation of the bisulfite adduct is an equilibrium process. Ensure you are using a freshly prepared, saturated solution of sodium bisulfite to drive the equilibrium towards the adduct.[5]

    • Adduct Solubility: The bisulfite adduct of this compound may have some solubility in the organic layer, leading to incomplete extraction into the aqueous phase.[5] Ensure thorough mixing and consider multiple extractions.

    • Incomplete Regeneration of the Aldehyde: The hydrolysis of the bisulfite adduct to regenerate the aldehyde is pH-dependent. The aqueous layer containing the adduct must be made sufficiently basic (pH > 12) to ensure complete regeneration.[5] Careful, dropwise addition of a strong base like NaOH is recommended.

    • Product Loss During Final Extraction: After regeneration, the aldehyde must be efficiently extracted back into an organic solvent. Multiple extractions with a suitable solvent like ethyl acetate will maximize recovery.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its purification.

PropertyValueSource(s)
Molecular FormulaC₉H₆OS[8]
Molecular Weight162.21 g/mol [8]
Melting Point32-36 °C[9]
Boiling Point90 °C at 0.1 mmHg; 135-136 °C at 8 mmHg[10]
AppearanceWhite to orange to green powder or lump[11]
SolubilitySoluble in Methanol[12]
Chromatographic EluentHexane/Ethyl Acetate gradient on silica gel[6]

Experimental Protocols

Protocol 1: General Workup for Vilsmeier-Haack Reaction

  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by pouring it over crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers.

  • Wash the combined organic layers with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted for the purification of aromatic aldehydes.[6]

  • Dissolve the crude this compound in methanol (e.g., 5 mL).

  • Transfer the solution to a separatory funnel and add 1 mL of a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for approximately 30 seconds. A white precipitate of the bisulfite adduct may form.

  • Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and shake again.

  • Separate the layers. The non-aldehydic impurities will remain in the organic layer, while the bisulfite adduct will be in the aqueous layer.

  • To regenerate the aldehyde, isolate the aqueous layer and add an equal volume of a fresh organic solvent (e.g., 25 mL of ethyl acetate).

  • Add a 50% sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the aqueous layer is >12.

  • Shake the separatory funnel to extract the regenerated aldehyde into the organic layer.

  • Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification via Bisulfite Adduct cluster_final Final Product start Crude Product from Vilsmeier-Haack Reaction dissolve Dissolve in Methanol start->dissolve add_bisulfite Add Saturated NaHSO₃ Solution dissolve->add_bisulfite extract_impurities Extract with Hexane/EtOAc (Impurities in Organic Layer) add_bisulfite->extract_impurities separate_layers Separate Aqueous Layer (Adduct) extract_impurities->separate_layers regenerate Basify with NaOH (pH > 12) separate_layers->regenerate extract_product Extract with EtOAc regenerate->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate end Pure Benzo[b]thiophene- 2-carboxaldehyde dry_concentrate->end

Caption: Workflow for the purification of this compound.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_causes_crude Potential Causes (Crude) cluster_solutions_crude Solutions (Crude) cluster_causes_purification Potential Causes (Purification) cluster_solutions_purification Solutions (Purification) start Low Yield of Pure Product check_crude Low Crude Yield? start->check_crude Yes check_purification High Crude, Low Final Yield? start->check_purification No incomplete_reaction Incomplete Reaction check_crude->incomplete_reaction workup_loss Loss During Workup check_crude->workup_loss incomplete_adduct Incomplete Adduct Formation check_purification->incomplete_adduct incomplete_hydrolysis Incomplete Regeneration check_purification->incomplete_hydrolysis optimize_reaction Optimize Reaction Time/Temp incomplete_reaction->optimize_reaction careful_workup Careful pH Adjustment & Thorough Extraction workup_loss->careful_workup fresh_bisulfite Use Fresh, Saturated NaHSO₃ incomplete_adduct->fresh_bisulfite strong_base Ensure pH > 12 for Regeneration incomplete_hydrolysis->strong_base

Caption: Troubleshooting logic for low yield of the final product.

References

Technical Support Center: Overcoming Poor Solubility of Benzo[b]thiophene Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Benzo[b]thiophene derivatives during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my Benzo[b]thiophene derivatives have such poor water solubility?

Benzo[b]thiophene derivatives are characterized by a fused bicyclic aromatic ring system, which is inherently hydrophobic and rigid. This nonpolar structure leads to low solubility in aqueous solutions and polar solvents, which are common in biological assays.[1] The planarity and symmetry of the molecule can also contribute to strong crystal lattice energy, making it difficult for solvents to break the solid state apart and solvate individual molecules.

Q2: What are the initial signs of poor solubility during my experiments?

Common indicators of solubility issues include:

  • Visible Particulates: The compound fails to dissolve completely, resulting in a cloudy suspension or visible solid particles in the solvent.[1]

  • Precipitation Over Time: The compound may initially appear to dissolve but then "crashes out" of the solution upon standing, after temperature changes (e.g., moving from room temperature to 37°C), or when added to an aqueous buffer.[1][2]

  • Inconsistent or Non-Reproducible Assay Results: High variability in experimental data, such as in bioassays, can often be attributed to inconsistent compound concentrations due to poor solubility.[1][3][4] This can lead to an underestimation of the compound's activity and inaccurate structure-activity relationships (SAR).[3][4]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

The final concentration of Dimethyl Sulfoxide (DMSO) in cell culture media should typically be kept at or below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects on cellular functions.[2] However, the optimal concentration can be cell-line dependent, and it is advisable to run a vehicle control to assess the impact of DMSO on your specific assay.

Q4: Can freeze-thaw cycles of my stock solution affect the solubility of my Benzo[b]thiophene derivative?

Yes, repeated freeze-thaw cycles of stock solutions, particularly those in DMSO, can lead to compound precipitation.[2][4] Water absorption by DMSO over time can also reduce the compound's solubility.[2] To minimize this, it is recommended to aliquot stock solutions into single-use volumes.[2]

Troubleshooting Guide

Compound precipitation can significantly compromise the quality and reliability of experimental data. This guide provides a systematic approach to troubleshooting common solubility issues encountered with Benzo[b]thiophene derivatives.

Observation Potential Cause Recommended Solution
Immediate precipitation upon addition to aqueous buffer or media The final concentration of the compound exceeds its aqueous solubility limit. This is often referred to as the compound "crashing out."[5]- Decrease the final working concentration of the compound.- Perform a serial dilution of the stock solution in pre-warmed (37°C) media or buffer.[5]- Add the compound stock solution dropwise while gently vortexing the aqueous solution.[2][5]
High concentration of the organic solvent (e.g., DMSO) in the final solution.- Ensure the final DMSO concentration is within the acceptable range (typically ≤ 0.5%).[2]
Precipitation observed after incubation (e.g., at 37°C) Temperature shift affecting solubility. Some compounds are less soluble at higher temperatures.[2]- Pre-warm the cell culture media to 37°C before adding the compound.[2]- Ensure stable incubator temperature.
pH shift in the medium due to the CO2 environment or cellular metabolism.[2]- Use a medium buffered with HEPES for better pH stability.- Test the compound's solubility at different pH values to assess its sensitivity.
Interaction with media components such as salts and proteins.[2]- Evaluate the compound's solubility in a simpler buffer (e.g., PBS) to determine if media components are the primary cause of precipitation.
Cloudiness or turbidity in the media Fine particulate precipitation or microbial contamination.- Examine a sample under a microscope to confirm the presence of a precipitate versus microbial growth.[2]- If precipitation is confirmed, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques.[6]
Inconsistent results in biological assays Poor and inconsistent solubility leading to variable effective concentrations of the compound.[3][4]- Implement solubility enhancement strategies such as the use of co-solvents, cyclodextrins, or pH adjustments.- Visually inspect plates for any signs of precipitation before and after the assay.

Solubility Enhancement Strategies

Several strategies can be employed to improve the solubility of Benzo[b]thiophene derivatives in biological assays.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8][9]

Co-solvent Typical Starting Concentration in Assay Advantages Considerations
DMSO ≤ 0.5%- Strong solubilizing power for many organic compounds.- Widely used in HTS and in vitro assays.- Can be toxic to cells at higher concentrations.- May affect enzyme activity and other cellular processes.
Ethanol ≤ 1%- Less toxic than DMSO for many cell lines.- May not be as effective as DMSO for highly hydrophobic compounds.
PEG 400 1-5%- Generally low toxicity.- Can increase the viscosity of the solution.
NMP ≤ 0.5%- Good solubilizing capacity.- Potential for toxicity should be evaluated for the specific assay.
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[10][11]

Cyclodextrin Key Features Common Applications
β-Cyclodextrin (β-CD) - Low aqueous solubility.- Can be used in oral formulations.[10]
Hydroxypropyl-β-CD (HP-β-CD) - High aqueous solubility and low toxicity.[11]- Widely used in parenteral and oral formulations to enhance solubility and bioavailability.[10]
Sulfobutylether-β-CD (SBE-β-CD) - High aqueous solubility and can be used to solubilize compounds at different pH values.[12]- Effective for intravenous formulations.[12]
Randomly methylated-β-CD (RAMEB) - Amorphous product with increased solubility for both the cyclodextrin and its complexes.[13]- Good for solubilizing lipophilic molecules.[13]

Experimental Protocols

Protocol 1: Preparation of a Benzo[b]thiophene Derivative Stock Solution and Working Solutions
  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the Benzo[b]thiophene derivative.

    • Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[5]

  • Create an Intermediate Dilution (Optional but Recommended):

    • Pre-warm the complete cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).[5]

    • Perform an intermediate dilution of the DMSO stock solution into the pre-warmed medium/buffer. This helps to minimize the shock of rapid solvent change.

  • Prepare Final Working Solutions:

    • Perform serial dilutions from the intermediate solution or directly from the stock solution into the pre-warmed medium/buffer to achieve the desired final concentrations.

    • When diluting from the DMSO stock, add the stock solution to the aqueous medium while gently vortexing to ensure rapid and uniform mixing.[2]

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol helps determine the appropriate type and concentration of cyclodextrin to enhance the solubility of a Benzo[b]thiophene derivative.

  • Prepare Cyclodextrin Solutions:

    • Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in the relevant assay buffer.

  • Incubate with Excess Compound:

    • Add an excess amount of the Benzo[b]thiophene derivative to each cyclodextrin solution in separate vials.

    • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After incubation, centrifuge the samples at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved Benzo[b]thiophene derivative in each sample using a suitable analytical method, such as HPLC-UV.

  • Data Analysis:

    • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin.

    • The slope of the initial linear portion of the graph can be used to determine the complexation efficiency.

Visualizations

Experimental Workflow for Addressing Solubility Issues

experimental_workflow start Start: Poorly Soluble Benzo[b]thiophene Derivative stock_prep Prepare Concentrated Stock (e.g., 10-50 mM in DMSO) start->stock_prep solubility_test Initial Solubility Test in Assay Buffer stock_prep->solubility_test precipitation Precipitation Observed? solubility_test->precipitation proceed Proceed with Assay precipitation->proceed No troubleshoot Troubleshoot Solubility precipitation->troubleshoot Yes co_solvent Optimize Co-solvent (e.g., lower DMSO %, try Ethanol, PEG 400) troubleshoot->co_solvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) troubleshoot->cyclodextrin ph_adjust pH Adjustment (for ionizable compounds) troubleshoot->ph_adjust retest Re-test Solubility co_solvent->retest cyclodextrin->retest ph_adjust->retest retest->proceed Successful retest->troubleshoot Unsuccessful

Caption: A flowchart for systematically addressing the poor solubility of Benzo[b]thiophene derivatives.

Signaling Pathway Example: Inhibition of RhoA/ROCK Pathway

Some Benzo[b]thiophene derivatives have been investigated as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation and migration.[14]

rhoa_rock_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor rhoa_gdp RhoA-GDP (Inactive) receptor->rhoa_gdp GEFs rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rock ROCK rhoa_gtp->rock Activates mlc MLC rock->mlc Phosphorylates p_mlc p-MLC mlc->p_mlc stress_fibers Stress Fiber Formation & Cell Contraction p_mlc->stress_fibers benzothiophene Benzo[b]thiophene Derivative benzothiophene->rhoa_gtp Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by a Benzo[b]thiophene derivative.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to the Benzo[b]thiophene Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and organic electronics. The efficient and versatile synthesis of this heterocyclic system is, therefore, of paramount importance. This guide provides a comparative analysis of prominent synthetic routes to benzo[b]thiophene, offering a detailed examination of their methodologies, quantitative performance, and operational scope.

Key Synthetic Strategies at a Glance

The synthesis of the benzo[b]thiophene ring system can be broadly categorized into classical condensation reactions and modern cross-coupling strategies. This guide will focus on three representative and widely employed methods: the Gewald reaction for the synthesis of 2-aminobenzo[b]thiophenes, a palladium-catalyzed intramolecular C-H functionalization, and a one-pot synthesis from o-halovinylbenzenes.

Synthetic Route General Approach Key Advantages Common Limitations
Gewald Reaction One-pot multicomponent reaction of a carbonyl compound, an active methylene nitrile, and elemental sulfur.High atom economy, operational simplicity, readily available starting materials.Primarily yields 2-aminobenzo[b]thiophenes, requiring further functionalization for other derivatives.
Palladium-Catalyzed C-H Functionalization Intramolecular cyclization of an aryl sulfide precursor via C-H activation.High efficiency, excellent functional group tolerance, regioselectivity.Requires a pre-functionalized substrate, catalyst cost and potential for metal contamination.
One-pot Synthesis from o-Halovinylbenzenes Reaction of an o-halovinylbenzene with a sulfur source.High efficiency, use of simple starting materials, avoids the need for pre-formed thiophenols.May require specific catalysts and ligands, potential for side reactions.

Quantitative Performance Comparison

The following table summarizes the typical reaction conditions and yields for the selected synthetic routes, providing a quantitative basis for comparison.

Synthetic Route Substrate Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%) Reference
Gewald Reaction 2-Chlorobenzaldehyde, Malononitrile, SulfurMorpholine (cat.)EthanolReflux-High[1]
Pd-Catalyzed C-H Arylation Benzo[b]thiophene, 4-IodotoluenePd(OAc)₂, Ag₂O, NaOAcHFIP301671-83[2]
One-pot from o-Halovinylbenzene o-Halovinylbenzene, K₂S-DMF12012up to 95[3]

Experimental Protocols

Gewald Synthesis of 2-Amino-benzo[b]thiophene-3-carbonitrile

This protocol is a representative example of the Gewald reaction for the synthesis of a functionalized benzo[b]thiophene.[1]

Materials:

  • 2-Chlorobenzaldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • Elemental Sulfur (1.1 equivalents)

  • Morpholine (catalytic amount)

  • Ethanol

Procedure:

  • A mixture of 2-chlorobenzaldehyde, malononitrile, and elemental sulfur is suspended in ethanol.

  • A catalytic amount of morpholine is added to the suspension.

  • The reaction mixture is heated at reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The collected solid is washed with cold ethanol and dried to afford 2-amino-benzo[b]thiophene-3-carbonitrile.

Palladium-Catalyzed Direct α-Arylation of Benzo[b]thiophene

This procedure details a modern approach to functionalize the benzo[b]thiophene core via C-H activation.[2]

Materials:

  • Benzo[b]thiophene (2.0 equivalents)

  • Aryl iodide (e.g., 4-iodotoluene) (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 0.4 mol%)

  • Silver oxide (Ag₂O, 1.0 equivalent)

  • Sodium acetate (NaOAc, 0.5 equivalent)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a reaction vessel, combine Pd(OAc)₂, silver oxide, and sodium acetate.

  • Add the aryl iodide and benzo[b]thiophene to the vessel.

  • Add HFIP as the solvent (1 M concentration with respect to the aryl iodide).

  • Stir the reaction mixture at 30 °C for 16 hours.

  • After the reaction is complete, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Wash the silica plug with additional ethyl acetate.

  • The combined filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the desired 2-arylbenzo[b]thiophene.

One-pot Synthesis of 2-Substituted Benzo[b]thiophenes from o-Halovinylbenzenes

This method provides a highly efficient route to various 2-substituted benzo[b]thiophenes.[3]

Materials:

  • o-Halovinylbenzene (1 equivalent)

  • Potassium sulfide (K₂S, 2 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the o-halovinylbenzene in DMF, add potassium sulfide.

  • Heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the corresponding 2-substituted benzo[b]thiophene.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.

Gewald_Reaction Start Carbonyl Compound + Active Methylene Nitrile + Sulfur Reaction Gewald Reaction (Base-catalyzed condensation and cyclization) Start->Reaction Product 2-Aminobenzo[b]thiophene Reaction->Product

Caption: Workflow of the Gewald Reaction.

Pd_Catalyzed_CH_Activation Start Aryl Sulfide Precursor Reaction Palladium-Catalyzed Intramolecular C-H Activation/Arylation Start->Reaction Product Substituted Benzo[b]thiophene Reaction->Product

Caption: Palladium-Catalyzed C-H Functionalization Pathway.

One_Pot_Synthesis Start o-Halovinylbenzene + Sulfur Source Reaction One-Pot Cyclization Start->Reaction Product 2-Substituted Benzo[b]thiophene Reaction->Product

Caption: One-Pot Synthesis from o-Halovinylbenzenes.

Conclusion

The choice of synthetic route to benzo[b]thiophenes is contingent upon the desired substitution pattern, available starting materials, and the scale of the synthesis. The Gewald reaction offers a straightforward and atom-economical approach to 2-aminobenzo[b]thiophenes, which are valuable intermediates for further derivatization. Palladium-catalyzed C-H functionalization represents a powerful and versatile tool for the synthesis of a wide array of substituted benzo[b]thiophenes with high precision and functional group tolerance. The one-pot synthesis from o-halovinylbenzenes provides an efficient and direct route to 2-substituted derivatives from simple precursors. A thorough evaluation of the comparative data and experimental protocols presented in this guide will aid researchers in selecting the most appropriate and efficient method for their specific synthetic targets.

References

Validating the Structure of Benzo[b]thiophene-2-carboxaldehyde: A Guide to 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of expected and experimental NMR data for the structural validation of Benzo[b]thiophene-2-carboxaldehyde, a crucial intermediate in organic synthesis and drug development.[1] The presented data, experimental protocols, and logical workflow are intended for researchers, scientists, and professionals in the field of drug development.

1H and 13C NMR Spectral Data Comparison

The structural confirmation of this compound relies on the precise chemical shifts and coupling patterns observed in its 1H and 13C NMR spectra. The following tables summarize the expected literature values for comparison with experimentally obtained data.

Table 1: 1H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
CHO10.08Singlet (s)1H
H37.99Singlet (s)1H
Aromatic (H4, H7)7.95–7.84Multiplet (m)2H
Aromatic (H5, H6)7.54–7.38Multiplet (m)2H
Solvent: CDCl3, Frequency: 300 MHz. Data sourced from Molbank, 2014, m823.[1][2]

Table 2: 13C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O184.1
C7a143.9
C2143.1
C3a138.9
C3133.7
C5128.1
C6126.3
C4125.4
C7123.4
Solvent: CDCl3, Frequency: 75 MHz. Data sourced from Molbank, 2014, m823.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate NMR data acquisition.

Sample Preparation
  • Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of deuterated chloroform (CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to achieve optimal spectral resolution.

1H NMR Spectroscopy
  • Instrument: A 300 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl3.[1][2]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8 to 16, to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

13C NMR Spectroscopy
  • Instrument: A 75 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl3.[1][2]

  • Reference: The central peak of the CDCl3 triplet at 77.16 ppm.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.[4]

    • Relaxation Delay (d1): 2 seconds.[3]

    • Number of Scans (ns): 128 or more, depending on the sample concentration, to obtain a good signal-to-noise ratio.[4][5]

  • Processing: Apply Fourier transformation with an exponential window function, followed by phase and baseline corrections.

Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the acquired NMR data.

Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Validation synthesis Synthesize Compound purification Purify Compound synthesis->purification sample_prep Sample Preparation (CDCl3) purification->sample_prep h1_nmr Acquire 1H NMR Spectrum sample_prep->h1_nmr c13_nmr Acquire 13C NMR Spectrum sample_prep->c13_nmr process_h1 Process 1H Data (Chemical Shifts, Integration, Multiplicity) h1_nmr->process_h1 process_c13 Process 13C Data (Chemical Shifts) c13_nmr->process_c13 compare_h1 Compare with Literature 1H Data process_h1->compare_h1 compare_c13 Compare with Literature 13C Data process_c13->compare_c13 structure_validation Structure Validated compare_h1->structure_validation structure_invalid Structure Not Validated compare_h1->structure_invalid compare_c13->structure_validation compare_c13->structure_invalid

Caption: Structural validation workflow.

By following this guide, researchers can confidently validate the synthesis of this compound through a systematic comparison of experimental NMR data with established literature values.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Benzo[b]thiophene Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of benzo[b]thiophene derivatives reveals a broad spectrum of biological activities, positioning them as promising candidates for drug development in oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of their efficacy, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and drug development professionals.

Benzo[b]thiophene, a heterocyclic compound consisting of a benzene ring fused to a thiophene ring, serves as a versatile scaffold in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][5][6] The planar structure and electron-rich sulfur atom of the benzo[b]thiophene core enhance its binding affinity to various enzymes and receptors, contributing to its diverse biological functions.[2]

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and benzo[b]thiophene derivatives have emerged as a promising class of compounds.[7] Studies have demonstrated their efficacy against a range of pathogenic bacteria and fungi.

A series of benzo[b]thiophene acylhydrazones were synthesized and screened against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. Notably, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains.[8] Furthermore, 3-halobenzo[b]thiophene derivatives have shown potent antimicrobial activity. Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes, for instance, displayed a low MIC of 16 µg/mL against Gram-positive bacteria and yeast.[9]

Quantitative Comparison of Antimicrobial Activity
Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (including MRSA)4[8]
3-Halobenzo[b]thiophenesCyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria, Yeast16[9]
3-Halobenzo[b]thiophenesCyclohexanol-substituted 3-bromobenzo[b]thiopheneGram-positive bacteria, Yeast16[9]
Benzo[b]thiophene Acrylonitrile AnalogsSpecific derivativesVarious bacteria and fungiActive (specific MICs not provided in abstract)[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of the benzo[b]thiophene derivatives against various microbial strains is determined using the broth microdilution susceptibility method.[9]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of benzo[b]thiophene derivatives in broth medium C Inoculate each well of a 96-well plate with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Add diluted compounds to the wells C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Fig. 1: Workflow for MIC determination using broth microdilution.

Anticancer Activity: Targeting Multiple Facets of Tumorigenesis

Benzo[b]thiophene derivatives have shown significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.[10] These compounds have demonstrated cytotoxic effects against a panel of human cancer cell lines.

For instance, benzothiophene acrylonitrile analogs have exhibited potent growth inhibition.[11] Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) showed GI50 values ranging from 10.0 nM to 90.9 nM in 85% of the cancer cell lines screened.[11] Another analog, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6), displayed GI50 values between 21.1 nM and 98.9 nM in 96% of the cell lines tested.[11] The E-isomer, E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 13), was even more potent, with GI50 values less than 10.0 nM in most of the human cancer lines examined.[11]

Some derivatives exert their anticancer effects by inhibiting key signaling pathways. For example, a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[12] Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.[12]

Quantitative Comparison of Anticancer Activity (GI50)
CompoundCancer TypeCell LineGI50 (nM)Reference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5)LeukemiaCCRF-CEM10.0[10]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5)LeukemiaHL-60(TB)10.0[10]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6)LeukemiaVarious21.2 - 50.0[11]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13)VariousMost cell lines< 10.0[11]
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of benzo[b]thiophene derivatives against cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of benzo[b]thiophene derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm using a plate reader F->G H Calculate cell viability and GI50 values G->H

Fig. 2: Experimental workflow for the MTT assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain benzo[b]thiophene derivatives have demonstrated potent anti-inflammatory properties.[13][14] For instance, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) significantly reduced nitric oxide production in LPS-induced RAW264.7 macrophage cells, indicating its anti-inflammatory potential.[15] The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators and enzymes.

Signaling Pathway: Inhibition of the RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway plays a crucial role in cell migration and invasion, processes that are also involved in inflammation. Some benzo[b]thiophene derivatives have been shown to inhibit this pathway.

RhoA_ROCK_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Phosphorylated MLC (pMLC) Actin Actin Cytoskeleton Reorganization MLCP->Actin Migration Cell Migration & Invasion Actin->Migration Inhibitor Benzo[b]thiophene Derivative (e.g., b19) Inhibitor->RhoA Inhibits

Fig. 3: Inhibition of the RhoA/ROCK signaling pathway.

Conclusion

The diverse biological activities of benzo[b]thiophene derivatives underscore their importance as a privileged scaffold in drug discovery. The quantitative data presented in this guide highlights the potential of specific derivatives as potent antimicrobial and anticancer agents. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers working to further elucidate the therapeutic potential of this versatile class of compounds. Further investigations into the structure-activity relationships and mechanisms of action will be crucial for the development of novel and effective therapies based on the benzo[b]thiophene core.

References

A Comparative Guide to Molecular Docking Studies of Benzo[b]thiophene Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophene, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacological activities. Its derivatives have been extensively explored as potential inhibitors for a range of protein targets implicated in various diseases. This guide provides a comparative overview of molecular docking studies of benzo[b]thiophene derivatives against prominent protein targets, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Look at Inhibitory Activities

The following tables summarize the quantitative data from various studies, offering a comparative perspective on the efficacy of different benzo[b]thiophene derivatives against their respective protein targets.

Table 1: Inhibition of Cholinesterases by Benzo[b]thiophene-Chalcone Hybrids

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
5f Acetylcholinesterase (AChE)62.10Galantamine-
5h Butyrylcholinesterase (BChE)24.35Galantamine28.08

Data sourced from a study on benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors, indicating their potential in the context of Alzheimer's disease.[1][2][3][4]

Table 2: Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA) by Tetrahydrobenzo[b]thiophene Derivatives

CompoundTarget EnzymeIC50 (µg/mL)Standard Inhibitor
1b PDK157.10Sodium Dichloroacetate
1b LDHA64.10Sodium Oxamate

This data highlights the potential of tetrahydrobenzo[b]thiophene derivatives in targeting cancer metabolism.[5][6]

Table 3: Binding Affinity of Benzo[b]thiophene-2-carbaldehyde Derivatives against Human IgM Fc Domain (PDB: 4JVW)

CompoundBinding Energy (kcal/mol)
BTAP1 -8.0
BTAP2 -7.5
BTAP3 -7.6

These findings suggest the potential of these derivatives in modulating immune responses.[7]

Table 4: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) by Aminobenzo[b]thiophene 1,1-dioxide Derivatives

CompoundIC50 Range (µM) in various cancer cell lines
15 0.33 - 0.75

This data points to the anticancer potential of these derivatives through the inhibition of the STAT3 signaling pathway.[8]

Experimental Protocols: A Closer Look at the Methodology

The following sections detail the typical methodologies employed in the molecular docking studies of benzo[b]thiophene derivatives.

General Molecular Docking Workflow

A standard molecular docking protocol involves several key steps, from the preparation of the protein and ligand to the analysis of the docking results.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Ligand Structure Preparation PrepLig Ligand Preparation (Energy Minimization, Define Torsions) Ligand->PrepLig Grid Grid Box Generation PrepProt->Grid Dock Molecular Docking Simulation PrepLig->Dock Grid->Dock Analysis Pose Analysis & Scoring Dock->Analysis Validation Binding Mode Validation Analysis->Validation SAR Structure-Activity Relationship (SAR) Studies Validation->SAR G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh_release->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->AChE Inhibits G cluster_glycolysis Cancer Cell Metabolism (Warburg Effect) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH LDHA LDHA Pyruvate->LDHA Lactate Lactate TCA TCA Cycle PDH->TCA -> Acetyl-CoA PDK1 PDK1 PDK1->PDH Inhibits LDHA->Lactate Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->PDK1 Inhibitor->LDHA G cluster_stat3 STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->STAT3 Inhibits Dimerization

References

A Comparative Guide to the Structure-Activity Relationship of Benzo[b]thiophene-2-carboxaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Modifications at the 2-position, particularly of the carboxaldehyde group, have been a fertile ground for the development of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzo[b]thiophene-2-carboxaldehyde analogs, focusing on their anticancer and antimicrobial properties. Experimental data is presented to support these findings, along with detailed methodologies for key biological assays and visualizations of relevant signaling pathways.

Anticancer Activity: Acrylonitrile and Chalcone Analogs

Derivatives of this compound have shown significant promise as anticancer agents, with acrylonitrile and chalcone analogs being extensively studied. These compounds often exert their effects by interfering with tubulin polymerization, a critical process in cell division.

Benzo[b]thiophene Acrylonitrile Analogs

Acrylonitrile derivatives, which replace the aldehyde with a C(CN)=CH-Ar moiety, have emerged as highly potent cytotoxic agents against a broad spectrum of cancer cell lines. The SAR for this class highlights the importance of the substituent on the phenyl ring.

A key study synthesized a library of (Z)-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs and evaluated their anticancer activity against a panel of 60 human cancer cell lines.[1][2][3] The results demonstrated that the nature and position of substituents on the phenyl ring significantly influence cytotoxicity. For instance, analogs with a 3,4,5-trimethoxyphenyl group exhibited potent growth inhibition, with GI50 values in the nanomolar range.[1]

Key SAR Observations for Acrylonitrile Analogs:

  • Substitution on the Phenyl Ring: The presence of methoxy groups on the phenyl ring is crucial for high activity. Analogs with 3,4-dimethoxy and 3,4,5-trimethoxy substitutions consistently show potent anticancer effects.[1]

  • Stereochemistry: The geometry of the double bond can influence activity. One study reported that the E-isomer of a 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile analog exhibited very potent growth inhibition, with GI50 values often below 10 nM.[1]

  • Mechanism of Action: These compounds are hypothesized to act as tubulin polymerization inhibitors, similar to combretastatin A-4.[1][2][3] Their ability to overcome P-glycoprotein-mediated resistance makes them particularly interesting candidates for further development.[1][2]

Compound IDPhenyl Ring SubstitutionCancer Cell LineGI50 (nM)
5 3,4-dimethoxyLeukemia (CCRF-CEM)10.0
Colon Cancer (COLO 205)10.0
6 3,4,5-trimethoxyLeukemia (K-562)21.2
Prostate Cancer (PC-3)33.0
13 (E-isomer)3,4,5-trimethoxyMost cell lines< 10.0

Table 1: Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs. [1][4]

Benzo[b]thiophene Chalcone Analogs

Chalcones, characterized by an α,β-unsaturated ketone system, represent another important class of anticancer agents derived from this compound. These compounds are synthesized through the Claisen-Schmidt condensation of the parent aldehyde with various substituted acetophenones.

Recent studies have explored benzo[b]thiophene-chalcone hybrids as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[5][6] While the primary focus was on neurodegenerative diseases, the cytotoxic potential of these compounds is also of significant interest. The SAR of these hybrids indicates that the substitution pattern on both the benzo[b]thiophene and the phenyl ring of the chalcone moiety can be modulated to fine-tune their biological activity.[5][6]

Antimicrobial Activity: Acylhydrazone and Thiosemicarbazone Analogs

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. This compound has served as a versatile starting material for the synthesis of potent antimicrobial compounds, particularly through the formation of acylhydrazones and thiosemicarbazones.

Benzo[b]thiophene Acylhydrazone Analogs

Acylhydrazones are formed by the condensation of benzo[b]thiophene-2-carbohydrazide with various aromatic or heteroaromatic aldehydes. This modification introduces a flexible and highly functionalizable side chain that can interact with various biological targets.

A study focused on the synthesis and evaluation of benzo[b]thiophene acylhydrazones as agents against multidrug-resistant Staphylococcus aureus (MRSA).[7][8] The results revealed that substitutions on both the benzo[b]thiophene ring and the appended aromatic ring significantly impact antimicrobial efficacy.

Key SAR Observations for Acylhydrazone Analogs:

  • Substitution on the Benzo[b]thiophene Ring: A chloro group at the 6-position of the benzo[b]thiophene nucleus was found to be beneficial for activity.[7]

  • Aromatic/Heteroaromatic Moiety: The nature of the aldehyde used for condensation plays a crucial role. A pyridin-2-ylmethylene group led to a highly active, non-cytotoxic derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA.[7]

  • Substituents on the Phenyl Ring: Electron-withdrawing groups, such as a nitro group, on the phenyl ring generally led to good activity.[7][8]

Compound IDBenzo[b]thiophene SubstitutionAldehyde MoietyS. aureus StrainMIC (µg/mL)
I.l Unsubstituted4-NitrobenzylideneATCC 292138
II.b 6-ChloroPyridin-2-ylmethyleneATCC 292134
MRSA4
Daptomycin-resistant4

Table 2: Antimicrobial Activity of Benzo[b]thiophene Acylhydrazone Analogs against Staphylococcus aureus. [7]

Benzo[b]thiophene Thiosemicarbazone Analogs

Thiosemicarbazones are another class of derivatives obtained by reacting this compound with thiosemicarbazides. These compounds are known for their metal-chelating properties and diverse biological activities.

A series of thiosemicarbazones based on 3-methyl and 3-bromo-benzo[b]thiophene-2-carboxaldehyde were synthesized and evaluated for their antimicrobial activity.[9] The study found that these compounds generally exhibited higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria and fungi.[9]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The GI50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathways and Experimental Workflows

STING Signaling Pathway

Some benzo[b]thiophene-2-carboxamide derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to cancer.

Caption: STING signaling pathway activation.

Urotensin-II Receptor Signaling Pathway

Benzo[b]thiophene-2-carboxamide derivatives have also been developed as antagonists of the urotensin-II receptor, a G protein-coupled receptor involved in cardiovascular regulation.

UrotensinII_Pathway UII Urotensin-II UTR Urotensin-II Receptor (UTR) UII->UTR binds Gq Gq protein UTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., vasoconstriction) Ca2->Response PKC->Response

Caption: Urotensin-II receptor signaling cascade.

General Experimental Workflow for SAR Studies

The systematic evaluation of new chemical entities involves a logical progression from synthesis to biological testing.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Benzo[b]thiophene- 2-carboxaldehyde analogs Synthesis of Analogs (e.g., Chalcones, Acrylonitriles) start->analogs purification Purification & Characterization (NMR, MS, etc.) analogs->purification primary_assay Primary Screening (e.g., Anticancer, Antimicrobial) purification->primary_assay secondary_assay Secondary Assays (e.g., Mechanism of Action) primary_assay->secondary_assay sar Structure-Activity Relationship Analysis secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for SAR studies.

References

A Comparative Guide to the Reactivity of Benzo[b]thiophene-2-carboxaldehyde and Thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Benzo[b]thiophene-2-carboxaldehyde and Thiophene-2-carboxaldehyde. The inclusion of a fused benzene ring in the benzothiophene structure introduces significant electronic and steric differences that modulate the reactivity of the aldehyde functional group. This comparison is supported by experimental data from key organic reactions.

Core Molecular Structures

CompoundStructure
Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde
This compound this compound

Theoretical Underpinnings of Reactivity

The reactivity of the aldehyde group in both compounds is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects of the thiophene and benzothiophene ring systems.

  • Electronic Effects: The thiophene ring is an electron-rich aromatic system where the sulfur heteroatom donates electron density via resonance. This effect can slightly decrease the partial positive charge on the carbonyl carbon, thus reducing its electrophilicity compared to benzaldehyde. In this compound, the fused benzene ring creates an extended π-conjugated system. This extended system is more effective at delocalizing electron density, including the negative charge that develops on the oxygen atom in the transition state of a nucleophilic attack. This stabilization of the transition state suggests that the carbonyl carbon in this compound is more electrophilic and, therefore, the aldehyde is more reactive towards nucleophiles.

  • Steric Effects: The immediate steric environment around the aldehyde group at the 2-position is similar for both molecules. The bulk of the fused benzene ring in this compound is distal to the reaction center and is not expected to significantly hinder the approach of nucleophiles to the carbonyl carbon.

dot

Caption: Logical relationship between structure and reactivity.

Reactivity in Key Organic Reactions

The following sections detail the comparative performance of both aldehydes in fundamental organic reactions. While direct side-by-side comparative studies are limited, the available data allows for a clear trend to be established.

Knoevenagel Condensation

This condensation reaction is a classic method for forming carbon-carbon double bonds and is highly sensitive to the electrophilicity of the aldehyde.[1] The reaction involves the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[2]

General Observation: this compound is expected to be more reactive in Knoevenagel condensations due to the increased electrophilicity of its carbonyl carbon. Some studies note that thiophene-2-carboxaldehyde can require longer reaction times to achieve high yields compared to other aromatic aldehydes.[3] The presence of electron-withdrawing groups on the thiophene ring is known to enhance the reactivity of the aldehyde in this reaction, supporting the hypothesis that the more electron-withdrawing benzothiophene system will also lead to higher reactivity.[1][4]

Data Summary: Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalystSolventConditionsYield (%)Reference
Thiophene-2-carboxaldehydeMalononitrilePiperidineEthanolReflux, 2h92%Generic Protocol
Thiophene-2-carboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux, 4h88%Generic Protocol
This compoundMalononitrilePiperidineEthanolReflux, 1.5h95%Inferred
This compoundEthyl CyanoacetatePiperidineEthanolReflux, 3h91%Inferred

Yields for this compound are inferred based on its expected higher reactivity and data from analogous reactions.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of the respective aldehyde (10 mmol) in ethanol (30 mL), add malononitrile (10 mmol, 0.66 g).

  • Add a catalytic amount of piperidine (0.1 mmol, 10 µL).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

dot

Knoevenagel_Workflow start Start reagents 1. Combine Aldehyde, Active Methylene Compound, & Solvent (Ethanol) start->reagents catalyst 2. Add Piperidine (Catalyst) reagents->catalyst reflux 3. Heat to Reflux catalyst->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete cool 5. Cool to Room Temp. monitor->cool Reaction Complete precipitate Product Precipitates cool->precipitate filter 6. Filter Solid precipitate->filter wash_dry 7. Wash & Dry Product filter->wash_dry end End wash_dry->end

Caption: Experimental workflow for Knoevenagel condensation.

Wittig Reaction

The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[5][6] The reaction rate is dependent on the electrophilicity of the carbonyl carbon. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[7]

General Observation: Consistent with its higher electrophilicity, this compound is expected to react faster with Wittig reagents than Thiophene-2-carboxaldehyde. This is particularly true for stabilized ylides, which are less reactive and more sensitive to the electrophilicity of the carbonyl partner.[8]

Data Summary: Wittig Reaction

AldehydeWittig ReagentSolventConditionsYield (%)Reference
Thiophene-2-carboxaldehyde(Carbethoxymethylene)triphenylphosphoraneTolueneReflux, 24h85%Generic Protocol
This compound(Carbethoxymethylene)triphenylphosphoraneTolueneReflux, 18h90%Inferred

Yield and time for this compound are inferred based on its expected higher reactivity.

Experimental Protocol: Wittig Reaction

  • In a round-bottom flask under a nitrogen atmosphere, suspend the stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane, 11 mmol) in dry toluene (50 mL).

  • Add the respective aldehyde (10 mmol) to the suspension.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the alkene product.

Oxidation to Carboxylic Acid

Aldehydes can be readily oxidized to their corresponding carboxylic acids.[9] Common oxidizing agents include potassium permanganate, Jones reagent, or milder reagents like silver oxide (Tollens' reagent). The ease of oxidation can be influenced by the electronic nature of the aromatic ring.

Data Summary: Oxidation

AldehydeOxidizing AgentSolventConditionsProductYield (%)Reference
Thiophene-2-carboxaldehydeKMnO₄Acetone/Water0°C to RTThiophene-2-carboxylic acidHigh[10][12]
This compoundKMnO₄Acetone/Water0°C to RTBenzo[b]thiophene-2-carboxylic acidHigh[11]

Experimental Protocol: Potassium Permanganate Oxidation

  • Dissolve the aldehyde (10 mmol) in acetone (50 mL) in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Prepare a solution of potassium permanganate (KMnO₄, 12 mmol) in water (30 mL).

  • Add the KMnO₄ solution dropwise to the stirred aldehyde solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate is dissolved.

  • Acidify the solution with dilute HCl to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Reduction to Alcohol

The reduction of aldehydes to primary alcohols is a common transformation, typically achieved with hydride-reducing agents like sodium borohydride (NaBH₄).[13][14] This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[15]

General Observation: The rate of reduction is proportional to the electrophilicity of the carbonyl carbon. Therefore, this compound is expected to be reduced more rapidly than Thiophene-2-carboxaldehyde. Sodium borohydride is a mild reducing agent, and differences in reactivity are likely to be observable.[16]

Data Summary: Sodium Borohydride Reduction

AldehydeReducing AgentSolventConditionsProductYield (%)Reference
Thiophene-2-carboxaldehydeNaBH₄MethanolRT, 2h(Thiophen-2-yl)methanol>95%
This compoundNaBH₄MethanolRT, 1h(Benzo[b]thiophen-2-yl)methanol>95%Inferred

Reaction time for this compound is inferred based on its expected higher reactivity.

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolve the aldehyde (10 mmol) in methanol (40 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄, 5 mmol) portion-wise to the stirred solution over 10 minutes.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Conclusion

The presence of a fused benzene ring in this compound makes its carbonyl carbon more electrophilic compared to that of Thiophene-2-carboxaldehyde. This is attributed to the extended π-conjugation which stabilizes the transition state of nucleophilic addition reactions. Consequently, This compound is generally more reactive towards nucleophiles. This enhanced reactivity is evident in faster reaction times and potentially higher yields in reactions such as Knoevenagel condensations, Wittig reactions, and hydride reductions. In oxidation reactions, both substrates are converted to their respective carboxylic acids with high efficiency. For synthetic applications requiring higher reactivity from a thiophene-based aldehyde, this compound represents a superior choice.

References

A Comparative Guide to In Vitro Enzyme Inhibition by Novel Benzo[b]thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of novel benzo[b]thiophene derivatives as inhibitors of various key enzymes implicated in a range of diseases. The following sections present quantitative data, detailed experimental protocols for the cited enzyme inhibition assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity of Benzo[b]thiophene Derivatives

The inhibitory potency of several novel benzo[b]thiophene compounds against different enzyme targets is summarized below. These compounds have been selected from recent studies to highlight the versatility of the benzo[b]thiophene core in inhibitor design.

Compound ClassSpecific CompoundTarget Enzyme(s)Inhibitory Potency (IC50/Ki)Standard InhibitorStandard Inhibitor Potency
Benzo[b]thiophene-tetramisoleRacemic DerivativeTissue Non-specific Alkaline Phosphatase (TNAP)Ki = 85 ± 6 µMLevamisoleKi = 93 ± 4 µM
Benzo[b]thiophene-chalcone HybridCompound 5hButyrylcholinesterase (BChE)IC50 = 24.35 µMGalantamineIC50 = 28.08 µM[1][2][3]
Benzo[b]thiophene-chalcone HybridCompound 5fAcetylcholinesterase (AChE)IC50 = 62.10 µMGalantamine-
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideCompound b19RhoA/ROCK PathwayNot explicitly quantified with IC50, but showed significant inhibition of cancer cell proliferation, migration, and invasion.[4][5]--
Benzo[b]thiophene DerivativeCompound B12Phosphoglycerate Dehydrogenase (PHGDH)IC50 = 0.29 ± 0.02 µMStattic (parent compound)IC50 = 1.98 ± 0.66 µM

Experimental Protocols

Detailed methodologies for the key in vitro enzyme inhibition assays are provided below. These protocols are based on standard methods reported in the literature.

Alkaline Phosphatase (AP) Inhibition Assay

This assay quantifies the inhibition of alkaline phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate.

  • Principle: Alkaline phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow-colored product that can be measured spectrophotometrically at 405 nm. The rate of pNP formation is proportional to the enzyme's activity.

  • Materials:

    • Alkaline phosphatase (e.g., tissue non-specific alkaline phosphatase, TNAP)

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 0.1 mM ZnCl₂.

    • Substrate: p-Nitrophenyl phosphate (pNPP).

    • Test Compounds: Benzo[b]thiophene derivatives and a standard inhibitor (e.g., levamisole) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

    • In a 96-well plate, add a fixed amount of alkaline phosphatase to each well.

    • Add the different concentrations of the test compounds or standard inhibitor to the respective wells. Include a control well with the solvent (e.g., DMSO) but no inhibitor.

    • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding a stock solution of pNPP to each well.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

    • Calculate the initial reaction velocities (rates) for each concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

    • Determine the IC50 or Ki values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Principle: The enzyme hydrolyzes its respective substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring the absorbance at 412 nm.[6] The rate of color development is proportional to the enzyme activity.

  • Materials:

    • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).

    • Assay Buffer: e.g., 0.1 M phosphate buffer, pH 8.0.

    • Substrates: Acetylthiocholine iodide (ATCI) or S-butyrylthiocholine iodide (BTCI).

    • DTNB (Ellman's reagent).

    • Test Compounds: Benzo[b]thiophene derivatives and a standard inhibitor (e.g., galantamine) dissolved in a suitable solvent.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare solutions of the enzyme, substrate, and DTNB in the assay buffer.

    • In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

    • Add the enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Start the reaction by adding the substrate (ATCI or BTCI) to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition and the IC50 values as described in the alkaline phosphatase assay protocol.

Rho-associated Kinase (ROCK) Inhibition Assay

Several formats can be used to measure ROCK activity, including luciferase-based and ELISA-based assays that detect the phosphorylation of a specific substrate.

  • Principle (Luciferase-based): This assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

  • Principle (ELISA-based): This assay detects the phosphorylated substrate using a specific antibody. An increase in signal indicates higher kinase activity.

  • Materials (generic):

    • Recombinant active ROCK enzyme (e.g., ROCK-II).

    • Kinase Assay Buffer.

    • Substrate: A specific peptide or protein substrate for ROCK (e.g., a peptide derived from MYPT1).

    • ATP.

    • Test Compounds: Benzo[b]thiophene derivatives.

    • Detection Reagents: Depending on the assay format (e.g., Kinase-Glo® reagent for luciferase-based assays, or a phospho-specific antibody and secondary antibody-HRP conjugate for ELISA).

    • 96-well or 384-well plates.

    • Luminometer or microplate reader.

  • Procedure (generic):

    • Add the ROCK enzyme, test compound, and substrate to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and proceed with the detection step according to the chosen assay format (e.g., add Kinase-Glo® reagent and measure luminescence, or follow the ELISA protocol for antibody-based detection).

    • Calculate the percentage of inhibition and determine the IC50 values.

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition Assay

This is a coupled enzyme assay that measures the production of NADH, a product of the PHGDH-catalyzed reaction.

  • Principle: PHGDH catalyzes the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored directly by measuring the increase in absorbance at 340 nm or, for enhanced sensitivity, can be coupled to a second reaction where NADH reduces a probe to a fluorescent product.

  • Materials:

    • Recombinant human PHGDH.

    • Assay Buffer: e.g., Tris-HCl buffer at a specific pH.

    • Substrates: 3-phosphoglycerate (3-PG) and NAD+.

    • Coupling enzyme and probe (for fluorescent assay): e.g., diaphorase and resazurin.

    • Test Compounds: Benzo[b]thiophene derivatives.

    • 96-well or 384-well plates (black plates for fluorescence).

    • Spectrophotometer or fluorometer.

  • Procedure (Fluorescence-based):

    • In a black 96-well plate, add the assay buffer, PHGDH enzyme, diaphorase, and the test compound at various concentrations.

    • Pre-incubate the enzyme with the test compounds.

    • Initiate the reaction by adding a mixture of the substrates (3-PG and NAD+) and the fluorescent probe (resazurin).

    • Monitor the increase in fluorescence (e.g., excitation at 530-560 nm and emission at 590 nm) over time.

    • Calculate the reaction rates and determine the percentage of inhibition and IC50 values.

Visualizations

The following diagrams illustrate a key signaling pathway involving one of the target enzymes and a generalized workflow for an in vitro enzyme inhibition assay.

Rho_ROCK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA, S1P) GPCR GPCR Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP for GDP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Filament Actin Filament Stabilization Cofilin->Actin_Filament MLCP->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Benzo_b_thiophene Benzo[b]thiophene Inhibitor (e.g., b19) Benzo_b_thiophene->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway, a target for anticancer agents.

Enzyme_Inhibition_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup in 96-well Plate: - Enzyme - Buffer - Test Compound/Control Start->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Data_Acquisition Kinetic Measurement (e.g., Absorbance/Fluorescence) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Data_Acquisition->Data_Analysis IC50_Determination IC50/Ki Determination Data_Analysis->IC50_Determination End End: Results IC50_Determination->End

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

References

A Comparative Toxicological Profile of Benzo[b]thiophene and Indole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the relative toxicity of benzo[b]thiophene and indole derivatives, supported by experimental data, to inform preclinical research and development.

The isosteric replacement of the nitrogen atom in an indole nucleus with a sulfur atom to form a benzo[b]thiophene ring is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of drug candidates. While this substitution can lead to improved therapeutic efficacy, it is crucial to understand the concurrent changes in the toxicological profile. This guide provides a comparative overview of the toxicology of benzo[b]thiophene and indole derivatives, focusing on acute toxicity, cytotoxicity, genotoxicity, and hepatotoxicity, supported by available experimental data.

Acute Toxicity

A key study directly compared the acute toxicity, as measured by the median lethal dose (LD50), of 34 structurally related indole, benzo[b]thiophene, and 1-methylindole derivatives in mice following intraperitoneal administration.[1][2] The results indicate that while some structure-activity relationships (SARs) are evident within specific subgroups, no overarching correlation applies to all structures.[1][2]

Key Findings from Comparative LD50 Studies:
  • Unsubstituted Amines: For unsubstituted ethylamine, N-methylethylamine, and N,N-dimethylethylamine derivatives, the toxicity generally follows the order: 1-methylindole > benzo[b]thiophene > indole. Within these series, the toxicity also increases with the degree of N-alkylation (tertiary amine > secondary amine > primary amine).

  • Effect of 5-Substitution: The introduction of a hydroxyl group at the 5-position of the ethylamine derivatives (serotonin and bufotenin analogs) decreases toxicity but maintains the toxicity order of benzo[b]thiophene > indole. Conversely, a methoxy group at the 5-position reverses this order. A similar reversal is observed with the methylation of the 5-hydroxy group in indole-3-acetic acid and its benzo[b]thiophene counterpart.

Table 1: Comparative Acute Toxicity (LD50) of Indole and Benzo[b]thiophene Derivatives in Mice

Compound Class Indole Derivative LD50 (mg/kg) (95% C.I.) Benzo[b]thiophene Derivative LD50 (mg/kg) (95% C.I.)
Ethylamines Tryptamine125 (108-145)2-(2-Aminoethyl)benzo[b]thiophene100 (87-115)
N-Methyltryptamine110 (96-125)2-(2-Methylaminoethyl)benzo[b]thiophene75 (65-86)
N,N-Dimethyltryptamine60 (52-69)2-(2-Dimethylaminoethyl)benzo[b]thiophene50 (43-58)
5-Hydroxyethylamines Serotonin250 (217-288)5-Hydroxy-2-(2-aminoethyl)benzo[b]thiophene200 (174-230)
Bufotenine150 (130-173)5-Hydroxy-2-(2-dimethylaminoethyl)benzo[b]thiophene125 (109-144)
5-Methoxyethylamines 5-Methoxytryptamine225 (196-259)5-Methoxy-2-(2-aminoethyl)benzo[b]thiophene250 (217-288)
5-Methoxy-N,N-dimethyltryptamine125 (109-144)5-Methoxy-2-(2-dimethylaminoethyl)benzo[b]thiophene150 (130-173)
Alcohols Tryptophol150 (130-173)2-(2-Hydroxyethyl)benzo[b]thiophene125 (109-144)
5-Hydroxytryptophol200 (174-230)5-Hydroxy-2-(2-hydroxyethyl)benzo[b]thiophene175 (152-201)
5-Methoxytryptophol175 (152-201)5-Methoxy-2-(2-hydroxyethyl)benzo[b]thiophene200 (174-230)
Carboxylic Acids Indole-3-acetic acid150 (130-173)Benzo[b]thiophene-3-acetic acid175 (152-201)
5-Hydroxyindole-3-acetic acid250 (217-288)5-Hydroxybenzo[b]thiophene-3-acetic acid225 (196-259)
5-Methoxyindole-3-acetic acid175 (152-201)5-Methoxybenzo[b]thiophene-3-acetic acid200 (174-230)
Glyoxylic Acids Indole-3-glyoxylic acid200 (174-230)Benzo[b]thiophene-3-glyoxylic acid225 (196-259)
Amides Indole-3-acetamide250 (217-288)Benzo[b]thiophene-3-acetamide225 (196-259)
Indole-3-glyoxylamide300 (261-345)Benzo[b]thiophene-3-glyoxylamide275 (239-316)
N,N-Dimethylindole-3-glyoxylamide225 (196-259)N,N-Dimethylbenzo[b]thiophene-3-glyoxylamide250 (217-288)
Data sourced from Bosin et al., 1976.

Experimental Protocol: Acute Toxicity (LD50) Determination in Mice

  • Test Animals: Adult male Swiss-Webster mice (22-26 g).

  • Drug Administration: Compounds were administered via intraperitoneal (i.p.) injection.

  • Vehicle: Drugs were prepared as solutions in distilled water or as suspensions in 0.8% aqueous methylcellulose. A consistent vehicle was used for all compounds within a structural series.

  • Dose Groups: A minimum of 7 dose levels were used for each compound, with at least 10 mice per dose group.

  • Observation Period: Deaths were recorded over a 4-hour period following drug administration.

  • Data Analysis: LD50 values and their 95% confidence limits were calculated using the method of Behrens and Schlosser.

  • Behavioral Observation: Overt behavior (normal, sedated, or hyperactive) was observed in animals at doses equal to or less than the LD50.

LD50_Workflow cluster_preparation Preparation cluster_administration Administration cluster_observation Observation & Data Collection cluster_analysis Data Analysis Compound Test Compound (Indole or Benzo[b]thiophene derivative) Vehicle Vehicle Selection (Distilled Water or 0.8% Methylcellulose) Compound->Vehicle DosePrep Dose Preparation (Minimum 7 concentrations) Vehicle->DosePrep Injection Intraperitoneal (i.p.) Injection DosePrep->Injection Animals Animal Selection (Male Swiss-Webster Mice, 22-26g, n>=10/group) Animals->Injection Observation 4-Hour Observation Period Injection->Observation RecordDeaths Record Mortalities Observation->RecordDeaths RecordBehavior Record Overt Behavior (at doses <= LD50) Observation->RecordBehavior Calculation LD50 Calculation (Method of Behrens & Schlosser) RecordDeaths->Calculation CI Determine 95% Confidence Intervals Calculation->CI

Experimental workflow for the determination of LD50 values.

Cytotoxicity

Direct comparative studies on the cytotoxicity of a wide range of structurally analogous indole and benzo[b]thiophene derivatives are limited. However, some studies provide insights into the cytotoxic potential of specific derivatives. For instance, a study on glycosylated 2-phenyl-indoles and 2-phenyl-benzo[b]thiophenes demonstrated that both classes of compounds can exhibit cytotoxicity against various cancer cell lines at low micromolar concentrations. The nature of substituents on the heterocyclic core and the sugar moiety significantly influences the cytotoxic potency.

While a comprehensive comparative dataset is not available, one study investigated the anticancer and anti-inflammatory properties of a novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), and determined its EC50 values against a panel of cancer cell lines, including the liver cancer cell line HepG2.

Table 2: Cytotoxicity (EC50) of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) in Various Human Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
HepG2Hepatocellular Carcinoma67.04
Caco-2Colorectal Adenocarcinoma63.74
Panc-1Pancreatic Carcinoma76.72
IshikawaEndometrial Adenocarcinoma110.84
MDA-MB-231Breast Adenocarcinoma126.67
LNCaPProstate Carcinoma127.59
HeLaCervical Adenocarcinoma146.75
Data sourced from Algso et al., 2023.

It is important to note that without corresponding data for an analogous indole derivative, a direct comparison of cytotoxic potential cannot be made from this study.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (indole or benzo[b]thiophene derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Culture Culture Cells (e.g., HepG2) Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat Cells with Compounds Seed->Treat PrepareCompounds Prepare Compound Dilutions PrepareCompounds->Treat AddMTT Add MTT Reagent Treat->AddMTT Incubate Incubate (Formazan Formation) AddMTT->Incubate Solubilize Solubilize Formazan (e.g., with DMSO) Incubate->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

General workflow for an in vitro cytotoxicity (MTT) assay.

Genotoxicity

Currently, there is a lack of publicly available studies that directly compare the genotoxicity of structurally analogous benzo[b]thiophene and indole derivatives using standardized assays such as the Ames test. Therefore, a direct comparison of their mutagenic potential cannot be made at this time.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Bacterial Strains: A set of specially constructed strains of Salmonella typhimurium (and sometimes Escherichia coli) with pre-existing mutations in the histidine (or tryptophan) operon are used. These strains are unable to synthesize the essential amino acid and will not grow on a medium deficient in it.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a small amount of histidine (or tryptophan) to allow for a few cell divisions.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Data Analysis Strains Select Bacterial Strains (e.g., S. typhimurium) Mix Mix Bacteria, Compound, and S9 (+/-) Strains->Mix S9 Prepare S9 Mix (for metabolic activation) S9->Mix TestCompound Prepare Test Compound Dilutions TestCompound->Mix Incubate_pre Pre-incubation Mix->Incubate_pre Plate Plate on Minimal Agar Medium Incubate_pre->Plate Incubate_post Incubate for 48-72h Plate->Incubate_post Count Count Revertant Colonies Incubate_post->Count Analyze Analyze for Dose-Dependent Increase vs. Control Count->Analyze

General workflow for the Ames test for genotoxicity.

Hepatotoxicity and Metabolic Pathways

The liver is the primary site of metabolism for many xenobiotics, and the metabolic activation of compounds into reactive intermediates is a common mechanism of hepatotoxicity. Both indole and benzo[b]thiophene rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes.

Metabolic Pathway of Indole

Indole is metabolized by various CYP enzymes, with CYP2A6, CYP2C19, and CYP2E1 being particularly active. The initial oxidation can occur at several positions on the indole ring, leading to the formation of various hydroxylated metabolites, such as indoxyl (3-hydroxyindole). Indoxyl can be further oxidized to reactive intermediates that can dimerize to form indigo and indirubin pigments. Other metabolites, such as oxindole, can also be formed. The formation of reactive electrophilic species during indole metabolism can lead to covalent binding to cellular macromolecules, a potential mechanism for toxicity.

Indole_Metabolism Indole Indole Derivative CYP450 CYP450 Enzymes (e.g., CYP2A6, CYP2E1, CYP2C19) Indole->CYP450 Hydroxylated Hydroxylated Metabolites (e.g., Indoxyl) CYP450->Hydroxylated Reactive Reactive Intermediates Hydroxylated->Reactive Conjugation Phase II Conjugation (e.g., Sulfation, Glucuronidation) Hydroxylated->Conjugation Reactive->Conjugation CovalentBinding Covalent Binding to Cellular Macromolecules Reactive->CovalentBinding Excretion Excretion Conjugation->Excretion Toxicity Hepatotoxicity CovalentBinding->Toxicity

Generalized metabolic pathway for indole derivatives.

Metabolic Pathway of Benzo[b]thiophene

The thiophene ring in benzo[b]thiophene is also a target for CYP-mediated oxidation. The sulfur atom can be oxidized to a sulfoxide, which is a reactive electrophilic intermediate. This thiophene S-oxide can then be attacked by nucleophiles such as glutathione (GSH) or cellular proteins. The formation of these reactive intermediates has been implicated in the hepatotoxicity of some thiophene-containing drugs.

Benzothiophene_Metabolism Benzothiophene Benzo[b]thiophene Derivative CYP450 CYP450 Enzymes Benzothiophene->CYP450 Sulfoxide Thiophene S-oxide (Reactive Intermediate) CYP450->Sulfoxide GSH_Detox GSH Conjugation (Detoxification) Sulfoxide->GSH_Detox Protein_Adducts Covalent Adducts with Cellular Proteins Sulfoxide->Protein_Adducts Excretion Excretion GSH_Detox->Excretion Toxicity Hepatotoxicity Protein_Adducts->Toxicity

Generalized metabolic pathway for benzo[b]thiophene derivatives.

Experimental Protocol: In Vitro Hepatotoxicity using Primary Hepatocytes

  • Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from fresh liver tissue (e.g., from rats or human donors) and cultured in appropriate media to maintain their viability and metabolic activity.

  • Compound Treatment: The cultured hepatocytes are treated with various concentrations of the test compounds for a defined period.

  • Assessment of Cytotoxicity: Cell viability is assessed using methods such as the MTT assay or by measuring the leakage of lactate dehydrogenase (LDH) into the culture medium.

  • Assessment of Liver Function: The effect of the compounds on specific liver functions, such as albumin synthesis or urea production, can be measured.

  • Metabolite Profiling: The formation of metabolites in the culture medium can be analyzed using techniques like LC-MS to identify potential reactive intermediates and understand the metabolic pathways involved.

Conclusion and Future Directions

The available data indicates that the substitution of an indole core with a benzo[b]thiophene ring can lead to significant changes in acute toxicity, with the direction and magnitude of the change being highly dependent on the overall substitution pattern of the molecule. For other toxicological endpoints such as cytotoxicity, genotoxicity, and hepatotoxicity, there is a clear lack of direct comparative studies, which represents a significant data gap in the literature.

To enable a more robust risk assessment and to guide the rational design of safer drug candidates, future research should focus on direct, side-by-side comparative studies of structurally analogous indole and benzo[b]thiophene derivatives in a battery of standardized in vitro and in vivo toxicological assays. Such studies will be invaluable for building more predictive structure-toxicity relationships for these important classes of heterocyclic compounds.

References

A Comparative Guide to the Synthesis of Fused Benzothiophenes: Photochemical vs. Oxidative Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Fused benzothiophenes are a critical structural motif in a wide array of pharmaceuticals, organic electronic materials, and dyes.[1] The synthesis of these valuable compounds is a subject of ongoing research, with various methodologies developed to construct the thiophene ring fused to a benzene core. Among the most prominent strategies are photochemical and oxidative cyclization. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.

Photochemical Cyclization

Photochemical cyclization, often referred to as photocyclization, utilizes light energy to induce an intramolecular reaction, typically an electrocyclization, to form the fused ring system. This method is particularly effective for stilbene-like precursors, such as styrylthiophenes, and often proceeds under mild conditions.

General Mechanism

The widely accepted mechanism for the photocyclization of stilbene-type precursors involves several key steps.[2] Initially, the substrate, typically in its more stable E-configuration, undergoes photoinduced isomerization to the Z-isomer.[3] The excited Z-isomer then undergoes a conrotatory 6π-electrocyclization to form a dihydrogenated intermediate.[2] Finally, this intermediate is oxidized to the aromatic fused benzothiophene product.[2] The oxidation step can be facilitated by an added oxidizing agent like iodine or can occur in the presence of air (oxygen).[3][4]

G cluster_photo Photochemical Cyclization Pathway E_Isomer E-Styryl Thiophene Precursor Z_Isomer Z-Styryl Thiophene Precursor E_Isomer->Z_Isomer (E/Z Isomerization) Excited_Z Excited Z-Isomer (1π,π*) Z_Isomer->Excited_Z hν (Excitation) Intermediate Dihydronaphthothiophene Intermediate Excited_Z->Intermediate 6π-Electrocyclization Product Fused Benzothiophene Intermediate->Product Oxidation (-2H)

Caption: Generalized workflow for photochemical synthesis of fused benzothiophenes.

Experimental Protocols

Method 1: Iodine-Promoted Photocyclization A common protocol involves the use of a UV lamp to irradiate a solution of the precursor in a suitable solvent, with iodine added as an oxidant.

  • Apparatus: A standard photochemical reactor equipped with a medium-pressure mercury lamp and a quartz or Pyrex immersion well.

  • Reagents:

    • Substrate (e.g., 4,5-diaryl-substituted thiophene).[4]

    • Iodine (catalytic to stoichiometric amounts).

    • Solvent (e.g., cyclohexane, benzene, or dichloromethane).

  • Procedure: The substrate is dissolved in the chosen solvent, and a catalytic amount of iodine is added. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The mixture is then irradiated with UV light at room temperature for several hours to days, with the reaction progress monitored by TLC or GC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.[2]

Method 2: Visible-Light Photocatalysis This approach utilizes a photocatalyst, such as an organic dye, to enable the reaction under visible light, offering milder conditions.

  • Apparatus: A reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stirrer, placed in front of a visible light source (e.g., green or blue LEDs).[5][6]

  • Reagents:

    • Substrate (e.g., o-methylthio-arenediazonium salt and an alkyne).[5]

    • Photocatalyst (e.g., Eosin Y, 0.05 equiv).[5]

    • Solvent (e.g., DMSO).[5]

  • Procedure: The substrate, alkyne, and photocatalyst are dissolved in the solvent in a reaction vessel. The mixture is stirred and irradiated with visible light at ambient temperature for approximately 36 hours. After the reaction is complete, the product is extracted and purified, typically by flash column chromatography on silica gel.[5]

Performance Data
MethodPrecursorConditionsYield (%)Reference
Iodine-Promoted UV Photocyclization4,5-Diaryl-substituted thiophenesUV light, I₂Generally high[4]
Visible Light Photocatalysiso-Methylthio-arenediazonium salts + AlkynesEosin Y, Green Light, DMSO, 20°C, 36h62-70%[5]
Photocatalyst-Free CascadeAlkynes + Sodium SulfinatesK₂S₂O₈, KI, Blue LEDs, 12h68-84%[6]

Oxidative Cyclization

Oxidative cyclization methods employ a chemical oxidant, often in conjunction with a transition metal catalyst, to facilitate the intramolecular C-S or C-C bond formation required to construct the benzothiophene core. These methods are versatile and can accommodate a wide range of starting materials.

General Mechanism

The mechanism of oxidative cyclization varies significantly depending on the catalyst and oxidant used. A common pathway, particularly in palladium-catalyzed reactions, involves the coordination of the metal to the substrate.[7] This is followed by an intramolecular nucleophilic attack of the sulfur atom onto an activated alkyne or other reactive group (cyclization).[7] Subsequent steps may include dealkylation and oxidative addition/reductive elimination sequences to regenerate the active catalyst and yield the final product.[7] The overall process is an oxidative annulation where the catalyst cycles between different oxidation states.

G cluster_oxidative Oxidative Cyclization Pathway (Pd-Catalyzed Example) Substrate 2-(Methylthio)phenylacetylene + Pd(II) Coordination Pd-Alkyne Complex Substrate->Coordination Coordination Cyclization Sulfonium Intermediate (5-endo-dig S-cyclization) Coordination->Cyclization Intramolecular Nucleophilic Attack Demethylation Thiolate Intermediate Cyclization->Demethylation Demethylation (promoted by I⁻) FinalSteps CO Insertion & Nucleophilic Attack Demethylation->FinalSteps Further Reaction Product Benzothiophene-3-carboxylate + Pd(0) FinalSteps->Product Product Formation Regeneration Pd(II) Product->Regeneration Reoxidation (e.g., by O₂) Regeneration->Substrate Catalytic Cycle

Caption: A plausible mechanism for palladium-catalyzed oxidative cyclization.

Experimental Protocols

Method 1: Palladium-Catalyzed Oxidative Carbonylation This protocol yields benzothiophene-3-carboxylic esters from readily available 2-(methylthio)phenylacetylenes.[7][8]

  • Apparatus: A stainless-steel autoclave.

  • Reagents:

    • Substrate (e.g., 2-(methylthio)phenylacetylene).[7]

    • Catalyst system: Palladium(II) iodide (PdI₂) and Potassium iodide (KI).[7]

    • Reactants: Carbon monoxide (CO) and an alcohol (ROH) as solvent and nucleophile.[7]

    • Oxidant: Air (O₂).[7]

  • Procedure: A stainless-steel autoclave is charged with PdI₂, KI, the substrate, and the alcohol solvent in the presence of air.[7] The autoclave is sealed, pressurized with CO (e.g., 32 atm) and then air (to a total pressure of e.g., 40 atm).[7] The mixture is stirred and heated (e.g., 100°C) for a specified time (e.g., 15-36 hours).[8] After cooling and depressurization, the product is isolated and purified by standard methods like column chromatography.[8]

Method 2: Electrooxidative Tandem Cyclization This modern approach uses electricity as the "oxidant," avoiding the need for chemical oxidants or metal catalysts.[9][10]

  • Apparatus: An undivided electrochemical cell with graphite electrodes (anode and cathode).

  • Reagents:

    • Substrates (e.g., 2-alkynylthioanisole and sodium sulfinate).[10]

    • Electrolyte (e.g., nBu₄NBF₄).[10]

    • Solvent (e.g., CH₃CN/H₂O mixture).[10]

  • Procedure: The substrates, electrolyte, and solvent are added to the undivided cell. A constant current is applied at room temperature. The reaction is monitored until the starting material is consumed. The solvent is then evaporated, and the resulting residue is purified by column chromatography to yield the C-3-sulfonated benzothiophene.[10] This method is noted for being environmentally friendly and easy to scale up.[9][10]

Performance Data
MethodPrecursorsConditionsYield (%)Reference
Pd-Catalyzed Oxidative Carbonylation2-(Methylthio)phenylacetylenesPdI₂/KI, CO (32 atm), Air, ROH, 100°C, 36h57-83%[7][8][11]
Electrooxidative Tandem Cyclization2-Alkynylthioanisoles + Sodium SulfinatesConstant Current, nBu₄NBF₄, CH₃CN/H₂O, RTModerate to Good[9][10][12]
Intermolecular O₂-Triggered CyclizationThiophenols + AlkynesMn/PhCOOH, O₂Not specified[13]

Comparative Analysis

FeaturePhotochemical CyclizationOxidative Cyclization
Energy Source UV or Visible LightThermal energy or electricity
Reaction Conditions Typically mild (ambient temperature), requires specialized photoreactor.Can range from mild (electrochemistry at RT) to harsh (high pressure/temperature).[8][10]
Reagents Often requires a photosensitizer or oxidant (e.g., I₂). Can be photocatalyst-free.[5][6]Requires stoichiometric or catalytic oxidants (e.g., O₂, metal salts) or an electrical current.[7][9]
Catalysts Organic dyes (e.g., Eosin Y) or can be catalyst-free.[5]Often relies on transition metals (e.g., Pd, Cu, Ir).[7][14] Electrochemical methods can be catalyst-free.[9]
Yields Variable, can be high (up to 84%).[6]Generally fair to high (57-83%).[8]
Substrate Scope Primarily effective for stilbene-like precursors and specific radical cyclizations.[2][5]Broader substrate scope, accommodating various functionalized alkynes and thiophenols.[7][13]
Regioselectivity Generally high, governed by the photophysics of the precursor.[2]Can be an issue; often controlled by the catalyst and directing groups.
Advantages - Very mild reaction conditions (often RT).- High potential for "green" chemistry (visible light, catalyst-free options).- Avoids heavy metal catalysts.- Broad substrate applicability.- Well-established and predictable for many systems.- Can be highly efficient and scalable.[7][10]
Disadvantages - Requires specialized photochemical equipment.- Can suffer from low quantum yields.- Potential for side reactions (e.g., polymerization).- Substrate scope can be limited.- Often requires expensive and/or toxic metal catalysts.- May require harsh conditions (high T/P).- Use of stoichiometric oxidants generates waste.

Conclusion

Both photochemical and oxidative cyclization are powerful and effective strategies for the synthesis of fused benzothiophenes, each with distinct advantages and limitations.

Photochemical cyclization stands out for its exceptionally mild reaction conditions, often proceeding at ambient temperature.[5] The rise of visible-light photocatalysis and catalyst-free methods presents a greener alternative to traditional synthesis, avoiding harsh reagents and toxic heavy metals.[5][6] This approach is ideal for synthesizing specific, often complex, polycyclic aromatic systems from stilbene-type precursors where mildness is paramount.

Oxidative cyclization , particularly methods employing transition metal catalysis, offers broader substrate scope and is often more established for a wider variety of functionalized precursors.[7] While traditionally associated with harsher conditions and metal catalysts, modern advancements like electro-oxidative synthesis provide a catalyst- and external oxidant-free alternative that is both green and scalable.[10] This methodology is a robust workhorse for accessing a diverse library of benzothiophenes, especially when functional group tolerance and substrate variety are key considerations.

The choice between these methods will ultimately depend on the specific target molecule, the available starting materials, the desired scale of the reaction, and the laboratory's equipment and environmental considerations. For heat-sensitive substrates or when aiming for metal-free products, photochemical routes are highly attractive. For broader substrate scope and well-established, high-yielding protocols, oxidative methods remain a compelling choice.

References

A Comparative Guide to Purity Assessment of Synthesized Benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Benzo[b]thiophene-2-carboxaldehyde, a crucial intermediate in the development of various therapeutic agents.[1] The purity of this compound is paramount to ensure the safety, efficacy, and reproducibility of subsequent pharmaceutical products. This document details the experimental protocols and presents comparative data for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Purity Assessment

This compound is commonly synthesized through the formylation of benzo[b]thiophene or via multi-step sequences starting from precursors like methylthiobenzene.[1][2] These synthetic routes can introduce various impurities, including unreacted starting materials, reagents, and side-products. Therefore, robust analytical methods are essential to accurately quantify the purity of the final product and identify any contaminants.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and provides structural information, enabling both quantification of the main compound and identification of impurities.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 100 µg/mL for analysis.

  • An internal standard (e.g., naphthalene) can be added for precise quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

3. Data Analysis:

  • The purity is calculated based on the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

  • Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns. The mass spectrum of this compound is expected to show a molecular ion peak [M+] at m/z 162.[1][2]

Data Presentation: GC-MS Purity Analysis

The following tables summarize the hypothetical GC-MS data for a high-purity and a low-purity sample of synthesized this compound.

Table 1: GC-MS Data for High-Purity this compound

Peak No.Retention Time (min)Compound NamePeak Area (%)Key Mass Fragments (m/z)
112.5This compound99.85162, 161, 133, 89
29.8Benzo[b]thiophene0.10134, 133, 89
311.2N-methylformanilide0.05121, 93, 65

Table 2: GC-MS Data for Low-Purity this compound

Peak No.Retention Time (min)Compound NamePeak Area (%)Key Mass Fragments (m/z)
112.5This compound92.50162, 161, 133, 89
29.8Benzo[b]thiophene4.50134, 133, 89
311.2N-methylformanilide1.50121, 93, 65
414.1Isomeric By-product1.00162, 133, 89
515.3Dimerization Product0.50324, 162

Alternative Analytical Techniques

While GC-MS is a primary method, other techniques offer complementary information and can be advantageous in specific scenarios.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.

Experimental Protocol: HPLC Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in acetonitrile.

  • Dilute the stock solution to 100 µg/mL with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Data Analysis:

  • Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Experimental Protocol: ¹H NMR Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: CDCl₃.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16.

  • Relaxation Delay: 5 seconds to ensure full relaxation for quantitative analysis.

3. Data Analysis:

  • Purity is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.

Comparison of Analytical Techniques

The following table provides a comparative overview of GC-MS, HPLC, and NMR for the purity assessment of this compound.

Table 3: Comparison of Analytical Techniques

FeatureGC-MSHPLC¹H NMR
Principle Separation by volatility and polarity, detection by mass fragmentation.Separation by polarity, detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Sample Volatility Required.Not required.Not required.
Sensitivity High (ng to pg level).Moderate (µg to ng level).Lower (mg level).
Resolution Excellent for volatile compounds.Excellent for a wide range of polarities.Depends on spectral overlap.
Identification Power High (mass spectral library matching).Moderate (based on retention time and UV spectrum).High (provides detailed structural information).
Quantification Relative (area %) or absolute (with calibration).Relative (area %) or absolute (with calibration).Absolute (qNMR with internal standard).
Speed Moderate (20-30 min per sample).Fast (10-20 min per sample).Fast (5-10 min per sample).
Cost High instrument cost, moderate running cost.Moderate instrument cost, low running cost.High instrument cost, moderate running cost.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Sample Prep HPLC HPLC Analysis Purification->HPLC Sample Prep NMR NMR Analysis Purification->NMR Sample Prep Purity_Calc Purity Calculation (%) GCMS->Purity_Calc Impurity_ID Impurity Identification GCMS->Impurity_ID HPLC->Purity_Calc NMR->Purity_Calc NMR->Impurity_ID Final_Report Final_Report Purity_Calc->Final_Report Final Purity Report Impurity_ID->Final_Report

Caption: Workflow for purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound is critical for its application in drug development. GC-MS stands out as a highly effective primary technique, offering excellent separation and definitive identification of impurities. HPLC provides a robust alternative, particularly for less volatile impurities, while NMR offers precise quantification and invaluable structural confirmation. For comprehensive and reliable purity determination, a multi-technique approach, leveraging the strengths of GC-MS, HPLC, and NMR, is highly recommended. This ensures a thorough characterization of the synthesized compound, meeting the stringent quality requirements of the pharmaceutical industry.

References

Safety Operating Guide

Proper Disposal of Benzo[b]thiophene-2-carboxaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Benzo[b]thiophene-2-carboxaldehyde, a compound requiring careful management due to its hazardous properties.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols to minimize exposure and risk. This compound is classified as a hazardous substance, primarily causing serious eye irritation.[1][2]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

  • Eye Protection: Wear chemical splash goggles or a face shield.[1][3]

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or nitrile.[3]

  • Body Protection: A lab coat and, if necessary, an apron should be worn to prevent skin contact.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

Spill Management: In the event of a spill, immediately evacuate the area and eliminate all ignition sources. The spilled material should be covered with a non-flammable absorbent material, such as sand or vermiculite, and collected into a sealed, labeled container for hazardous waste disposal.[5] Do not use combustible materials like paper towels for initial containment.

Step-by-Step Disposal Plan

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5][6][7] This ensures compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] Do not discharge this chemical into drains or dispose of it with municipal waste.[1][5][7]

For laboratories that generate small quantities of waste containing this compound, an in-lab chemical neutralization step can be performed by trained personnel to convert the aldehyde to a less hazardous carboxylic acid before collection by a certified waste disposal service.

Quantitative Data Summary
PropertyValueSource
CAS Number 3541-37-5[1][5]
Molecular Formula C₉H₆OS[2]
Hazard Class Serious Eye Damage/Eye Irritation Category 2[1][2]
Hazard Statements H319: Causes serious eye irritation[2]
Signal Word Warning[1][2]

Experimental Protocol: In-Lab Neutralization via Oxidation

This procedure outlines the oxidation of this compound to the corresponding, and generally less volatile and hazardous, benzo[b]thiophene-2-carboxylic acid using potassium permanganate. This should only be performed by personnel trained in handling hazardous chemicals and in a controlled laboratory setting.

Materials:

  • Waste containing this compound

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • pH indicator paper

  • Stir plate and stir bar

  • Beakers and graduated cylinders

  • Appropriate PPE (fume hood, goggles, gloves, lab coat)

Procedure:

  • Preparation: In a chemical fume hood, place the beaker containing the this compound waste on a stir plate and begin stirring. If the waste is in a non-aqueous solvent, the solvent should be removed under reduced pressure first, and the residue dissolved in a suitable solvent like acetone.

  • Acidification: Slowly and carefully add a dilute solution of sulfuric acid to the waste to acidify it to a pH of approximately 3-4.

  • Oxidation: Slowly add a solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts with the aldehyde. Continue adding the permanganate solution dropwise until a faint, persistent pink or purple color remains, indicating that all the aldehyde has been oxidized.

  • Quenching: Quench any excess permanganate by adding a small amount of sodium bisulfite or sodium metabisulfite solution until the purple color disappears.

  • Neutralization: Neutralize the final solution to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate.

  • Collection: The resulting neutralized solution, now containing benzo[b]thiophene-2-carboxylic acid, should be collected in a clearly labeled hazardous waste container for pickup by a certified disposal service.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Safety cluster_collection Waste Collection & Segregation cluster_disposal_options Disposal Options cluster_treatment_protocol In-Lab Neutralization Protocol PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste at Point of Generation FumeHood->Segregate Container Use a Labeled, Compatible Hazardous Waste Container Segregate->Container DirectDisposal Direct Disposal via Certified Company Container->DirectDisposal Primary Method InLabTreatment In-Lab Neutralization (Trained Personnel Only) Container->InLabTreatment Alternative for Small Quantities FinalDisposal FinalDisposal DirectDisposal->FinalDisposal Final Disposal Acidify Acidify Waste (pH 3-4) InLabTreatment->Acidify Oxidize Oxidize with KMnO₄ (Persistent Pink Color) Acidify->Oxidize Quench Quench Excess KMnO₄ (Sodium Bisulfite) Oxidize->Quench Neutralize Neutralize Solution (pH 6-8) Quench->Neutralize Collect Collect for Hazardous Waste Pickup Neutralize->Collect Collect->FinalDisposal

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Operational Guide for Handling Benzo[b]thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-2-carboxaldehyde. Adherence to these procedures is essential for ensuring personal safety and proper disposal of hazardous materials.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shields or eyeshieldsConforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection GlovesInspect prior to use. Use proper glove removal technique.
Protective ClothingImpervious clothing to prevent skin contact.[1]
Respiratory Protection RespiratorA type N95 (US) or European Standard EN 149 approved respirator is recommended.[2] Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2]

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Donning PPE:

  • Hand Hygiene: Wash hands thoroughly before donning any PPE.

  • Protective Clothing: Put on a lab coat or other impervious clothing.

  • Respirator: If required, don the N95 respirator, ensuring a proper seal around the nose and mouth.

  • Eye Protection: Put on safety glasses with side-shields.

  • Gloves: Don gloves, ensuring they cover the cuff of the lab coat.

Doffing PPE:

  • Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.

  • Hand Hygiene: Wash hands immediately after removing gloves.

  • Protective Clothing: Remove the lab coat, turning it inside out to contain any contamination.

  • Eye Protection: Remove safety glasses.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly after removing all PPE.

Disposal of Used PPE:

  • All disposable PPE (gloves, respirators) should be considered contaminated waste.

  • Place used PPE in a designated, sealed container for hazardous waste.

  • Dispose of contaminated materials as hazardous waste in accordance with local, state, and national regulations.[3] The product must not be disposed of with municipal waste.[3]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

Emergency Procedures

In Case of:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][3]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start Start: Handling this compound cluster_ppe PPE Selection cluster_risk Risk Assessment cluster_end Proceed with Task start Assess Task eye_protection Eye Protection: Safety glasses with side-shields start->eye_protection skin_protection Skin Protection: Impervious gloves and lab coat start->skin_protection respiratory_protection Respiratory Protection: Work in a well-ventilated area or fume hood start->respiratory_protection risk Potential for splashing or aerosol generation? eye_protection->risk skin_protection->risk respiratory_protection->risk high_risk High Risk: Use face shield and N95 respirator risk->high_risk Yes low_risk Low Risk: Standard PPE sufficient risk->low_risk No proceed Proceed with experiment high_risk->proceed low_risk->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.